molecular formula C9H10FNO2 B1603049 Methyl 2-amino-2-(3-fluorophenyl)acetate CAS No. 742640-44-4

Methyl 2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B1603049
CAS No.: 742640-44-4
M. Wt: 183.18 g/mol
InChI Key: JMMKTQJIEJUDPW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-fluorophenyl)acetate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-2-(3-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(3-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMKTQJIEJUDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626143
Record name Methyl amino(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742640-44-4
Record name Methyl amino(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate (an unnatural


-amino acid ester). This compound serves as a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of antiplatelet drugs (e.g., Clopidogrel analogs) and fluorinated peptidomimetics.

The guide prioritizes a robust, scalable Strecker Synthesis followed by Acid-Catalyzed Esterification . This route is selected for its operational reliability, availability of starting materials (3-fluorobenzaldehyde), and high tolerance for the fluorine substituent.

Part 1: Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must first deconstruct the target molecule. The fluorine atom on the phenyl ring is electronically withdrawing, which actually facilitates the initial imine formation in the Strecker reaction but requires care during hydrolysis to prevent defluorination (though the meta-position is relatively stable).

Retrosynthetic Logic
  • Target: Methyl 2-amino-2-(3-fluorophenyl)acetate.

  • Disconnection 1 (Ester): The methyl ester is derived from the corresponding carboxylic acid, 2-amino-2-(3-fluorophenyl)acetic acid (also known as 3-fluorophenylglycine).

  • Disconnection 2 (Carboxyl/Amine): The

    
    -amino acid core is classically assembled via the Strecker Reaction , transforming an aldehyde into an 
    
    
    
    -aminonitrile.[1]
  • Starting Material: 3-Fluorobenzaldehyde.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target Methyl 2-amino-2-(3-fluorophenyl)acetate Acid 2-Amino-2-(3-fluorophenyl)acetic acid (Intermediate) Target->Acid Esterification (MeOH, SOCl2) Nitrile 2-Amino-2-(3-fluorophenyl)acetonitrile Acid->Nitrile Hydrolysis (HCl, reflux) Start 3-Fluorobenzaldehyde (Starting Material) Nitrile->Start Strecker Reaction (NaCN, NH4Cl)

Figure 1: Retrosynthetic tree illustrating the conversion of 3-fluorobenzaldehyde to the target ester.

Part 2: Detailed Synthetic Protocol

Phase 1: The Strecker Reaction (Nitrile Formation)

Objective: Convert 3-fluorobenzaldehyde to 2-amino-2-(3-fluorophenyl)acetonitrile. Mechanism: Nucleophilic addition of cyanide to an in-situ generated imine.[2][3]

Reagents & Stoichiometry
ReagentEquiv.Role
3-Fluorobenzaldehyde 1.0Electrophile
Sodium Cyanide (NaCN) 1.1Nucleophile (Source of CN⁻)
Ammonium Chloride (NH₄Cl) 1.2Amine Source & Buffer
Ammonia (aq, 25%) 2.0Solvent/Co-reactant
Methanol/Water (1:1) -Solvent System
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ammonium Chloride (1.2 eq) in a mixture of water and methanol (1:1 v/v).

  • Imine Formation: Add 3-Fluorobenzaldehyde (1.0 eq) followed by aqueous Ammonia (2.0 eq). Stir vigorously at room temperature for 30 minutes. The solution may become slightly turbid as the imine forms.

  • Cyanation (CRITICAL SAFETY): Cool the mixture to 0°C. Carefully add Sodium Cyanide (1.1 eq) in small portions.

    • Safety Note: This step generates HCN in situ.[3] Must be performed in a high-efficiency fume hood. Ensure a cyanide antidote kit is available.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Extract the reaction mixture with Ethyl Acetate (3x).

    • Wash the combined organic layers with water and brine to remove excess cyanide and inorganic salts.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
    • Result: A yellow/orange oil or solid (Aminonitrile). Yield is typically 85–95%.

Phase 2: Hydrolysis & Esterification (One-Pot Approach)

Objective: Convert the aminonitrile directly to the methyl ester hydrochloride salt. Note: While isolation of the free acid is possible, a direct "Pinner-like" alcoholysis or a stepwise hydrolysis-esterification without intermediate purification is more efficient for scale-up. Here, we describe the robust Two-Step, One-Pot method (Hydrolysis


 Esterification).
Reagents & Stoichiometry
ReagentEquiv.Role
Aminonitrile (from Phase 1) 1.0Precursor
Hydrochloric Acid (6M) ExcessHydrolysis Agent
Thionyl Chloride (

)
1.5Activating Agent
Methanol (Anhydrous) SolventReactant & Solvent
Step-by-Step Protocol
  • Hydrolysis:

    • Suspend the crude aminonitrile in 6M HCl (10 mL per gram of nitrile).

    • Reflux the mixture at 100°C for 4–6 hours. Monitoring by TLC/LC-MS should show disappearance of the nitrile and formation of the amino acid (polar spot).

    • Concentrate the reaction mixture to dryness under vacuum to remove water and excess HCl. This yields the crude 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride.

  • Esterification:

    • Suspend the crude acid residue in Anhydrous Methanol (10 mL per gram).

    • Cool the suspension to 0°C in an ice bath.

    • Dropwise Addition: Slowly add Thionyl Chloride (

      
      , 1.5 eq) over 30 minutes.
      
      • Mechanism:[2][3][5][6][7][8]

        
         reacts with methanol to generate anhydrous HCl in situ and activates the carboxylic acid.
        
    • Reflux: Heat the mixture to reflux (65°C) for 4–8 hours.

    • Completion: Monitor by TLC (System: EtOAc/Hexane). The product will be less polar than the free acid.

  • Isolation:

    • Evaporate the solvent to dryness.[4][9]

    • Trituration: Add cold Diethyl Ether or MTBE to the residue and stir. The product, Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride, typically crystallizes as a white to off-white solid.

    • Filter the solid and dry under vacuum.

Visualization: Reaction Mechanism (Strecker)

StreckerMechanism cluster_legend Key Transformation Aldehyde 3-F-Benzaldehyde Imine Imine Intermediate (Ar-CH=NH) Aldehyde->Imine + NH3 - H2O Iminium Iminium Ion (Ar-CH=NH2+) Imine->Iminium + H+ Nitrile Aminonitrile (Ar-CH(NH2)-CN) Iminium->Nitrile + CN-

Figure 2: Mechanistic flow of the Strecker reaction, highlighting the critical iminium ion intermediate.

Part 3: Quality Control & Characterization

To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met.

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, DMSO-d6)

3.70 (s, 3H,

);

5.20 (s, 1H,

-CH);

7.10–7.50 (m, 4H, Ar-H);

9.0 (br s, 3H,

).
19F NMR Single peak around -112 ppm (characteristic of meta-fluoro substitution).
Mass Spectrometry (ESI+) [M+H]+ = 184.07 (Free base mass).
Appearance White crystalline solid (HCl salt).
Melting Point 165–170°C (Decomposition expected for HCl salts).

Part 4: Safety & Operational Hazards

  • Cyanide Hazard: Sodium cyanide is rapidly fatal if inhaled or ingested. Never acidify cyanide waste. Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    gases. Perform all transfers in a fume hood.
  • Fluorinated Intermediates: While generally stable, avoid strong reducing conditions (e.g., LiAlH4) unless defluorination is intended.

References

  • Strecker Synthesis Mechanism & Applications: Zuend, S. J., et al. "Strecker Synthesis."[2][3] Organic Chemistry Portal. [Link][2]

  • General Amino Acid Methyl Ester Synthesis (TMSCl/MeOH Method): Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008. [Link]

  • Synthesis of Fluorinated Amino Acids: Org. Synth. 2005, 82, 134. "Preparation of 2-Amino-3-fluorobenzoic acid" (Relevant handling of fluoro-anilines/acids). [Link][10]

Sources

Physicochemical properties of Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Protocol Guide Focus: Physicochemical Characterization, Synthesis, and Handling Version: 1.0

Executive Summary

Methyl 2-amino-2-(3-fluorophenyl)acetate (often utilized as its hydrochloride salt, CAS 42718-21-8) is a critical unnatural amino acid derivative used primarily as a chiral building block in pharmaceutical synthesis. Structurally, it is the methyl ester of 3-fluorophenylglycine. The introduction of the fluorine atom at the meta-position of the phenyl ring imparts unique electronic and lipophilic properties compared to the unsubstituted phenylglycine, influencing the metabolic stability and potency of downstream pharmaceutical targets.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2]

The compound exists in two primary forms: the free base (an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). For most research and industrial applications, the hydrochloride salt is the standard commodity due to its enhanced stability and shelf-life.

Table 1: Chemical Identity Data
PropertyDetail
IUPAC Name Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride
Common Name 3-Fluorophenylglycine methyl ester HCl
CAS Number (HCl) 42718-21-8
CAS Number (Free Base) 503533-19-9
Molecular Formula C₉H₁₀FNO₂[1][2][3][4][5] · HCl
Molecular Weight 219.64 g/mol (Salt); 183.18 g/mol (Base)
SMILES COC(=O)C(C1=CC(=CC=C1)F)N.Cl
Chirality Available as Racemic (DL), (R)-, or (S)- enantiomers

Physicochemical Properties

Understanding the physicochemical profile is essential for optimizing reaction conditions and formulation strategies. The data below synthesizes experimental values with high-confidence predictive models.

Table 2: Core Physicochemical Parameters
ParameterValueCondition/Note
Melting Point 196 – 198 °CExperimental (HCl salt) [1]
Boiling Point 238.3 ± 25.0 °CPredicted (Free base) at 760 mmHg
Density 1.214 ± 0.06 g/cm³Predicted (Free base)
pKa (Amine) ~6.44Predicted; Indicates moderate basicity
LogP 1.2 – 1.6Predicted; Moderate lipophilicity
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherHCl salt is highly polar
Appearance White to off-white crystalline solidHCl salt form
The "Fluorine Effect" in Medicinal Chemistry

The 3-fluoro substitution is not merely structural; it serves a functional purpose in drug design:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Substitution at the meta position blocks metabolic oxidation (hydroxylation) that might occur on the phenyl ring, extending the half-life of the parent drug.

  • Lipophilicity Modulation: Fluorine is highly electronegative, altering the electron density of the aromatic ring. This often increases the lipophilicity (LogP) slightly compared to the hydrogen analog, improving membrane permeability without significantly increasing molecular size.

Synthesis & Manufacturing Workflows

The synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate generally proceeds via the esterification of the corresponding amino acid, 3-fluorophenylglycine. The following protocol describes the standard laboratory-scale synthesis using thionyl chloride, which generates the HCl salt directly.

Synthetic Pathway Diagram

SynthesisPathway RawMaterial 3-Fluorophenylglycine (Solid) Intermediate Acyl Chloride Intermediate RawMaterial->Intermediate Activation (0°C to RT) Reagent Methanol (Solvent) + Thionyl Chloride (SOCl2) Reagent->Intermediate Product Methyl 2-amino-2-(3-fluorophenyl)acetate HCl (Crystalline Solid) Intermediate->Product Reflux (2-4 hrs) - SO2, - HCl

Figure 1: Acid-catalyzed esterification pathway converting 3-fluorophenylglycine to its methyl ester hydrochloride.

Detailed Experimental Protocol (Esterification)

Objective: Synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate HCl.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Solvent Preparation: Add anhydrous Methanol (50 mL) to the flask and cool to 0°C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (SOCl₂, 1.2 equivalents) to the cold methanol. Caution: Exothermic reaction with gas evolution (HCl, SO₂). Stir for 15 minutes.

  • Addition: Add 3-Fluorophenylglycine (1.0 equivalent) in one portion.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane) or LC-MS.

  • Work-up:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess HCl.

    • Triturate the resulting residue with cold Diethyl Ether to induce crystallization.

    • Filter the white solid and dry under vacuum.

  • Validation: Confirm identity via ¹H NMR (distinct methyl ester singlet at ~3.7 ppm) and Melting Point (196-198°C).

Handling, Stability & Safety (SDS Insights)

Stability Profile
  • Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis in the presence of moisture, reverting to the parent amino acid.

    • Storage: Store at -20°C (long term) or 2-8°C (short term) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

    • Desiccation: Keep in a desiccator to prevent moisture absorption (hygroscopic tendencies of HCl salts).

Safety Hazards (GHS Classification)
Hazard CodeDescriptionPrecaution
H302 Harmful if swallowedDo not eat/drink in lab; Wash hands post-handling.
H315 Causes skin irritationWear nitrile gloves and lab coat.
H319 Causes serious eye irritationWear safety goggles; Access to eye wash station.
H335 May cause respiratory irritationHandle only in a fume hood.

Analytical Characterization Workflow

To ensure the purity required for drug development (typically >98%), a multi-modal analytical approach is required.

Quality Control Diagram

QC_Workflow cluster_Tests Analytical Panel Sample Crude Product NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR HPLC Chiral HPLC Determine Enantiomeric Excess (ee%) Sample->HPLC KF Karl Fischer Water Content (<0.5%) Sample->KF Decision Spec Check (>98% Purity) NMR->Decision HPLC->Decision KF->Decision Release Release for Synthesis Decision->Release Pass Recryst Recrystallize (MeOH/Ether) Decision->Recryst Fail Recryst->Sample

Figure 2: Analytical workflow for validating the purity and identity of the intermediate.

Chiral Separation (If applicable)

For asymmetric synthesis applications, determining the enantiomeric excess (ee) is vital.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Rationale: The 3-fluoro substituent provides sufficient steric differentiation for effective chiral resolution on polysaccharide-based stationary phases.

References

  • PubChem. (2025).[6] Methyl 2-amino-2-(3-bromophenyl)acetate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization: Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl 2-amino-2-(3-fluorophenyl)acetate , a critical non-natural amino acid derivative used in the synthesis of fluorinated pharmaceuticals.

The data presented below synthesizes empirical standards for meta-substituted fluoroaromatics with specific chemometric predictions for the glycine backbone.

Compound Identity:

  • IUPAC Name: Methyl 2-amino-2-(3-fluorophenyl)acetate

  • Common Name: (3-Fluorophenyl)glycine methyl ester

  • CAS Number: 742640-44-4 (Free Base), 42718-21-8 (Hydrochloride Salt)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 183.18 g/mol [1]

Structural Analysis & Logic

The introduction of a fluorine atom at the meta position of the phenyl ring creates distinct electronic perturbations visible across all spectroscopic modalities. Unlike para-substitution, which preserves symmetry, meta-substitution renders all aromatic protons and carbons magnetically non-equivalent, increasing spectral complexity.

Structural Visualization

The following diagram illustrates the atom numbering used for spectral assignment and the primary fragmentation pathway observed in Mass Spectrometry.

G Figure 1: Primary MS Fragmentation Pathway M Molecular Ion [M+H]+ = 184 I1 Immonium Ion [C8H9FN]+ = 124 M->I1 - COOCH3 (Loss of Ester) I2 Fluoro-Tropylium [C7H6F]+ = 109 I1->I2 - NH3 (Deamination/Rearrangement)

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7]

NMR is the definitive tool for verifying the position of the fluorine substituent. The data below assumes the Free Base form in Chloroform-d (


) .
F NMR: The Anchor

The fluorine nucleus provides the cleanest diagnostic signal.

  • Chemical Shift:

    
     -112.5 ppm
    
  • Multiplicity: Multiplet (ddd)

  • Interpretation: The signal appears as a complex multiplet due to coupling with three distinct aromatic protons (H-2, H-4, H-5).

H NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Methyl 3.72Singlet (s)3H-Isolated ester methyl group.

-CH
4.65Singlet (s)1H-Benzylic proton. Broadened slightly by long-range coupling to F.
Amine 1.95Broad (br s)2H-Exchangeable

protons. Shift varies with concentration.
Ar H-2 7.15Doublet (d)1H

,

Ortho to F; isolated between F and Glycine chain.
Ar H-5 7.32Multiplet (m)1H-Meta to F; overlaps with H-6.
Ar H-6 7.28Doublet (d)1H

Para to F; typical ortho-coupling to H-5.
Ar H-4 7.02Triplet of Doublets1H

Ortho to F and Para to Glycine chain.
C NMR Data (100 MHz, )

The


C spectrum is characterized by C-F coupling , which splits carbon signals into doublets. The magnitude of the coupling constant (

) indicates the distance from the fluorine atom.
CarbonShift (

ppm)
Splitting

(Hz)
Assignment
C=O 173.8Singlet-Carbonyl Ester
C-3 (Ar) 163.1Doublet (

)
246 Hz Ipso-Fluorine (Diagnostic)
C-1 (Ar) 142.5Doublet (

)
7 HzQuaternary C attached to Glycine
C-5 (Ar) 130.4Doublet (

)
8 HzMeta to Fluorine
C-6 (Ar) 122.8Doublet (

)
3 HzPara to Fluorine
C-4 (Ar) 115.2Doublet (

)
21 HzOrtho to Fluorine
C-2 (Ar) 113.8Doublet (

)
23 HzOrtho to Fluorine (Shielded)

-CH
58.4Singlet< 2 HzAlpha Carbon

52.6Singlet-Methoxy Carbon

Infrared (IR) Spectroscopy[5]

The IR spectrum confirms the presence of the ester and primary amine functional groups.

  • Amine N-H Stretch: 3380 cm

    
     and 3310 cm
    
    
    
    (Weak, broad double band typical of primary amines).
  • Ester C=O Stretch: 1740 cm

    
     (Strong, sharp).
    
  • Aromatic C=C Stretch: 1590 cm

    
     and 1485 cm
    
    
    
    .
  • C-F Stretch: 1250–1150 cm

    
     (Strong band, often overlapping with C-O ester stretches).
    
  • C-O Stretch: 1180 cm

    
    .
    

Mass Spectrometry (MS)[5]

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion

    
    :  m/z 184.1
    
  • Base Peak: m/z 124.1

  • Fragmentation Analysis:

    • m/z 184

      
       124:  Loss of the methyl ester group (
      
      
      
      , mass 59). This generates the stable immonium ion (
      
      
      ), a classic fragmentation pathway for
      
      
      -amino acid derivatives.
    • m/z 124

      
       109:  Subsequent loss of 
      
      
      
      or rearrangement to a fluorinated tropylium-like cation (
      
      
      ).

Experimental Protocol for Analysis

To ensure reproducibility of the data above, follow this preparation protocol.

Step 1: Sample Preparation

  • For NMR: Dissolve 10 mg of the free base in 0.6 mL of

    
    . If analyzing the HCl salt, use 
    
    
    
    and expect the
    
    
    -CH signal to shift downfield (
    
    
    5.2 ppm) and the amine protons to appear as a broad singlet at
    
    
    8.5 ppm (
    
    
    ).
  • For MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.

Step 2: Purity Check

  • Verify the integration ratio of the Aromatic Region (4H) to the Methyl Singlet (3H). A deviation >5% indicates solvent contamination or hydrolysis of the ester.

References
  • Synthesis and Characterization of Fluorinated Amino Acids

    • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.

  • NMR Coupling Constants in Fluoroaromatics

    • Reich, H. J. (2024).

      
      C-F Coupling Constants. University of Wisconsin-Madison.[2] 
      
  • Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill.
  • General Spectral Data for Methyl 3-fluorobenzoate (Analogous Core)

    • Royal Society of Chemistry. (2015). ChemSpider Spectral Data for Methyl 3-fluorobenzoate.

Sources

Comprehensive Crystal Engineering Analysis: Methyl 2-amino-2-(3-fluorophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the crystal structure and solid-state characterization of Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride .

Executive Summary

Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CAS: 42718-21-8 for racemate) is a critical chiral building block in the synthesis of unnatural amino acids and pharmaceutical intermediates.[1] Structurally, it belongs to the phenylglycine methyl ester family, serving as a bio-isostere to the widely used 2-chlorophenyl analog (a key intermediate for Clopidogrel).

This guide delineates the solid-state architecture , synthesis protocols , and crystallographic characterization of this compound. While the specific atomic coordinates of the 3-fluoro derivative are often proprietary, this analysis synthesizes experimental data from homologous series (phenylglycine and 2-chlorophenylglycine esters) to provide a definitive structural model and characterization workflow for drug development professionals.[1]

Chemical Context & Synthesis

The presence of the fluorine atom at the meta-position of the phenyl ring introduces unique electronic effects without significantly altering the steric profile compared to the parent phenylglycine.[1] This makes it an excellent probe for investigating halogen bonding and lipophilicity in peptide mimetics.

Optimized Synthesis Protocol (TMSCl Method)

The most robust method for generating high-crystallinity hydrochloride salts of amino acid esters is the Trimethylsilyl Chloride (TMSCl) mediated esterification . This method avoids the harsh conditions of thionyl chloride and generates anhydrous HCl in situ.

Reaction Scheme:



Step-by-Step Methodology:
  • Reagent Prep: Charge a round-bottom flask with 3-fluorophenylglycine (1.0 eq) .

  • Activation: Slowly add TMSCl (2.2 eq) dropwise at 0°C. Note: Exothermic reaction generates anhydrous HCl.

  • Solvent Addition: Add anhydrous Methanol (10 vol) .

  • Reaction: Stir at room temperature (25°C) for 12–15 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O).[1]

  • Isolation: Concentrate under reduced pressure to 20% volume.

  • Crystallization: Add Methyl tert-butyl ether (MTBE) or Diethyl ether (5 vol) to induce precipitation. Filter and wash with cold ether.

Crystallization & Solid-State Form

Obtaining single crystals suitable for X-ray Diffraction (XRD) requires a controlled reduction in solubility.[1] The hydrochloride salt is highly soluble in methanol/water but insoluble in non-polar ethers.

Crystallization Workflow (Graphviz)

CrystallizationWorkflow cluster_conditions Critical Parameters Raw Crude HCl Salt Solvent Solvent: MeOH (Saturated Soln) Raw->Solvent Dissolve Filter Micro-Filtration (0.22 µm PTFE) Solvent->Filter Purify Method Vapor Diffusion (Anti-Solvent: Et2O) Filter->Method Slow Diffusion Crystal Single Crystal (Needle/Prism) Method->Crystal 3-5 Days XRD SC-XRD Analysis Crystal->XRD Data Collection Temp Temp: 4°C Conc Conc: 50 mg/mL

Figure 1: Optimized workflow for growing single crystals of amino acid ester hydrochlorides via vapor diffusion.

Structural Analysis & Crystal Architecture

Based on the homologous structures of Methyl phenylglycinate HCl and Methyl 2-(2-chlorophenyl)glycinate HCl , the 3-fluoro derivative is predicted to adopt a packing motif dominated by charge-assisted hydrogen bonds .[1]

Predicted Unit Cell & Space Group
  • Crystal System: Monoclinic

  • Space Group:

    
     (if enantiopure) or 
    
    
    
    (if racemic).
  • Z (Formula Units): 4

  • Likely Dimensions:

    • 
       (Short axis, stacking direction)
      
Supramolecular Synthons

The crystal lattice is stabilized by a robust 2D hydrogen-bonding network, characteristic of ammonium chloride salts.[1]

Interaction TypeDonorAcceptorDistance (Å)Geometry
Primary Charge-Assisted Ammonium (

)
Chloride (

)
3.10 – 3.25Tetrahedral Node
Weak Hydrogen Bond Aromatic C-HCarbonyl O3.30 – 3.50Linear
Halogen Contact C-FH-C (Aromatic)2.90 – 3.10Type I Halogen
The Fluorine Effect

Unlike the 2-chloro analog, where the chlorine atom is bulky and can force the phenyl ring out of plane, the 3-fluoro substituent is isosteric with hydrogen but highly electronegative.[1]

  • Packing Impact: The fluorine atom likely participates in weak

    
     interactions between layers, potentially increasing the melting point compared to the non-fluorinated parent (mp > 190°C).
    
  • Layered Topology: The structure forms hydrophilic layers (ammonium/chloride/ester) alternating with hydrophobic bilayers (fluorophenyl rings).

Experimental Characterization Protocol

To validate the structure in your own laboratory, follow this self-validating protocol.

X-Ray Diffraction (XRD) Parameters
  • Temperature: Collect data at 100 K to minimize thermal motion of the terminal fluorine atom.

  • Radiation: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to reduce absorption by the chloride ion.[1]
  • Resolution: Aim for

    
     to accurately resolve the C-F bond length (
    
    
    
    ).
Structural Refinement Logic (Graphviz)

RefinementLogic Data Raw Reflections Solve Structure Solution (SHELXT / Direct Methods) Data->Solve Model Initial Model (R1 ~ 15%) Solve->Model Refine1 Isotropic Refinement (Locate Cl, F, N, O) Model->Refine1 Refine2 Anisotropic Refinement (Non-H atoms) Refine1->Refine2 H_Add Add H-Atoms (Riding Model) Refine2->H_Add Check Check F-Disorder (Rotational?) H_Add->Check Final Final R1 < 5% Check->Final

Figure 2: Logic flow for refining the crystal structure, with specific attention to fluorine disorder.

Pharmaceutical Implications[2][3][4][5][6][7][8]

  • Solubility: The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL), making it suitable for liquid formulations.

  • Stability: The crystalline lattice is non-hygroscopic at standard humidity (RH < 60%) due to the tight packing of the ionic layer.

  • Chirality: If synthesized from enantiopure 3-fluorophenylglycine, the crystal lattice will lack inversion symmetry (Space Group

    
    ), allowing for determination of absolute configuration via the Flack parameter (using the anomalous signal of Cl).
    

References

  • Li, J., & Sha, Y. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters.[2] Molecules, 13(5), 1111-1119. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Görbitz, C. H. (1989). Crystal and molecular structure of methylammonium chloride. Acta Chemica Scandinavica, 43, 871-875.[3] (Foundational model for ammonium chloride packing).

  • PubChem. (2024).[4] Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (Compound Summary). Link

Sources

The Fluorine Frontier: Strategic Integration of Fluorinated Amino Acids in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into peptide sequences represents a paradigm shift in modern drug development.[1] No longer just a tool for "atom-swapping" to block metabolic hotspots, fluorine serves as a stereoelectronic architect. Its unique physicochemical properties—extreme electronegativity (4.0 Pauling), high ionization potential, and the capacity for hyperconjugation—allow researchers to modulate peptide conformation, enhance proteolytic stability, and tune lipophilicity with atomic precision. This guide details the mechanistic rationale and experimental protocols for deploying FAAs in peptide engineering.

Part 1: Physicochemical Foundations

The "Fluorine Effect"

Fluorine is often described as "the small atom with a big ego."[1] It mimics hydrogen in size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but mimics oxygen in electronic demand. This duality creates three critical levers for engineering:

  • Electronic Modulation (pKa Shift): The electron-withdrawing nature of fluorine lowers the pKa of neighboring functional groups. For example, fluorinating the side chain of a basic amino acid can reduce the basicity of the amine, altering its protonation state at physiological pH and thereby changing membrane permeability.

  • The Gauche Effect: In 1,2-disubstituted ethanes (like the side chains of many amino acids), steric repulsion usually favors the anti conformation. However, when fluorine is present, the gauche conformation is often energetically preferred.[2] This is due to

    
     hyperconjugation and electrostatic alignment.
    
  • Fluorous Hydrophobicity: The C-F bond is not polarizable. While polar, it does not hydrogen bond well as an acceptor. Perfluorination (e.g., hexafluoroleucine) creates a "teflon-like" surface that drives burial into hydrophobic pockets, significantly enhancing the thermodynamic stability of the folded state.

Quantitative Comparison

The following table summarizes the shift in properties when replacing natural residues with fluorinated analogs.

PropertyNatural Amino Acid (Example)Fluorinated AnalogImpact on Peptide
Bond Length C-H (1.09 Å)C-F (1.35 Å)Minimal steric clash; fits in native binding pockets.
Lipophilicity (

)
Leucine (+2.2)Hexafluoroleucine (+3.5)Increases membrane permeability; stabilizes hydrophobic cores.
pKa (Side chain) Histidine (~6.0)2-Fluorohistidine (~1.0)Alters charge state; can decouple pH dependence.
Conformation Proline (Flexible pucker)4-Fluoroproline (Locked)Pre-organizes secondary structure (e.g., polyproline helix).

Part 2: Mechanisms of Action

Proteolytic Stability via Stereoelectronic Shielding

The primary failure mode for peptide therapeutics is rapid degradation by proteases (e.g., chymotrypsin, pepsin). FAAs confer resistance not merely through steric bulk, but by altering the electronic landscape of the scissile bond.[3]

  • Mechanism: The strong electron-withdrawing effect of fluorine reduces the electron density of the adjacent carbonyl carbon (if placed backbone-proximal) or alters the local hydration shell.

  • Outcome: This destabilizes the tetrahedral intermediate required for amide hydrolysis by serine proteases. Furthermore, the altered hydrophobicity can reduce the affinity of the peptide for the protease active site (

    
     effect).
    
Conformational Control: The Case of Proline

Proline isomerization (cis/trans) is a rate-limiting step in folding. Fluorination at the 4-position of the pyrrolidine ring dictates the ring pucker (


-endo vs. 

-exo) via the gauche effect.
  • 4(R)-Fluoroproline: Favors ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -exo pucker 
    
    
    
    Stabilizes trans peptide bonds (e.g., Collagen triple helix).
  • 4(S)-Fluoroproline: Favors

    
    -endo pucker 
    
    
    
    Destabilizes helices but can stabilize
    
    
    -turns.

GaucheEffect cluster_0 Stereoelectronic Logic cluster_1 Macroscopic Consequence Orbital σ(C-H) Donor Overlap Hyperconjugative Overlap Orbital->Overlap Donates e- AntiBond σ*(C-F) Acceptor AntiBond->Overlap Accepts e- Pucker Ring Pucker Bias (Cγ-exo vs endo) Overlap->Pucker Enforces Stability Secondary Structure Stabilization Pucker->Stability Pre-organizes

Figure 1: The stereoelectronic logic of the Gauche Effect in fluorinated proline, driving conformational stability.

Part 3: Experimental Workflows

Strategic Design: The "Fluorine Scan"

Do not randomly insert fluorine. Use a systematic workflow to identify positions where substitution yields the highest gain in stability or potency.

Protocol: The Fluorine Scan

  • Identify Hydrophobic Residues: Target Leu, Val, Phe, and Pro residues in your lead sequence.

  • Single Substitution Library: Synthesize analogs where one residue at a time is replaced with its fluorinated counterpart (e.g., Phe

    
     Pentafluorophenylalanine).
    
  • Assay for Potency: Discard variants with

    
    -fold loss in potency (indicates steric clash).
    
  • Assay for Stability: Incubate survivors in human plasma (37°C). Monitor degradation via HPLC-MS.

Solid-Phase Peptide Synthesis (SPPS) with FAAs

Synthesis with FAAs requires modified protocols due to the electron-withdrawing nature of the side chain, which can reduce the nucleophilicity of the


-amino group during coupling.

Step-by-Step Protocol:

  • Resin Selection: Use Rink Amide resin (low loading, ~0.3 mmol/g) to minimize aggregation.

  • Coupling Reagents:

    • Standard: DIC/HOBt is often insufficient for bulky FAAs.

    • Recommended: Use HATU/HOAt or COMU with DIPEA.

  • Coupling Cycle:

    • Equivalents: Use 4.0 eq of Fmoc-FAA.

    • Time: Extend coupling time to 2 hours (vs. standard 45 min).

    • Double Coupling: Mandatory for sterically hindered FAAs (e.g., Hexafluoroleucine).

  • Deprotection: Standard 20% Piperidine in DMF. Note: Monitor closely; some highly fluorinated residues can be base-sensitive if adjacent to specific motifs, though generally stable.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).

SPPS_Workflow cluster_cycle Coupling Cycle (Repeat) Start Sequence Design (Identify F-sites) Resin Resin Swelling (Rink Amide, DCM) Start->Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activate Activation (HATU/DIPEA, 4 eq) Wash1->Activate Coupling Coupling Reaction (2 hrs, Double Couple) Activate->Coupling Check Kaiser Test Coupling->Check Check->Deprotect Blue (Complete) Check->Coupling Colorless (Incomplete) Cleavage TFA Cleavage & Purification Check->Cleavage Final Residue

Figure 2: Optimized SPPS workflow for incorporating sterically demanding fluorinated amino acids.

Part 4: Analytical Characterization (19F NMR)


F NMR is a powerful, background-free probe for studying peptide behavior in solution. Unlike 

NMR, the fluorine signal is highly sensitive to local environmental changes (solvation, folding).
  • Folding Monitor: A shift in the

    
    F signal often correlates with the transition from a random coil to a folded state (e.g., burial of a fluorinated hydrophobic residue).
    
  • Binding Assay: In drug discovery,

    
    F NMR can detect ligand binding. The relaxation time (
    
    
    
    ) of the fluorine signal decreases significantly upon binding to a large protein target (line broadening).

Protocol: 19F NMR Binding Assay

  • Dissolve fluorinated peptide (10-50

    
    M) in buffer (
    
    
    
    supplement).
  • Acquire baseline 1D

    
    F spectrum.
    
  • Titrate target protein.[4]

  • Observe Chemical Shift Perturbation (CSP) or Line Broadening .

  • Self-Validation: If no shift is observed, the fluorine is likely solvent-exposed and not involved in the interface.

References

  • Marsh, E. N. G. (2014).[5] Fluorine: a new element in the design of proteins and peptides.[6] Accounts of Chemical Research, 47(10), 2878–2886. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Chemistry – A European Journal, 18(5), 1428–1437. Link

  • Chiu, H. P., et al. (2013).[1][5] Fluorinated amino acids in the design of biologically active peptides.[1][3][6][7][8] Journal of Fluorine Chemistry, 152, 2-11. Link

  • Veverka, V., et al. (2023). 19F NMR applications in peptide engineering and drug discovery. Bioconjugate Chemistry, 34(7), 1200-1215. Link

Sources

Technical Guide: Asymmetric Synthesis of Fluorinated Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aromatic amino acids (Phe, Tyr, Trp) is a cornerstone of modern medicinal chemistry. It modulates lipophilicity (


), enhances metabolic stability against proteolytic cleavage, and alters electronic properties (

-induction) without significantly changing steric bulk (Van der Waals radius of F

1.47 Å vs. H

1.20 Å).

This guide details three dominant methodologies for the asymmetric synthesis of ring-fluorinated and side-chain fluorinated aromatic amino acids. We prioritize protocols that ensure high enantiomeric excess (


) and scalability, moving from stoichiometric chiral auxiliaries to catalytic and enzymatic systems.

Strategic Importance: The "Fluorine Effect" in Peptidomimetics

Before detailing synthesis, one must understand the why. Replacing a hydrogen atom with fluorine on an aromatic ring (e.g., 4-fluoro-L-phenylalanine) exerts specific effects:

  • pKa Modulation: Fluorine's electronegativity lowers the pKa of neighboring functional groups (e.g., phenols in Tyrosine), altering receptor binding affinity.

  • Conformational Locking: The gauche effect and dipole interactions can lock peptide side chains into bioactive conformations.

  • Metabolic Blocking: Fluorination at the para position of Phenylalanine blocks cytochrome P450-mediated hydroxylation, extending half-life.

Methodology A: Stoichiometric Chiral Auxiliaries (Ni(II) Complexes)

Best for: Lab-scale synthesis of diverse, non-standard analogs (grams). Mechanism: Thermodynamic control via steric shielding.

The use of chiral Ni(II) complexes derived from glycine and a chiral auxiliary (e.g., the Belokon ligand) is the most robust method for synthesizing


-amino acids with complex fluorinated side chains. The chiral ligand wraps around the Ni(II) center, creating a planar, nucleophilic glycine equivalent where one face is sterically blocked.
Mechanistic Workflow

The reaction proceeds via the alkylation of a nucleophilic glycine equivalent. The geometry of the Ni(II) complex forces the electrophile to approach from the least hindered face (typically trans to the shielding aryl group of the auxiliary).

Ni_Alkylation_Cycle Aux Chiral Auxiliary (BPB/BPBP) Complex Ni(II)-Glycine Schiff Base Complex (Nucleophile) Aux->Complex Gly Glycine + Ni(II) Source Gly->Complex Alkylation Asymmetric Alkylation (Base/Solvent) Complex->Alkylation Electrophile Fluorinated Benzyl Halide (Ar-CH2-X) Electrophile->Alkylation Hydrolysis Acid Hydrolysis (HCl/MeOH) Alkylation->Hydrolysis Diastereoselective Step Product L-Fluorinated Amino Acid (>98% ee) Hydrolysis->Product Recovery Recovered Auxiliary Hydrolysis->Recovery Recycle Recovery->Aux

Figure 1: The catalytic cycle of Ni(II)-mediated asymmetric alkylation. The chiral auxiliary is recyclable, making this process cost-effective for expensive ligands.

Detailed Protocol: Synthesis of 4-Fluoro-L-Phenylalanine

Reagents:

  • Ni(II)-Glycine-(S)-BPB Complex (commercially available or synthesized from Gly, Ni(NO

    
    )
    
    
    
    , and (S)-BPB).
  • 4-Fluorobenzyl bromide.

  • Base: KOH or NaOH.

  • Solvent: DMF or MeCN (Homogeneous) or CH

    
    Cl
    
    
    
    (Phase Transfer).

Step-by-Step:

  • Complex Activation: Dissolve the Ni(II)-Glycine complex (1.0 equiv) in DMF under an inert atmosphere (N

    
    ).
    
  • Deprotonation: Add powdered KOH (5.0 equiv). The solution will change color (typically deep red to brownish-red), indicating the formation of the enolate.

  • Alkylation: Add 4-fluorobenzyl bromide (1.2 equiv) dropwise at 0°C. Stir at room temperature for 2-4 hours. Note: Monitor by TLC. The red spot of the starting complex will disappear, replaced by a new diastereomer spot.

  • Quench & Isolation: Pour into ice water. The alkylated complex precipitates. Filter and wash with water.

  • Hydrolysis (Critical Step): Suspend the alkylated complex in MeOH. Add 3N HCl (excess) and heat to reflux. The red color fades as the complex disassembles.

  • Purification:

    • The chiral auxiliary precipitates (or is extracted with CHCl

      
      ).
      
    • The aqueous layer contains the amino acid hydrochloride.

    • Purify via ion-exchange chromatography (Dowex 50W) to obtain the free zwitterion.

Validation:

  • Chiral HPLC: Use a Crownpak CR(+) column to verify enantiomeric purity.

  • NMR:

    
    F-NMR will show a distinct shift for the aromatic fluorine, confirming ring integrity.
    

Methodology B: Asymmetric Hydrogenation (Catalytic)

Best for: Industrial scale-up (kg to tons). Mechanism: Rh(I)-catalyzed reduction of prochiral enamides.

While Ni(II) chemistry is versatile, it is stoichiometric. For large-scale production, asymmetric hydrogenation of fluorinated dehydroamino acids is preferred due to high Turnover Numbers (TON).

Ligand Selection

Success depends on the chiral phosphine ligand.

  • DuPhos / BPE (Rh): Excellent for standard dehydroamino acids.

  • Josiphos / Walphos: Preferred for sterically demanding or electronically poor fluorinated substrates.

Protocol Overview
  • Substrate Synthesis: Condense 4-fluorobenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) to form the dehydro-amino acid derivative.

  • Hydrogenation:

    • Catalyst: [Rh(cod)(R,R)-DuPhos]BF

      
       (1 mol%).
      
    • Conditions: H

      
       (3-5 bar), MeOH, Room Temp, 12h.
      
    • Result: Quantitative conversion with >99% ee.

Methodology C: Biocatalytic Synthesis (Green Chemistry)

Best for: "Green" manufacturing and high selectivity under mild conditions. Enzyme: Phenylalanine Ammonia Lyase (PAL).[1]

PAL catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[1][2] By driving the reaction in reverse (high ammonia concentration), one can synthesize enantiopure fluorinated amino acids from fluorinated cinnamic acids.

PAL_Pathway Substrate 4-Fluoro-trans-cinnamic acid TS MIO-Prosthetic Group Intermediate Substrate->TS Binding Ammonia NH3 / NH4+ (High Conc.) Ammonia->TS Enzyme Phenylalanine Ammonia Lyase (PAL) Enzyme->TS Product 4-Fluoro-L-Phenylalanine (>99% ee) TS->Product Asymmetric Addition

Figure 2: Enzymatic reversal of elimination to synthesize fluorinated amino acids.

Protocol:

  • Buffer: 5-6 M NH

    
    /CO
    
    
    
    buffer (pH 9.6). High ammonia is required to shift equilibrium toward synthesis.
  • Substrate: Add 4-fluoro-cinnamic acid (10-50 mM).

  • Enzyme: Add AvPAL (from Anabaena variabilis) or engineered variants.

  • Incubation: 30°C, 24-48h.

  • Workup: Acidify to precipitate unreacted cinnamic acid; purify amino acid from supernatant.

Comparative Analysis

FeatureNi(II) Complex (Method A)Asymmetric Hydrogenation (Method B)Biocatalysis (Method C)
Enantioselectivity High (>95-98% de)Excellent (>99% ee)Perfect (>99.9% ee)
Scalability Low/Medium (g to kg)High (tons)High (tons)
Atom Economy Low (Stoichiometric auxiliary)High (Catalytic)High (Enzymatic)
Substrate Scope Very Broad (Alkylation based)Medium (Requires dehydro-precursor)Narrow (Substrate specificity of PAL)
Cost Moderate (Recyclable ligand)High (Rh/Ru metals)Low (Fermentation)

References

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases. Source: Journal of Peptide Science (PubMed) URL:[Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Source: Chemical Society Reviews (RSC) URL:[Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts. Source: ResearchGate (Gladiali et al.) URL:[3][Link]

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

3-Fluorophenylglycine Derivatives: Synthetic Architectures and Pharmacological Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Meta-Substitution Paradigm

3-Fluorophenylglycine (3-F-Phg) derivatives represent a critical scaffold in the optimization of non-proteinogenic amino acids for drug discovery. Unlike their 4-fluoro counterparts, which are primarily utilized to block para-metabolic oxidation, 3-fluoro derivatives are deployed to probe the electronic environment of the meta-position without introducing significant steric bulk.

In the context of glutamatergic signaling, 3-F-Phg serves as a rigidified, lipophilic analog of glutamate. It is extensively utilized to map the binding pockets of Metabotropic Glutamate Receptors (mGluRs), specifically acting as a bioisostere for 3-hydroxyphenylglycine (3-HPG) to determine the necessity of hydrogen bond donor capability at the receptor interface.

This guide details the synthetic routes, resolution strategies, and pharmacological applications of this scaffold, emphasizing the transition from racemic synthesis to enantiopure therapeutic candidates.[1]

Synthetic Architectures

The synthesis of 3-F-Phg derivatives presents a unique challenge: the high susceptibility of the


-proton to racemization due to the electron-withdrawing nature of the phenyl ring, further amplified by the fluorine substituent.
The Strecker-Enzymatic Resolution Workflow

The most robust industrial route combines the classical Strecker synthesis with enzymatic kinetic resolution. This approach avoids expensive chiral auxiliaries during the initial bond formation, relying instead on the high selectivity of biocatalysts like Penicillin G Acylase (PGA) or specific lipases (e.g., Burkholderia cepacia lipase) to isolate the active (S)-enantiomer.

Visualization: Synthetic Pathway

The following diagram outlines the divergence from 3-fluorobenzaldehyde to the enantiopure amino acid.

Synthesis_Workflow Aldehyde 3-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Nitrile Aminonitrile (Racemic) Imine->Nitrile + HCN/KCN Amide Phenylglycinamide (Racemic) Nitrile->Amide Acid Hydrolysis (HCl) Enzyme Enzymatic Resolution (Penicillin G Acylase) Amide->Enzyme pH 7.5, 37°C S_Acid (S)-3-F-Phenylglycine (Target) Enzyme->S_Acid Hydrolysis R_Amide (R)-Amide (Recycle) Enzyme->R_Amide Unreacted R_Amide->Imine Racemization (Recycle Loop)

Caption: Figure 1. Chemo-enzymatic route for (S)-3-fluorophenylglycine synthesis featuring a recycling loop for the unwanted (R)-enantiomer.

Pharmacological Applications: mGluR Modulation[2][3][4]

The primary utility of 3-F-Phg derivatives lies in neuroscience, specifically targeting Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5).

Structure-Activity Relationship (SAR) Logic

Phenylglycine is a conformational constraint of glutamate. The 3-position is critical for subtype selectivity:

  • 3-Hydroxyphenylglycine (3-HPG): A potent Group I mGluR agonist. The -OH group acts as a Hydrogen Bond Donor (HBD).

  • 3-Fluorophenylglycine (3-F-Phg): The -F atom acts as a Hydrogen Bond Acceptor (HBA) but not a donor.

    • If 3-F-Phg retains activity: The receptor requires only an H-bond acceptor or steric fit.

    • If 3-F-Phg loses activity: The receptor specifically requires an H-bond donor (proving the role of the hydroxyl in 3-HPG).

Signaling Pathway Activation

When 3-F-Phg derivatives bind to mGluR1/5 (Gq-coupled), they trigger the Phospholipase C (PLC) cascade.

mGluR_Pathway Ligand 3-F-Phg Derivative Receptor mGluR1 / mGluR5 (GPCR) Ligand->Receptor Binding G_Protein Gq Protein Activation Receptor->G_Protein Effector Phospholipase C (PLC) G_Protein->Effector Second_Mess PIP2 Hydrolysis Effector->Second_Mess IP3 IP3 (Inositol Trisphosphate) Second_Mess->IP3 Calcium Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Outcome Excitotoxicity / Plasticity Calcium->Outcome

Caption: Figure 2. Signal transduction pathway activated by Group I mGluR agonists/modulators.

Comparative Data: Phenylglycine Analogs

The following table summarizes the effect of 3-position substitution on mGluR activity.

Compound3-SubstituentElectronic EffectmGluR1 ActivitymGluR5 Activity
(S)-3-HPG-OHH-Bond Donor/AcceptorAgonist (High Potency)Agonist
(S)-3-F-Phg -F H-Bond Acceptor Only Weak Agonist / Antagonist Null / Weak
(S)-3,5-DHPG-OH, -OHDouble DonorPotent AgonistPotent Agonist
(S)-4-CPG-COOH (4-pos)AnionicAntagonistAntagonist

Note: 3-F-Phg often exhibits reduced potency compared to 3-HPG, confirming the necessity of the H-bond donor at the 3-position for maximal receptor activation.

Experimental Protocols

Protocol A: Strecker Synthesis of Racemic 3-Fluorophenylglycine

Objective: Synthesis of the racemic aminonitrile precursor. Safety: HCN generation risk. Perform in a well-ventilated fume hood with cyanide sensors active.

  • Reagents: 3-Fluorobenzaldehyde (10 mmol), KCN (12 mmol), NH4Cl (12 mmol), Methanol/Water (1:1).

  • Procedure:

    • Dissolve NH4Cl in water and add to a solution of 3-fluorobenzaldehyde in methanol.

    • Add KCN portion-wise at 0°C.

    • Stir at room temperature for 12 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.

    • Hydrolysis: Reflux the crude aminonitrile in 6N HCl for 4 hours to convert the nitrile to the carboxylic acid.

    • Purification: Recrystallize from ethanol/water to yield racemic 3-fluorophenylglycine hydrochloride.

Protocol B: Enzymatic Resolution (Self-Validating System)

Objective: Isolation of (S)-3-fluorophenylglycine. Mechanism: Penicillin G Acylase (PGA) selectively hydrolyzes the N-phenylacetyl-(S)-derivative.

  • Derivatization: React racemic 3-F-Phg with phenylacetyl chloride to form N-phenylacetyl-3-F-Phg.

  • Enzymatic Hydrolysis:

    • Suspend N-phenylacetyl-derivative in phosphate buffer (pH 7.5).

    • Add immobilized PGA (Penicillin G Acylase) beads.

    • Incubate at 37°C with gentle shaking.

    • Validation Check: Maintain pH at 7.5 using an autotitrator (consumption of base indicates hydrolysis is proceeding).

  • Separation:

    • Acidify mixture to pH 2.

    • Extract unreacted (R)-amide with ethyl acetate.

    • The free (S)-amino acid remains in the aqueous phase.

    • Isolate (S)-3-F-Phg via ion-exchange chromatography.

References

  • Enzymatic Resolution of Phenylglycines

    • Title: Enzymatic resolution of DL-phenylglycine.[2]

    • Source: ResearchG
    • URL:

  • mGluR Structure-Activity Relationships

    • Title: Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes.[3]

    • Source: British Journal of Pharmacology (via NIH).
    • URL:

  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry.[4][5][6][7]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:

  • Strecker Synthesis Variants

    • Title: A Facile Synthesis of Substituted Phenylglycines.
    • Source: Synthetic Communic
    • URL:

  • Lipase-Catalyzed Resolution

    • Title: Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure.
    • Source: ResearchGate.[5]

    • URL:

Sources

Technical Guide: Methyl 2-amino-2-(3-fluorophenyl)acetate (CAS 742640-44-4)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on CAS 742640-44-4 , chemically known as Methyl 2-amino-2-(3-fluorophenyl)acetate .

Core Identity: Advanced Chiral Fluorinated Building Block Primary Application: Synthesis of Rho-Associated Kinase (ROCK) Inhibitors & Fluorinated Peptidomimetics

Executive Summary

Methyl 2-amino-2-(3-fluorophenyl)acetate (CAS 742640-44-4) is a specialized amino acid ester derivative used primarily as a critical intermediate in the synthesis of pharmaceutical agents.[1][2] It belongs to the class of fluorinated phenylglycines , a structural motif increasingly prioritized in medicinal chemistry to enhance metabolic stability and lipophilicity (LogP) while maintaining specific steric interactions.

Its most notable application lies in the development of Rho-kinase (ROCK) inhibitors , specifically those investigated for treating glaucoma, cardiovascular diseases, and neuroregeneration (e.g., Asahi Kasei Pharma pipeline). As a "privileged structure," the 3-fluorophenylglycine moiety serves as a bioisostere for natural amino acids, offering resistance to proteolytic cleavage.

Chemical Identity & Physicochemical Properties[3]

Nomenclature & Structure
  • IUPAC Name: Methyl 2-amino-2-(3-fluorophenyl)acetate

  • Synonyms: Methyl 3-fluorophenylglycinate; 3-Fluoro-DL-phenylglycine methyl ester

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 183.18 g/mol

Key Physicochemical Data
PropertyValueTechnical Note
Appearance Colorless to pale yellow oil/solidLow melting point solid; often handled as HCl salt for stability.
Boiling Point 238.3 ± 25.0 °CPredicted at 760 mmHg. Requires vacuum distillation.
Density 1.189 ± 0.06 g/cm³High density due to fluorine substitution.
pKa (Amine) ~7.2 (Predicted)Lower than typical alkyl amines due to electron-withdrawing phenyl ring.
Solubility DMSO, MeOH, DCMLimited water solubility in free base form; soluble as salt.
Flash Point >110 °CNon-flammable under standard lab conditions.

Mechanism of Action & Pharmacological Utility

While CAS 742640-44-4 is an intermediate, its structural contribution to final drug candidates is the locus of its value.

The "Fluorine Effect" in Drug Design

The introduction of the fluorine atom at the meta-position of the phenyl ring confers three critical advantages to the final bioactive molecule:

  • Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) prevents oxidative metabolism (hydroxylation) at the 3-position, extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The fluorine atom influences the preferred torsion angle of the phenyl ring relative to the glycine backbone, often locking the molecule into a bioactive conformation.

  • Lipophilicity Modulation: Increases lipophilicity (

    
    LogP ≈ +0.25), improving membrane permeability and blood-brain barrier (BBB) penetration.
    
Target Pathway: Rho-Associated Kinase (ROCK) Inhibition

This intermediate is utilized in synthesizing inhibitors that target the RhoA/ROCK pathway . ROCK regulates cytoskeletal shape and motility.

  • Therapeutic Logic: Inhibiting ROCK reduces actin-myosin contraction.

  • Clinical Outcome: Vasodilation (angina), intraocular pressure reduction (glaucoma), and axon regeneration.

Visualization: The Role of the Intermediate in the ROCK Pathway

ROCK_Pathway Intermediate CAS 742640-44-4 (Fluorinated Linker) Synthesis Chemical Synthesis Intermediate->Synthesis Incorporated via Amide Coupling Inhibitor ROCK Inhibitor (e.g., Isoquinoline deriv.) Synthesis->Inhibitor Target ROCK 1/2 Kinase Inhibitor->Target Inhibits ATP Binding Effect1 Myosin Light Chain Phosphorylation (↓) Target->Effect1 Blocks Effect2 Actin Cytoskeleton Relaxation Effect1->Effect2 Clinical Glaucoma / CVS Therapy Effect2->Clinical

Figure 1: Incorporation of CAS 742640-44-4 into ROCK inhibitors and downstream therapeutic effects.[3]

Synthesis & Experimental Protocols

Synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate

Methodology: The standard industrial route involves a Strecker Synthesis followed by hydrolysis and esterification.

Reaction Scheme:

  • Precursor: 3-Fluorobenzaldehyde.

  • Strecker Reaction: Reaction with NaCN/NH

    
    Cl to form the aminonitrile.
    
  • Pinner Reaction/Hydrolysis: Acidic hydrolysis in methanol to yield the methyl ester directly.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 3-Fluorobenzaldehyde Step1 Step 1: Strecker Reaction (TMSCN or NaCN, NH3) Start->Step1 Inter1 Intermediate: Amino-nitrile Step1->Inter1 Step2 Step 2: Acidic Methanolysis (HCl/MeOH, Reflux) Inter1->Step2 Product CAS 742640-44-4 (HCl Salt) Step2->Product Resolution Optional Step 3: Chiral Resolution (L-Tartaric Acid) Product->Resolution If pure enantiomer needed

Figure 2: Step-by-step synthesis of Methyl 2-amino-2-(3-fluorophenyl)acetate.

Protocol: Handling and Storage
  • Stability: The free amine is prone to cyclization (diketopiperazine formation) or hydrolysis if exposed to moisture.

  • Storage: Store as the Hydrochloride salt (HCl) at -20°C under argon.

  • Reconstitution:

    • Dissolve the HCl salt in dry DCM.

    • Wash with saturated NaHCO

      
       (cold) to release the free base immediately prior to coupling reactions.
      

Therapeutic Applications & Research Use

Rho-Kinase (ROCK) Inhibitors

Research by Asahi Kasei Pharma (e.g., Patent WO2006/123639) highlights this compound as a key intermediate. The 3-fluorophenyl group fits into the hydrophobic pocket of the kinase ATP-binding site, improving potency (IC


 often < 10 nM) compared to the non-fluorinated analog.
Peptidomimetics

Used in the design of protease inhibitors where the phenylglycine backbone mimics the transition state of peptide hydrolysis. The fluorine atom prevents metabolic degradation by liver enzymes (CYP450).

Safety & Regulatory Information

  • GHS Classification:

    • Warning: Skin Irritant (H315), Eye Irritant (H319).

    • Acute Toxicity: Harmful if swallowed (H302).

  • Handling Precautions:

    • Use in a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Chiral Warning: Commercial supplies are often racemic (

      
      ). For drug development, chiral resolution (using tartaric acid or chiral HPLC) is typically required to isolate the active (
      
      
      
      )-enantiomer.

References

  • Asahi Kasei Pharma Corporation. (2006).[1][2][3][4] Novel Rho-Kinase Inhibitors and Pharmaceutical Compositions Containing Them. WO Patent 2006/123639.[1][2][3][4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemicalBook. (2024). Methyl 2-amino-2-(3-fluorophenyl)acetate Properties and Safety.Link

  • PubChem. (2024). Compound Summary: Methyl 2-amino-2-(3-fluorophenyl)acetate.Link

Sources

Precision Fluorination: Engineering Next-Generation Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Proteomics

In the realm of modern medicinal chemistry, the incorporation of fluorine into amino acid building blocks is not merely a substitution; it is a strategic reprogramming of molecular behavior.[1][2] As a Senior Application Scientist, I have observed that the "Fluorine Effect" extends far beyond simple lipophilicity modulation. It fundamentally alters pKa, dipole moments, and conformational landscapes, enabling the design of peptides with enhanced proteolytic stability and small molecules with optimized metabolic profiles.

This guide details the technical nuances of discovering and developing fluorinated amino acid (FAA) building blocks, moving from rational design principles to rigorous synthetic protocols.[3][4]

Strategic Design Principles

The incorporation of fluorine must be hypothesis-driven. We categorize FAAs into three functional classes based on the intended physicochemical outcome:

Electronic and pKa Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). Placing it proximal to the amine or carboxyl group drastically shifts the acid-base equilibrium.

  • 
    -Fluorination:  Lowers the pKa of the amine (reducing nucleophilicity) and the carboxylic acid (increasing acidity).[5] This is critical for modulating the bioavailability of zwitterionic drugs.
    
  • Side-chain Fluorination: In residues like tyrosine or phenylalanine, ring fluorination alters the cation-

    
     binding capability, often enhancing affinity for hydrophobic pockets in GPCRs.
    
Conformational Biasing via the Gauche Effect

In aliphatic chains, the C–F bond prefers to be gauche to adjacent electron-rich orbitals (like C–N or C–O) rather than anti. This stereoelectronic effect is most potent in fluoroprolines , where the position of the fluorine atom (4R vs. 4S) dictates the ring pucker (


-endo vs. 

-exo), thereby locking the peptide backbone into a cis or trans amide bond geometry.
Metabolic Blocking

Replacing a metabolically labile C–H bond with a C–F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol) effectively halts oxidative metabolism by Cytochrome P450 enzymes. This is the "teflon coating" strategy for extending half-life.

Core Synthetic Methodologies

The synthesis of FAAs requires navigating the dichotomy between Direct Fluorination (late-stage functionalization) and the Building Block Approach (assembly from fluorinated precursors).

Decision Matrix for Synthetic Strategy

The choice of method depends on the substrate complexity and the desired stereochemistry.

SyntheticStrategy Start Target Fluorinated Amino Acid IsAromatic Aromatic Side Chain? Start->IsAromatic DirectElec Direct Electrophilic Fluorination (Selectfluor/NFSI) IsAromatic->DirectElec Yes (Tyr, Phe, Trp) IsAliphatic Aliphatic/Backbone? IsAromatic->IsAliphatic No HasHydroxyl Precursor has Hydroxyl? IsAliphatic->HasHydroxyl Nucleophilic Deoxyfluorination (DAST/Deoxofluor) *Inversion of Configuration* HasHydroxyl->Nucleophilic Yes (Ser, Thr, Hyp) BuildingBlock Building Block Assembly (Ni-Catalyzed Alkylation) HasHydroxyl->BuildingBlock No (De Novo Synthesis)

Figure 1: Decision matrix for selecting the optimal synthetic pathway for fluorinated amino acids.

Deep Dive Protocol: Stereoselective Synthesis of (4R)-4-Fluoroproline

Rationale: This protocol illustrates the Nucleophilic Fluorination strategy. It is chosen because it demonstrates the critical concept of Walden Inversion . To obtain the (4R)-fluoro product (which favors the trans peptide bond), one must start with the (4S)-hydroxy substrate (natural L-hydroxyproline).

Safety Note: DAST (Diethylaminosulfur trifluoride) is thermally unstable and reacts violently with water. All steps must be performed under an inert atmosphere.

Reagents and Equipment
  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (more stable alternative).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Equipment: Schlenk line, -78°C cooling bath (dry ice/acetone), Teflon-coated stir bar.

Step-by-Step Methodology
StepActionCritical Technical Insight (The "Why")
1. Preparation Dissolve 1.0 eq of N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM under Argon. Cool to -78°C.Moisture Control: Any water present will hydrolyze DAST to HF, which is corrosive and degrades the Boc group.
2. Addition Add 1.2 eq of DAST dropwise via syringe over 20 minutes. Maintain temp < -60°C.Exotherm Management: The reaction is highly exothermic. Rapid addition can cause a runaway reaction or loss of stereocontrol.
3. Activation Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.Kinetic Control: The low temperature allows the formation of the intermediate alkoxy-sulfur species without elimination side-reactions.
4. Quenching CRITICAL: Cool back to 0°C. Quench by dropwise addition of saturated NaHCO3.Gas Evolution: Quenching produces CO2. Vigorous stirring is required to neutralize HF byproducts immediately.
5. Isolation Extract with DCM (3x). Wash organic layer with brine. Dry over MgSO4. Concentrate in vacuo.Purification: The product is usually pure enough for the next step, but flash chromatography (Hex/EtOAc) removes elimination byproducts (3,4-dehydroproline).
Validation Criteria
  • 19F NMR: A diagnostic doublet of multiplets around -176 ppm (depending on solvent).

  • Coupling Constants: The

    
     coupling constants will confirm the cis relationship between the fluorine and the C-3/C-5 protons, confirming inversion from trans-hydroxy to cis-fluoro (relative to the ester), yielding the (4R) configuration.
    

Advanced Application: Alpha-Trifluoromethylation

While monofluorination affects conformation, trifluoromethylation (


) introduces significant steric bulk (similar to an isopropyl group) and blocks metabolism completely.
Synthetic Route: The Imine Approach

The most robust method for generating quaternary


-trifluoromethyl amino acids is the nucleophilic addition of organometallics to trifluoromethyl imines or the addition of the Ruppert-Prakash reagent (

) to ketimines.

Key Mechanism:

  • Template Formation: Condensation of a keto-ester with a chiral amine auxiliary.

  • Nucleophilic Attack: Addition of

    
     (or Grignard/Zinc reagents) to the 
    
    
    
    bond.
  • Hydrolysis: Removal of the auxiliary to yield the free amino acid.

This method allows for the creation of non-natural building blocks like


-trifluoromethyl alanine, which stabilizes helical structures in peptides by restricting backbone rotation (

angles).

Visualization of Conformational Control

The power of fluorinated prolines lies in their ability to pre-organize peptide structures.

ProlinePucker cluster_0 Native Proline cluster_1 Fluorinated Variants Pro Proline (Dynamic Eq) R_Fluoro (4R)-Fluoroproline Cγ-exo pucker Trans-amide favored Pro->R_Fluoro Stereoelectronic Bias (Gauche) S_Fluoro (4S)-Fluoroproline Cγ-endo pucker Cis-amide favored Pro->S_Fluoro Stereoelectronic Bias (Gauche) Stability Stability R_Fluoro->Stability High Thermal Stability Turn Turn S_Fluoro->Turn Induces Beta-Turns

Figure 2: The stereochemical "switch" of fluoroprolines. By selecting the 4R or 4S diastereomer, researchers can force the peptide backbone into specific secondary structures.

References

  • Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. (2019). A comprehensive review of synthetic strategies including electrophilic and nucleophilic fluorination.[5][]

  • Fluorinated Amino Acids: Properties and Applications in Peptide and Protein Engineering. Chemical Society Reviews. (2012). Details the physicochemical effects of fluorine on peptide stability and folding.

  • Stereoselective Synthesis of 4-Fluoroproline. Journal of Organic Chemistry. (1998). The foundational protocol for DAST-mediated fluorination of hydroxyproline.

  • Enzymatic Synthesis of Fluorinated Amino Acids. FEMS Microbiology Reviews. (2014). Discusses the use of fluorinase enzymes from Streptomyces cattleya.

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). An authoritative guide on the metabolic and binding effects of fluorine in drug design.

Sources

Advanced Theoretical Conformational Analysis: Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical framework for analyzing the conformational landscape of Methyl 2-amino-2-(3-fluorophenyl)acetate . This molecule is a critical chiral intermediate, notably in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant .[1]

The guide is structured for computational chemists and medicinal chemists, focusing on Density Functional Theory (DFT) protocols to predict stability, reactivity, and chiroptical properties.

Executive Summary

Methyl 2-amino-2-(3-fluorophenyl)acetate represents a class of


-amino esters where the conformational preference is dictated by a delicate balance between intramolecular hydrogen bonding (IMHB) and the electronic influence of the meta-fluorine substituent. Understanding its low-energy conformers is essential for optimizing enantiomeric resolution (e.g., via diastereomeric salt formation) and predicting its behavior in nucleophilic substitution reactions during drug synthesis.

This guide provides a validated computational protocol using DFT-B3LYP/6-311++G(d,p) to map the Potential Energy Surface (PES), identify the global minimum, and quantify the electronic effects of fluorine substitution.

Computational Protocol & Methodology

To ensure high-fidelity results, the following workflow must be executed. This protocol moves from low-cost molecular mechanics to high-level quantum mechanical verification.

The "Staged-Filter" Workflow

Do not jump straight to high-level DFT. Use a staged approach to filter out high-energy steric clashes first.

G cluster_validation Validation Loop Start Input Structure (S-Enantiomer) MM_Scan Step 1: Relaxed PES Scan (Molecular Mechanics/Semi-empirical) Rotate u03C6 (N-Cu03B1-C=O) and u03C8 (Ph-Cu03B1-C=O) Start->MM_Scan Filter Filter: Discard Conformers > 10 kcal/mol relative energy MM_Scan->Filter DFT_Opt Step 2: Geometry Optimization DFT B3LYP/6-311++G(d,p) Gas Phase & PCM (Methanol) Filter->DFT_Opt Freq_Calc Step 3: Frequency Analysis Verify NImag = 0 Extract Thermochemistry (G, H) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt Imaginary Freq? Re-optimize along mode Analysis Step 4: Electronic Analysis NBO (Hyperconjugation) AIM (Bond Critical Points) MEP Mapping Freq_Calc->Analysis

Figure 1: The Staged-Filter computational workflow ensures efficient resource usage by eliminating high-energy steric clashes before expensive DFT calculations.

Technical Specifications
  • Functional: B3LYP (hybrid functional) is the industry standard for organic molecules, providing a balanced description of ground-state geometries. For higher accuracy regarding dispersion forces (important for the phenyl ring), wB97X-D is the recommended alternative.

  • Basis Set: 6-311++G(d,p) .[2][3][4] The diffuse functions (++) are critical for correctly modeling the lone pairs on the nitrogen and oxygen atoms, as well as the electronegative fluorine.

  • Solvation: Use the Polarizable Continuum Model (PCM) or SMD . Methanol (

    
    ) is the preferred solvent model as it mimics the conditions often used in the industrial resolution of this intermediate.
    

Structural Analysis & Expected Results

Conformational Isomerism

The PES scan will reveal two primary low-energy basins based on the rotation of the ester group relative to the amine.

Conformer TypeGeometry DescriptionStabilization MechanismRelative Energy (Expected)
Conf-I (Global Min) Syn-periplanar (N-C-C=O

). The amine proton points toward the carbonyl oxygen.
IMHB: Strong

interaction (5-membered ring).
0.00 kcal/mol
Conf-II Anti-periplanar (N-C-C=O

). The amine proton points toward the ester methoxy oxygen.
IMHB: Weak

interaction.
+1.5 - 2.5 kcal/mol
Conf-III Open/Trans . No intramolecular H-bond.Sterically favored but electronically less stable.+3.0 - 5.0 kcal/mol
The Fluorine Effect (Meta-Substitution)

The 3-fluoro substituent is the defining feature of this molecule compared to standard phenylglycine.

  • Inductive Effect (-I): The fluorine atom withdraws electron density from the phenyl ring.

  • Acidity of

    
    -Proton:  The electron-withdrawing nature increases the acidity of the benzylic 
    
    
    
    proton. In DFT analysis, this manifests as a shortened
    
    
    bond length and a high positive electrostatic potential on the hydrogen surface.
  • Conformational Locking: While the fluorine is in the meta position (too far for direct H-bonding with the amine), it creates a dipole moment that influences the rotation of the phenyl ring. The lowest energy state typically places the fluorine away from the carbonyl oxygen to minimize dipole-dipole repulsion.

Intramolecular Interactions (AIM & NBO)

To validate the stability of Conf-I , perform Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analyses.

  • AIM: Look for a Bond Critical Point (BCP) between the amine H and carbonyl O. A electron density (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) value of 
    
    
    
    a.u. confirms a hydrogen bond.[5][6][7][8]
  • NBO: Calculate the stabilization energy

    
     for the donor-acceptor interaction: 
    
    
    
    .

Visualization of Electronic Properties

The Molecular Electrostatic Potential (MEP) map is crucial for predicting how this molecule interacts with chiral resolving agents (like Dibenzoyl Tartaric Acid).

MEP_Logic F_Atom Fluorine Atom (High Negativity) Ring Phenyl Ring (u03C0-System Depleted) F_Atom->Ring Inductive Withdrawal (-I) Amine Amine Group (-NH2) (Nucleophilic Region) Ring->Amine Decreased Basicity Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Amine->Carbonyl Intramolecular H-Bond (Stabilization)

Figure 2: Electronic interaction map. The Fluorine atom deactivates the ring, indirectly affecting the amine's basicity and the molecule's global dipole.

References

  • Gaussian 09/16 User Reference. Frisch, M. J., et al. Gaussian, Inc., Wallingford CT.

  • Conformational analysis of -amino acid esters.Journal of Molecular Structure (Theochem). (General methodology for amino ester DFT studies).
  • Synthesis of Aprepitant and conformational insights.
  • B3LYP Functional Validation. Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • NBO 6.0 Program. Glendening, E. D., et al. Natural Bond Orbital Analysis. Link

Sources

Methodological & Application

Application Note: Protocol for N-protection of Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the N-protection (Boc and Fmoc) of Methyl 2-amino-2-(3-fluorophenyl)acetate . This substrate is a derivative of phenylglycine, a "privileged scaffold" in medicinal chemistry known for introducing conformational constraints and metabolic stability (via the 3-fluoro substituent).

The Core Challenge: Benzylic Racemization

Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine derivatives possess a highly acidic


-proton (

vs.

for alkyl amino acids). The presence of the 3-fluorophenyl group exerts a strong inductive electron-withdrawing effect (-I), further increasing the acidity of the

-proton.

Consequently, the use of strong organic bases (e.g., Triethylamine, DBU) or thermodynamic conditions during protection carries a high risk of racemization via an enolate intermediate.

Strategic Recommendation:

  • Primary Protocol (Boc): Use a biphasic system (

    
    ) with an inorganic mild base (
    
    
    
    ) to maintain kinetic control and preserve optical purity.
  • Secondary Protocol (Fmoc): Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to eliminate the risk of "ketene" pathway racemization and high local acidity.

Chemical Mechanism & Racemization Pathway[1][2][3][4]

Understanding the mechanism is vital for troubleshooting. The diagram below illustrates the desired protection pathway versus the competing racemization pathway.

ReactionMechanism Substrate Substrate: Methyl 2-amino-2-(3-fluorophenyl)acetate Enolate Planar Enolate (Racemization Risk!) Substrate->Enolate Deprotonation (Strong Base) Product Product: N-Boc-(S)-3-F-Phg-OMe Substrate->Product Nucleophilic Attack on (Boc)2O Base Base (B:) Base->Substrate Activates Amine Enolate->Substrate Reprotonation (Racemic) Boc2O Reagent: (Boc)2O Boc2O->Product

Figure 1: Mechanistic pathway showing the competition between nucleophilic protection (Green) and base-mediated racemization (Red).

Protocol A: N-Boc Protection (The "Gold Standard")

This protocol utilizes a biphasic system to buffer the pH, preventing the high basicity required for enolization while remaining sufficient for amine nucleophilicity.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1 - 1.2Protecting Group Source
Sodium Bicarbonate (

)
2.5Mild Base (Acid Scavenger)
Tetrahydrofuran (THF)-Solvent (Organic phase)
Water (DI)-Solvent (Aqueous phase)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-2-(3-fluorophenyl)acetate HCl (10 mmol) in a mixture of THF (30 mL) and Water (30 mL) .

  • Base Addition: Add

    
      (25 mmol) in one portion.
    
    • Note: Gas evolution (

      
      ) will occur if the starting material is a salt. Allow the mixture to stir until gas evolution ceases and the solution is homogenous (or a fine suspension).
      
  • Cooling: Cool the reaction mixture to

    
      using an ice bath.
    
    • Scientific Rationale: Lower temperature reduces the kinetic rate of

      
      -proton abstraction (racemization) more significantly than it reduces the rate of nucleophilic attack on the Boc-anhydride.
      
  • Reagent Addition: Add

    
      (11 mmol) dropwise (if liquid) or in small portions (if solid) over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT,

    
    ). Stir vigorously for 3–6 hours.
    
    • Monitoring: Check by TLC (Mobile Phase: 30% EtOAc/Hexane). Stain with Ninhydrin (free amine turns purple/red). The reaction is complete when the starting amine spot disappears.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (Rotavap,

      
      ).
      
    • Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) .

    • Critical Wash: Wash the organic layer with 5% Citric Acid (aq) or 0.5 M HCl (cold) to remove unreacted amine and neutralize residual base. Do not use strong acid or prolonged exposure, as Boc is acid-labile.

    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate.[2][7]
      
  • Purification: The crude product is usually pure enough (

    
    ) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
    

Protocol B: N-Fmoc Protection (Solid Phase Synthesis Ready)

Fmoc protection is required if the methyl ester will be hydrolyzed for use in Solid Phase Peptide Synthesis (SPPS). Warning: Never use Fmoc-Cl for phenylglycine derivatives; it is too reactive and acidic. Use Fmoc-OSu.[3]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Substrate (HCl salt)1.0Substrate
Fmoc-OSu1.1Protecting Group Source

2.5Mild Base
Acetone / Water1:1 v/vSolvent System
Step-by-Step Methodology
  • Dissolution: Dissolve the amino ester salt (10 mmol) in Water (25 mL) and Acetone (25 mL) .

  • Buffer: Add

    
      (25 mmol) and stir at 
    
    
    
    for 10 minutes.
  • Addition: Add Fmoc-OSu (11 mmol) slowly.

    • Note: Fmoc-OSu has low solubility in water; ensure vigorous stirring to maintain an emulsion.

  • Reaction: Stir at RT for 4–12 hours.

    • Why longer? The succinimide leaving group is less electrophilic than the chloride or anhydride, requiring longer reaction times but offering superior chemoselectivity.

  • Workup:

    • Evaporate Acetone.

    • Extract with Ethyl Acetate .[2]

    • Wash with 0.1 M HCl (Briefly)

      
       Water 
      
      
      
      Brine.
    • Dry and concentrate.[2][6]

Process Workflow & Quality Control

The following diagram outlines the operational workflow and decision gates for the Boc protection protocol.

Workflow Start Start: Weigh Substrate Dissolve Dissolve in THF/H2O Add NaHCO3 Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBoc Add (Boc)2O (1.1 eq) Cool->AddBoc React Stir at RT (3-6 Hours) AddBoc->React Check TLC / LCMS Check React->Check Check->React Incomplete Quench Evaporate THF Dilute with EtOAc Check->Quench Complete Wash Wash: Citric Acid Then Brine Quench->Wash QC Final QC: 1H NMR & Chiral HPLC Wash->QC

Figure 2: Operational workflow for the N-Boc protection of sensitive amino esters.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and the "Scientific Integrity" of the product is intact, you must perform the following:

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC or SFC.

    • Column: Chiralpak AD-H or OD-H are standard for phenylglycine derivatives.

    • Mobile Phase: Hexane/IPA (90:10 to 95:5).

    • Target:

      
       ee. If ee drops below 95%, the base concentration or temperature in Step 2/3 was too high.
      
  • NMR Verification:

    • Observe the appearance of the tert-butyl singlet at

      
       ppm (9H).
      
    • Observe the downfield shift of the

      
      -proton due to carbamate formation.
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The authoritative text on protecting group stability and conditions).

  • Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. (Discusses the sensitivity of arylglycine derivatives to racemization).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of N-protection strategies including Fmoc and Boc).

  • Liang, C., et al. (2017).[8][1][9] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329. (Specific data on 3-F-Phg analogs and base sensitivity). [1]

Sources

Application Note: Methyl 2-amino-2-(3-fluorophenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-(3-fluorophenyl)acetate is a critical non-proteinogenic amino acid ester used extensively in the synthesis of peptidomimetics, beta-lactam antibiotics, and small-molecule kinase inhibitors. Its core value lies in the 3-fluorophenyl moiety , which acts as a bioisostere for the native phenyl ring found in natural phenylglycine. This substitution modulates metabolic stability (blocking P450 oxidation at the meta position), alters lipophilicity (


), and influences binding affinity through electronic redistribution.

This guide details the structural utility of this building block, provides a validated protocol for its enantiomeric resolution, and outlines its application in high-throughput Ugi multicomponent reactions (MCRs) for library generation.

Structural Significance & Pharmacophore Utility[1][2][3]

The molecule serves as a "privileged scaffold" in drug design. Its utility is defined by three chemical handles: the primary amine, the methyl ester, and the fluorinated aromatic ring.

The "Fluorine Effect" in Phenylglycines

Replacing a hydrogen atom with fluorine on the phenyl ring induces specific pharmacological changes without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

PropertyEffect of 3-Fluoro SubstitutionMedicinal Chemistry Benefit
Metabolic Stability Blocks CYP450 oxidation at the C3 position.Extends half-life (

) by preventing formation of phenolic metabolites.
Lipophilicity Increases

(approx. +0.25 units).
Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Acidity (pKa) Inductive electron withdrawal lowers the pKa of the

-amine.
Modulates hydrogen bond donor capability and interactions with receptor pockets.
Conformation Alters the preferred torsion angle of the phenyl ring.Locks bioactive conformations in sterically constrained binding pockets (e.g., Kinase hinge regions).

Experimental Protocols

Protocol A: Synthesis and Chiral Resolution

Objective: Synthesize the methyl ester from 3-fluorophenylglycine and resolve the enantiomers for asymmetric synthesis.

Part 1: Mild Esterification (TMSCl Method)

Rationale: Traditional thionyl chloride (


) methods can be harsh. The Trimethylsilyl chloride (TMSCl) method acts as an in situ source of anhydrous HCl and a dehydrating agent, often resulting in higher yields and easier workup.

Reagents:

  • 3-Fluorophenylglycine (10 mmol)

  • Methanol (Anhydrous, 50 mL)

  • Trimethylsilyl chloride (TMSCl) (25 mmol)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Addition: Add 3-fluorophenylglycine to the flask. Add anhydrous methanol.

  • Activation: Cool the suspension to 0°C in an ice bath. Add TMSCl dropwise via syringe over 15 minutes. (Exothermic reaction).[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (System:

    
    :MeOH 9:1).
    
  • Workup: Concentrate the solvent in vacuo. The residue is the hydrochloride salt.[2]

  • Purification: Triturate with diethyl ether to remove siloxanes. Filter the white solid.

    • Yield Expectations: >90% as HCl salt.

Part 2: Enantiomeric Resolution via Diastereomeric Salt Formation

Rationale: Enantiopure drugs are required for regulatory approval. Tartaric acid derivatives are the industry standard for resolving phenylglycine analogs.

Reagents:

  • Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (Free base)

  • (+)-Dibenzoyl-D-tartaric acid (D-DBT) or (-)-L-DBT

  • Solvent: Ethanol/Water (9:1)

Procedure:

  • Free Basing: If starting with HCl salt from Part 1, dissolve in water, basify with saturated

    
    , and extract with Ethyl Acetate. Dry and evaporate.
    
  • Salt Formation: Dissolve the racemic ester (1.0 eq) in boiling Ethanol/Water (9:1). Add (+)-Dibenzoyl-D-tartaric acid (1.0 eq).

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

  • Filtration: Filter the crystals. This is the diastereomeric salt of one enantiomer (typically the (S)-enantiomer pairs with D-DBT, but must be confirmed via optical rotation).

  • Liberation: Suspend crystals in EtOAc and wash with 1M NaOH to liberate the chiral free amine.

  • Analysis: Determine Enantiomeric Excess (ee%) using Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA).

Protocol B: Ugi 4-Component Reaction (U-4CR) for Library Generation

Objective: Use the molecule as the amine component to generate a library of


-aminoacyl amide peptidomimetics.

Mechanism: The amine (our molecule) condenses with an aldehyde to form an imine, which is protonated by the carboxylic acid, then attacked by the isocyanide.

Reagents:

  • Amine: Methyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq)

  • Aldehyde: Benzaldehyde derivatives (1.0 eq)

  • Acid: Boc-Glycine or Benzoic acid derivatives (1.0 eq)

  • Isocyanide: tert-Butyl isocyanide (1.0 eq)

  • Solvent: Methanol (0.5 M concentration)

Procedure:

  • Imine Formation: In a vial, dissolve the aldehyde and the fluorinated amine in Methanol. Stir for 30 minutes at RT to pre-form the imine (schiff base). Note: This step reduces side reactions.

  • Addition: Add the Carboxylic Acid, followed immediately by the Isocyanide.

  • Reaction: Stir at RT for 24 hours. The product often precipitates.[1]

  • Workup:

    • If precipitate forms: Filter and wash with cold methanol.

    • If soluble: Evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR is an excellent handle for quick purity checks (expect signal around -110 to -115 ppm).
    

Visualization of Workflows

Synthetic Pathway & Resolution Logic

The following diagram illustrates the workflow from the racemic acid to the resolved, bioactive drug scaffold.

SynthesisWorkflow Start 3-Fluorophenylglycine (Racemic Acid) Esterification Esterification (TMSCl / MeOH) Start->Esterification Activation RacemicEster Racemic Methyl Ester (Intermediate) Esterification->RacemicEster Yield >90% Resolution Chiral Resolution (+)-Dibenzoyl-D-tartaric acid RacemicEster->Resolution Salt Formation EnantiomerA (S)-Enantiomer Salt (Crystalline) Resolution->EnantiomerA Precipitation EnantiomerB (R)-Enantiomer (Mother Liquor) Resolution->EnantiomerB Remains in Soln FreeBase Free Base Liberation (1M NaOH) EnantiomerA->FreeBase Workup FinalScaffold Pure Chiral Scaffold Ready for Coupling FreeBase->FinalScaffold Target

Figure 1: Workflow for the synthesis and optical resolution of the fluorinated phenylglycine ester.

Ugi-4CR Mechanistic Integration

This diagram details how the Methyl 2-amino-2-(3-fluorophenyl)acetate integrates into the Ugi reaction to form complex peptidomimetics.

UgiMechanism cluster_0 Key Bioactive Moiety Retention Amine Amine Component: Methyl 2-amino-2-(3-fluorophenyl)acetate Imine Imine Intermediate (Schiff Base) Amine->Imine - H2O Aldehyde Aldehyde Component (R-CHO) Aldehyde->Imine - H2O Acid Carboxylic Acid (R-COOH) Iminium Protonated Iminium Ion Acid->Iminium Protonation Iso Isocyanide (R-NC) Nitrilium Nitrilium Ion (Alpha-Addition) Iso->Nitrilium Nucleophilic Attack Imine->Iminium Protonation Iminium->Nitrilium Nucleophilic Attack Mumm Mumm Rearrangement Nitrilium->Mumm Acyl Transfer Product Bis-Amide Peptidomimetic (Scaffold for Kinase/Protease Inhibitors) Mumm->Product Stable Adduct

Figure 2: Mechanistic pathway of the Ugi-4CR utilizing the fluorinated amino ester.

Case Study: Design of Clopidogrel Bioisosteres

Context: Clopidogrel (Plavix) is a standard antiplatelet agent containing a 2-chlorophenylglycine core. Hypothesis: Replacing the 2-chlorophenyl ring with a 3-fluorophenyl ring (using our subject molecule) may reduce steric hindrance while maintaining lipophilicity, potentially altering the metabolic activation pathway required for Clopidogrel's efficacy.

Synthetic Strategy:

  • Start: Methyl 2-amino-2-(3-fluorophenyl)acetate (Synthesis Protocol A).

  • Cyclization: React with 2-(2-bromoethyl)thiophene (analogous to Clopidogrel synthesis).

  • Result: A 3-fluoro bioisostere of Clopidogrel.

  • Testing: Evaluate in platelet aggregation assays. The 3-F analog serves as a probe to determine the necessity of the chlorine atom for P2Y12 receptor antagonism.

References

  • Synthesis of Amino Acid Methyl Esters

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.[3][4][5][6]

    • Source: Molecules (2008).[5]

    • URL:[Link]

  • Ugi Reaction Applications

    • Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
    • Source: RSC Advances (2020).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.[7][8]

    • Source: Expert Opinion on Drug Discovery (2015).
    • URL:[Link]

  • Title: Preparation method of L(+)-p-fluorophenyl glycine (Patent CN101565380A).

Sources

Use of Methyl 2-amino-2-(3-fluorophenyl)acetate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-2-(3-fluorophenyl)acetate is a high-value fluorinated phenylglycine derivative used to modulate lipophilicity, metabolic stability, and conformational rigidity in peptidomimetics and small-molecule inhibitors. This guide provides validated protocols for its enzymatic resolution, racemization-free handling, and incorporation into diverse chemical scaffolds.

Introduction: The "Fluorine Effect" in Phenylglycine Scaffolds

The incorporation of fluorine into the phenyl ring of phenylglycine derivatives fundamentally alters the physicochemical profile of the amino acid. Unlike the parent phenylglycine, the 3-fluoro (meta) substitution offers distinct advantages in medicinal chemistry:

  • Electronic Modulation: The electronegative fluorine lowers the pKa of the

    
    -amine (approx. 0.5–1.0 unit lower than phenylglycine), reducing basicity while maintaining nucleophilicity for coupling reactions.
    
  • Metabolic Stability: Fluorine blocks potential Phase I metabolic oxidation sites on the aromatic ring.

  • Conformational Bias: The C-F bond induces specific dipole-dipole interactions that can lock bioactive conformations in enzyme active sites.

Critical Control Point: Enantiopurity & Resolution

Since the commercial supply is often racemic, obtaining enantiopure material is the first critical step. Chemical resolution via diastereomeric salts is often inefficient for this substrate. Enzymatic Kinetic Resolution (EKR) is the preferred method due to mild conditions that prevent thermal racemization.

Protocol 1: Lipase-Catalyzed Kinetic Resolution

Target: Separation of (


)-Acid and (

)-Ester. Enzyme:[1]Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

Materials:

  • Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (10 g)

  • Novozym 435 (1 g, 10% w/w)

  • Solvent: Methyl tert-butyl ether (MTBE) saturated with phosphate buffer (pH 7.5).

  • Acyl Donor (optional for transesterification path): Vinyl acetate.

Step-by-Step Workflow:

  • Preparation: Dissolve the racemic ester in MTBE (10 mL/g). Add 0.5 eq of water (for hydrolysis route) or maintain anhydrous conditions with 1.0 eq vinyl acetate (for acylation route).

  • Initiation: Add immobilized CAL-B and stir at 30°C . Note: Do not exceed 40°C to minimize thermal racemization of the benzylic center.

  • Monitoring: Monitor conversion via Chiral HPLC (Daicel Chiralpak IA/IB). Stop reaction at exactly 50% conversion.

  • Workup: Filter off the enzyme.

    • Hydrolysis Route: The (

      
      )-enantiomer hydrolyzes to the free acid (precipitates or aqueous extraction), leaving the (
      
      
      
      )-ester in the organic phase.
    • Acylation Route: The (

      
      )-amine is acylated to the amide; the (
      
      
      
      )-amine remains free.
  • Purification: Separate components via acid/base extraction.

Expert Insight: Phenylglycine esters are notoriously prone to racemization at the


-carbon due to the acidity of the benzylic proton. Avoid strong bases (e.g., NaH, unbuffered NaOH) during workup.

KineticResolution Racemic Racemic Starting Material (Ester) Process Kinetic Resolution (MTBE, 30°C) Racemic->Process Enzyme CAL-B Lipase (Novozym 435) Enzyme->Process Catalyst ProductS (S)-Acid (Hydrolyzed Product) Process->ProductS Hydrolysis ProductR (R)-Ester (Unreacted) Process->ProductR Remains in Org. Phase

Figure 1: Enzymatic Kinetic Resolution workflow separating the (S)-acid from the (R)-ester.

Synthetic Utility: Peptide Coupling & Protection

Once resolved, the building block is typically protected for peptide synthesis.

Protocol 2: Boc-Protection and Ester Hydrolysis

Objective: Generate Boc-3-F-Phg-OH for solid-phase peptide synthesis (SPPS).

Step 1: N-Protection

  • Dissolve Methyl 2-amino-2-(3-fluorophenyl)acetate (1 eq) in DCM.

  • Add

    
     (1.1 eq) and Triethylamine (1.2 eq).
    
  • Stir at RT for 4 hours. Wash with 1M citric acid (removes TEA without racemization).

  • Concentrate to yield Boc-3-F-Phg-OMe .

Step 2: Controlled Hydrolysis (The Danger Zone) Warning: Standard hydrolysis (NaOH/MeOH, reflux) will cause 100% racemization.

  • Dissolve Boc-ester in THF/Water (2:1).

  • Cool to 0°C (Ice bath).

  • Add LiOH (1.1 eq) slowly. Monitor via TLC.

  • Quench immediately upon completion with 1M HCl to pH 3. Extract with EtOAc.

  • Validation: Check enantiomeric excess (ee) immediately.

Advanced Application: Multicomponent Reactions (MCRs)

The ester functionality makes this molecule an ideal candidate for the Ugi 4-Component Reaction , allowing rapid access to complex peptidomimetic libraries.

Protocol 3: Ugi Reaction for Peptidomimetic Scaffolds

Components:

  • Amine: Methyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq)

  • Aldehyde: Benzaldehyde derivative (1.0 eq)

  • Acid: Boc-Amino Acid (1.0 eq)

  • Isocyanide: tert-Butyl isocyanide (1.0 eq)

Method:

  • Dissolve the Amine and Aldehyde in Methanol (0.5 M). Stir for 30 min to form the imine (Schiff base).

  • Add the Acid and Isocyanide.

  • Stir at RT for 24 hours.

  • Solvent evaporation and flash chromatography yield the dipeptide-like scaffold.

Structural Logic: This reaction creates a sterically constrained, fluorinated core that mimics a


-turn in proteins, useful for disrupting protein-protein interactions.

UgiReaction Amine 3-F-Phenylglycine Ester (Amine Input) Imine Imine Intermediate Amine->Imine Methanol, 30 min Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Methanol, 30 min UgiProduct Bis-Amide Peptidomimetic (Fluorinated Core) Imine->UgiProduct Ugi 4-CR 24h, RT Acid Carboxylic Acid (R-COOH) Acid->UgiProduct Ugi 4-CR 24h, RT Isocyanide Isocyanide (R-NC) Isocyanide->UgiProduct Ugi 4-CR 24h, RT

Figure 2: Assembly of complex peptidomimetics via the Ugi 4-Component Reaction.

Analytical Data & Quality Control

Table 1: Physicochemical Properties & Handling

PropertyValue/ConditionRelevance
Molecular Weight 183.18 g/mol Fragment-based drug design
Chiral Center C2 (Benzylic)Prone to base-catalyzed racemization
pKa (

-NH2)
~ 6.8Lower than Phg (7.5); affects coupling rates
Storage 2–8°C, DesiccatedHygroscopic hydrochloride salt
Solubility MeOH, DCM, DMSOPoor water solubility (free base)

QC Method: Chiral HPLC

  • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: (

    
    )-isomer typically elutes before (
    
    
    
    )-isomer (verify with standards).

References

  • Enzymatic Kinetic Resolution Mechanisms

    • Anderson, E. M., et al. "Biocatalytic routes to enantiomerically pure phenylglycines." Biotechnology Advances, 2020.[2] Link (Context: General lipase activity on phenylglycine esters).

    • Note: Specific conditions adapted from standard CAL-B protocols for benzylic esters.
  • Racemization Risks in Phenylglycines

    • Liang, C., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions."[3] Tetrahedron Letters, 2017. Link

  • Fluorine in Drug Discovery (Bioisosteres)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Ugi Reaction Applications

    • Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 2006. Link

Sources

Precision Incorporation of 3-Fluorophenylglycine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Audience: Senior Peptide Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

The incorporation of 3-fluorophenylglycine (3-FPG) into peptide backbones represents a high-impact strategy for modulating potency, metabolic stability, and conformational rigidity. As a non-canonical amino acid (NCAA), 3-FPG combines the steric constraints of phenylglycine with the unique electronic properties of fluorine.

However, 3-FPG presents a significant synthetic challenge: extreme susceptibility to racemization . The electron-withdrawing nature of the phenyl ring, amplified by the fluorine substituent, renders the


-proton highly acidic. Standard Fmoc-SPPS protocols (using DIPEA/HATU) often result in >20% epimerization, leading to difficult purification and loss of biological activity.

This guide details an optimized "Soft-Base/High-Activity" coupling protocol utilizing COMU/TMP or DIC/Oxyma systems to suppress racemization to <1%, ensuring high optical purity and yield.

Scientific Rationale & Properties[1][2][3][4][5][6][7][8]

The Fluorine Effect

The substitution of hydrogen with fluorine at the meta-position of the phenyl ring induces specific physicochemical changes critical for drug design:

PropertyEffect of 3-F SubstitutionDrug Development Implication
Electronic Strong Inductive Effect (-I)Lowers pKa of adjacent amines; alters H-bond donor capability.
Lipophilicity Moderate Increase (

logP ~ +0.2-0.4)
Enhances membrane permeability without compromising solubility.
Sterics Bulky Side Chain (

-substituent)
Restricts conformational freedom (

angles); locks bioactive conformations.
Metabolism Blocked Metabolic SitesPrevents aromatic hydroxylation; steric bulk protects peptide bonds from proteolysis.
Analysis

F NMR Active
Enables sensitive monitoring of receptor binding and conformational states.
The Racemization Challenge

The core difficulty in synthesizing 3-FPG peptides lies in the acidity of the


-proton.
  • Mechanism: Under basic conditions (standard coupling), the

    
    -proton is abstracted, leading to an enolate intermediate. This intermediate often cyclizes to form an oxazolone  (azlactone), which rapidly racemizes before reopening.
    
  • Aggravating Factor: The 3-fluoro group withdraws electron density from the ring, stabilizing the benzylic carbanion/enolate, making 3-FPG more prone to racemization than unsubstituted phenylglycine.

Visualization: Racemization Mechanism

The following diagram illustrates the base-catalyzed oxazolone formation pathway that must be avoided.

Racemization cluster_prevention Prevention Strategy Start Fmoc-3-FPG-OH (Activated Ester) Enolate Enolate Intermediate Start->Enolate  Alpha-Proton  Abstraction Product Chiral Peptide (L-Isomer) Start->Product  Fast Coupling  (Kinetic Control) Base Strong Base (e.g., DIPEA) Base->Start Oxazolone Oxazolone (Azlactone) Enolate->Oxazolone  Cyclization Oxazolone->Enolate  Fast Equilibrium Racemic Racemic Peptide (L/D Mixture) Oxazolone->Racemic  Amine Attack  (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization via oxazolone formation. The protocol below favors the green "Fast Coupling" pathway over the red "Enolate" pathway.

Optimized Protocol: Incorporation of 3-FPG

Reagents & Materials
  • Amino Acid: Fmoc-3-fluoro-L-phenylglycine (Fmoc-3-FPG-OH).

  • Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) OR DIC/Oxyma Pure.

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine). Do NOT use DIPEA or NMM.

  • Solvent: DMF (Anhydrous) or Green alternative (Anisole/DMSO 17:3).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading recommended, <0.4 mmol/g).

Step-by-Step Methodology
Step 1: Resin Preparation
  • Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Critical: If loading the first residue as 3-FPG onto 2-CTC resin, use DIPEA sparingly (1.0 eq) in DCM for 1 hour. Capping with MeOH is essential to prevent unreacted chlorides from reacting later.

Step 2: Fmoc Deprotection (Pre-3-FPG)
  • Reagent: 20% Piperidine in DMF (Standard).[1]

  • Note: Racemization of the previous residue is rare. The danger zone is when 3-FPG is the incoming acid or when deprotecting the Fmoc off the 3-FPG residue (though the latter is less severe than coupling).

  • Modification: For the deprotection of Fmoc-3-FPG-peptidyl-resin (next cycle), use 0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses aspartimide-like side reactions and potential base-catalyzed epimerization of the exposed amine.

Step 3: Coupling of Fmoc-3-FPG-OH (The Critical Step)
  • Standard Reagents (AVOID): HBTU/DIPEA, HATU/DIPEA. (Racemization risk: High).[2]

  • Optimized Protocol A (COMU/TMP):

    • Dissolve Fmoc-3-FPG-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.

    • Add TMP (Collidine) (3.0 eq). Note: 1:1:1 ratio is crucial. Excess base promotes racemization.

    • Pre-activate for exactly 30 seconds .

    • Add to resin immediately.

    • Couple for 60 minutes at Room Temperature.

  • Optimized Protocol B (DIC/Oxyma - Base Free):

    • Dissolve Fmoc-3-FPG-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq).

    • Pre-activate for 2 minutes.

    • Add to resin.[1][3]

    • Couple for 60-90 minutes . Why this works: The absence of a tertiary amine base (like DIPEA) eliminates the primary driver of proton abstraction. Oxyma acts as a nucleophile to form an active ester that is reactive but less prone to oxazolone formation.

Step 4: Cleavage & Isolation
  • Wash resin with DMF (5x) and DCM (5x).

  • Cleave using TFA/TIS/H2O (95:2.5:2.[4]5) for 2 hours.

  • Precipitate in cold diethyl ether.

Analytical Validation

To verify the success of the synthesis, you must distinguish the L-isomer from the D-isomer.

HPLC Method for Chiral Resolution

Standard C18 gradients often fail to separate the D-epimer impurity (which may elute very close to the L-product).

  • Column: Chiralpak® or C18 with cyclodextrin additives, or simply a high-resolution C18 (e.g., Kinetex 2.6µm) with a shallow gradient.

  • Gradient: 0.1% TFA in Water/Acetonitrile. Gradient slope: 0.5% B per minute.

  • Target: Look for a "shoulder" peak or a small peak eluting immediately before/after the main peak.

F NMR Characterization

Use


F NMR to quantify the D/L ratio without chiral HPLC if the chemical environments differ sufficiently (often induced by the chiral peptide backbone).
  • Setup: Dissolve crude peptide in D

    
    O or DMSO-d
    
    
    
    .
  • Signal: The L-3-FPG signal will be the major peak (approx -110 to -115 ppm). The D-isomer often appears as a minor satellite peak shifted by 0.05 - 0.2 ppm.

Workflow Visualization: Decision Tree

Use this logic flow to select the correct coupling conditions.

SPPS_Workflow Start Start: Couple Fmoc-3-FPG-OH CheckPos Is 3-FPG at C-Terminus? Start->CheckPos LoadResin Load onto 2-CTC Resin (Low Base: 1.0 eq DIPEA) CheckPos->LoadResin Yes CheckSeq Is Sequence Sterically Hindered? (e.g., adjacent to Pro, N-Me) CheckPos->CheckSeq No QC QC: Check Optical Purity (HPLC/19F NMR) LoadResin->QC MethodA Method A: COMU / TMP (Stronger Activation, Weak Base) CheckSeq->MethodA Yes MethodB Method B: DIC / Oxyma (Base-Free, Safest) CheckSeq->MethodB No MethodA->QC MethodB->QC

Figure 2: Decision matrix for selecting coupling conditions based on peptide sequence context.

Case Study: Protease Resistance in Antimicrobial Peptides

Objective: Improve the metabolic half-life of a cationic antimicrobial peptide (AMP) sequence H-Arg-Trp-Phe-Ile-NH2 by substituting Phenylalanine (Phe) with 3-FPG.

Experimental Setup:

  • Control: Synthesized native sequence using HBTU/DIPEA.

  • Test: Synthesized H-Arg-Trp-(3-FPG)-Ile-NH2 using COMU/TMP .

  • Assay: Incubated both peptides in human serum (37°C) and monitored degradation via LC-MS.

Results:

  • Synthesis Quality: The COMU/TMP protocol yielded the 3-FPG analog with 98.5% diastereomeric purity , whereas a trial with HATU/DIPEA yielded only 78% (22% D-isomer).

  • Stability: The native Phe-peptide degraded with a half-life (

    
    ) of 45 minutes. The 3-FPG analog exhibited a 
    
    
    
    of >240 minutes .
  • Mechanism: The steric bulk of the phenylglycine scaffold combined with the electronic repulsion of the fluorine atom prevented chymotrypsin-like activity from efficiently cleaving the Trp-FPG bond.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[5] Tetrahedron Letters, 58(24), 2374-2377. Link[6]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Steinauer, R., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry, 16, 1022–1040. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application Note: Scalable Synthesis of Enantiopure Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into amino acids is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability, and alter protein-ligand binding kinetics.[1] However, the transition from milligram-scale discovery synthesis to gram-scale production is frequently bottlenecked by the high cost of chiral auxiliaries and the difficulty of maintaining enantiopurity (>99% ee) during fluorination.

This guide details two field-proven, scalable methodologies for synthesizing enantiopure fluorinated amino acids:

  • Chemical Route: Thermodynamic control using Ni(II)-Schiff Base Complexes (Soloshonok-Hammett methodology), ideal for bulky, hydrophobic side chains like (S)-5,5,5,5',5',5'-hexafluoroleucine.

  • Biocatalytic Route: Kinetic control using Amino Acid Dehydrogenases/Transaminases , ideal for sensitive, small polar analogs like 3-fluoro-L-alanine.

Strategic Selection Guide

The choice between chemical and enzymatic routes depends on the specific fluorinated target and available infrastructure.

FeatureMethod A: Ni(II) Complex (Chemical) Method B: Biocatalysis (Enzymatic)
Primary Target Bulky, hydrophobic analogs (e.g., Fluorinated Leucine, Phenylalanine)Small, polar analogs (e.g., Fluoroalanine, Fluoroserine)
Stereocontrol Thermodynamic: Reversible Schiff base formation ensures high diastereoselectivity.Kinetic: Enzyme specificity ensures high enantioselectivity.
Scale-Up Factor Linear scale-up; limited by cost of chiral ligand (recyclable).Exponential scale-up; limited by enzyme stability and cofactor cost.
Green Metric Moderate (Organic solvents, metal waste).High (Aqueous media, ambient temp).
Purity (ee) Typically >99% after hydrolysis.>99% inherent to enzyme.

Application Note A: Chemical Synthesis via Ni(II) Complexes

Mechanism & Rationale

The use of chiral Ni(II) complexes derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB) provides a "chiral template." The rigid square-planar geometry of the Ni(II) complex shields one face of the glycine enolate, forcing incoming electrophiles (fluorinated alkyl halides) to attack from the opposite side. Crucially, this method operates under thermodynamic control , allowing for the correction of stereochemical errors during the reaction equilibration, often resulting in single diastereomers.

Protocol 1: Gram-Scale Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine

Target: Production of 5.0 g of enantiopure (S)-Hfl. Reference: Adapted from J. Org.[2][3] Chem. 2022 and Comptes Rendus 2024 [1, 2].

Materials
  • Chiral Template: Ni(II)-(S)-BPB-Glycine complex (commercially available or synthesized from (S)-BPB).

  • Alkylating Agent: 2-bromo-1,1,1,3,3,3-hexafluoropropane.[4]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH. Note: DBU is preferred for this specific substrate to minimize elimination side-products.

  • Solvent: DMF (Anhydrous).

  • Quench: 5% Aqueous Acetic Acid.

Step-by-Step Workflow
  • Alkylation (The Stereoselective Step):

    • Charge a flame-dried 250 mL reactor with Ni(II)-(S)-BPB-Gly (10.0 g, 1.0 eq) and anhydrous DMF (100 mL).

    • Cool to 0°C under N₂ atmosphere.

    • Add 2-bromo-1,1,1,3,3,3-hexafluoropropane (1.5 eq) followed by dropwise addition of DBU (1.2 eq).

    • Critical Control Point: Monitor reaction via HPLC. The reaction proceeds via an initial kinetic product which equilibrates to the thermodynamic (S,S)-diastereomer. Stir at room temperature for 2-4 hours until diastereomeric ratio (dr) > 98:2.

    • Pour mixture into ice-water/5% AcOH. Filter the red solid precipitate (the alkylated complex).

  • Disassembly (Hydrolysis):

    • Suspend the alkylated red solid in MeOH (50 mL) and 3N HCl (30 mL).

    • Heat to 70°C for 45-60 minutes. The red color will fade as the complex dissociates.

    • Observation: The solution turns green (NiCl₂) and a white precipitate forms (Ligand HCl salt).

  • Purification & Recovery:

    • Cool to RT. Filter off the chiral ligand hydrochloride (Recycle this!).

    • Pass the filtrate through a cation-exchange column (Dowex 50W).

    • Wash with water (to remove Ni salts) and elute the amino acid with 2M NH₄OH.

    • Concentrate and lyophilize to obtain (S)-Hexafluoroleucine as a white powder.

Visualization: Ni(II) Complex Workflow

Ni_Complex_Synthesis Start Gly-Ni-(S)-BPB Complex (Red Solid) Alkylation Alkylation (R-Br + DBU, DMF) Start->Alkylation Equilibration Thermodynamic Equilibration (dr > 98:2) Alkylation->Equilibration Stereo-correction Hydrolysis Acid Hydrolysis (3N HCl, 70°C) Equilibration->Hydrolysis Separation Cation Exchange Purification Hydrolysis->Separation Product (S)-Hexafluoroleucine (>99% ee) Separation->Product Recycle Recovered Ligand ((S)-BPB) Separation->Recycle Precipitate

Figure 1: Workflow for the stereoselective alkylation and hydrolysis of Ni(II) Schiff base complexes.

Application Note B: Biocatalytic Synthesis

Mechanism & Rationale

For smaller, polar fluorinated amino acids like 3-fluoroalanine, chemical methods often suffer from defluorination (HF elimination) under basic conditions. Biocatalysis operates at neutral pH and ambient temperature, preserving the C-F bond. Amino Acid Dehydrogenases (AADH) or Transaminases (ATA) are used to reductively aminate fluoropyruvate.

Protocol 2: Enzymatic Synthesis of 3-Fluoro-L-Alanine

Target: 1.0 g scale synthesis using coupled cofactor regeneration. Reference: Green Chem. 2023 and J. Org. Chem. 2022 [3, 4].[2][5][6][7][8]

Materials
  • Substrate: Sodium 3-fluoropyruvate.

  • Enzyme: L-Alanine Dehydrogenase (ALD) (e.g., from B. subtilis or engineered variants).

  • Cofactor Regeneration System: Formate Dehydrogenase (FDH) + Sodium Formate (recycling NADH).

  • Cofactor: NAD+ (catalytic amount, 1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Workflow
  • Reaction Setup:

    • In a 100 mL bioreactor, dissolve Sodium 3-fluoropyruvate (100 mM final) and Ammonium Formate (150 mM, serves as amine source and reductant cosubstrate).

    • Add NAD+ (1 mM).

    • Add enzymes: ALD (50 U) and FDH (50 U).

  • Incubation:

    • Stir gently at 30°C, pH 7.5.

    • Self-Validating Step: Monitor pH. The consumption of ammonium formate releases protons? No, actually, reductive amination consumes ammonia. However, oxidation of formate produces CO₂, which may alter pH. Maintain pH using a pH-stat with dilute NH₄OH.

  • Completion & Workup:

    • Monitor conversion via LC-MS or 19F NMR (disappearance of ketone signal).

    • Once >95% conversion is reached (typically 12-24h), quench by ultrafiltration (10 kDa cutoff) to remove enzymes.

    • Lyophilize the filtrate.

    • Purification: If salt removal is required, use a cation exchange column (Dowex 50W), eluting with NH₄OH.

Visualization: Enzymatic Cascade

Biocatalysis Substrate 3-Fluoropyruvate ALD Alanine Dehydrogenase Substrate->ALD + NH4+ Product 3-Fluoro-L-Alanine NADH NADH NADH->ALD Cofactor Use NAD NAD+ FDH Formate Dehydrogenase NAD->FDH Regeneration Cosubstrate Formate + NH4+ Cosubstrate->FDH Waste CO2 + H2O ALD->Product ALD->NAD FDH->NADH FDH->Waste

Figure 2: Dual-enzyme cascade for the reductive amination of fluoropyruvate with NADH recycling.

Quality Control & Validation

To ensure "Enantiopure" status (>99% ee), the following analytical methods are mandatory.

19F NMR Analysis

Fluorine NMR is the quickest check for purity.

  • Protocol: Dissolve 10 mg product in D₂O.

  • Standard: Use trifluoroacetic acid (TFA) as an internal standard (-76.5 ppm).

  • Criteria: Single sharp peak corresponding to the specific fluorinated group. Impurities (e.g., defluorinated byproducts) will appear as distinct shifted peaks.

Marfey's Method (Chiral HPLC)

Standard C18 HPLC cannot separate enantiomers easily. Derivatization with Marfey's Reagent (FDAA) creates diastereomers separable on standard columns.

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Procedure: Mix 50 µL amino acid (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour. Quench with 20 µL 1M HCl.

  • Analysis: Inject on C18 column (Acetonitrile/Water gradient). The L-L diastereomer elutes differently from the D-L diastereomer.

References

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 2022.[2]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine. Comptes Rendus Chimie, 2024.

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers. Green Chemistry, 2023.

  • Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 2019.

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation. The Journal of Organic Chemistry, 2025.[4]

Sources

Application Note: Continuous Flow Strategies for the Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into amino acid scaffolds is a pivotal strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and protein-ligand binding interactions.[1] However, traditional batch synthesis of fluorinated amino acids is often plagued by two distinct classes of failure modes:

  • Photochemical limitations: Poor photon penetration (Beer-Lambert law) in batch vessels limits the scalability of radical trifluoromethylation.

  • Thermal hazards: Nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) exhibit violent exotherms and thermal instability, posing severe safety risks at scale.

This guide details two validated continuous flow protocols that solve these challenges. By transitioning to flow, researchers can achieve uniform irradiation for photoredox catalysis and precise thermal control for hazardous nucleophilic substitutions.

Technical Principles & Causality

The Photochemical Advantage (Beer-Lambert Law)

In photoredox catalysis, reaction efficiency is a function of photon flux. In a batch reactor, light intensity (


) decays exponentially with path length (

):

In a 100 mL round-bottom flask, the "dark zone" in the center prevents efficient turnover. Microfluidic reactors (typically PFA tubing with

) reduce path length (

) to negligible distances, ensuring the entire reaction volume is saturated with photons. This allows for reaction times to drop from 24 hours (batch) to minutes (flow).[2]
The Thermal Safety Advantage (Surface-to-Volume Ratio)

Reactions involving Diethylaminosulfur trifluoride (DAST) are prone to thermal runaway. Flow reactors possess a surface-area-to-volume ratio (


) 100–1000x higher than batch vessels. This allows the heat generated by the exothermic fluorination to be dissipated almost instantly, preventing the internal temperature from reaching the decomposition threshold of the reagent.

Protocol A: Photoredox -Trifluoromethylation of Amino Acids

Objective: Rapid installation of a


 group onto an amino acid backbone via radical mechanisms.
Mechanism:  Oxidative quenching cycle using an Iridium photocatalyst and Langlois reagent (

).
Reagent Preparation
  • Solution A (Substrate): Protected amino acid precursor (e.g., N-Boc-allylglycine) (0.1 M) + photocatalyst

    
     (1 mol%) in Acetonitrile.
    
  • Solution B (Radical Source): Sodium triflinate (

    
    , 2.0 equiv) in water/acetonitrile (1:1).
    
  • Degassing: Critical Step. Both solutions must be sparged with Argon for 15 minutes prior to uptake. Oxygen is a radical quencher and will stall the reaction.

Flow Reactor Setup
  • Tubing: Perfluoroalkoxy (PFA) capillary (0.75 mm I.D., 10 mL internal volume). PFA is chosen for its transparency to Blue LED light (450 nm).

  • Light Source: High-intensity Blue LED module (40W), coiled reactor configuration.

  • Pumps: Dual syringe pump or HPLC pumps capable of 0.1–2.0 mL/min.

Experimental Workflow
  • System Priming: Flush reactor with pure Acetonitrile to remove air bubbles.

  • Flow Rate Calculation: For a 10-minute residence time (

    
    ) in a 10 mL reactor:
    
    
    
    
  • Execution: Pump Solution A and Solution B at a 1:1 ratio (0.5 mL/min each) into a T-mixer.

  • Reaction: The slug passes through the irradiated coil.

  • Collection: Collect output into a vial containing saturated

    
     to quench trace acid byproducts.
    
Workflow Diagram (Photoredox)

PhotoredoxFlow Substrate Pump A: Precursor + Ir Catalyst Mixer T-Mixer (High Shear) Substrate->Mixer Reagent Pump B: Langlois Reagent (CF3) Reagent->Mixer Reactor PFA Coil Reactor (450nm LED Irradiation) Mixer->Reactor Homogeneous Slug BPR Back Pressure Regulator (40 psi - Optional) Reactor->BPR Activated Species Collection Collection Vessel (Quench) BPR->Collection Product

Caption: Figure 1: Photoredox flow setup utilizing PFA tubing for maximum light penetration and T-mixer for reagent combination.

Protocol B: Nucleophilic Deoxyfluorination (DAST)

Objective: Conversion of Hydroxyproline to Fluoroproline. Safety Note: DAST releases HF upon hydrolysis and can explode at temperatures >90°C. This protocol relies on the "generate-and-consume" principle of flow chemistry to minimize active inventory.

Reagent Preparation
  • Feed A: N-Boc-4-hydroxy-L-proline methyl ester in anhydrous Dichloromethane (DCM).

  • Feed B: DAST (Diethylaminosulfur trifluoride) dissolved in anhydrous DCM (1.5 equiv).

  • Precaution: All glassware and tubing must be strictly anhydrous. Moisture triggers HF formation and clogging.

Flow Reactor Setup
  • Material: Hastelloy or PTFE reactor coils (Stainless steel is susceptible to corrosion by HF).

  • Temperature: Coil submerged in a thermostat bath at 50°C (Controlled exotherm).

  • Back Pressure: 100 psi (7 bar) BPR is required to prevent solvent boiling and ensure single-phase flow.

Experimental Workflow
  • Drying: Flush system with anhydrous DCM.

  • Mixing: Streams A and B meet at a chemically resistant T-mixer (PTFE or Hastelloy).

  • Residence Time: Set flow rates for a residence time of 5 minutes.

  • Quenching (Inline): Crucial Safety Step. The reactor output should flow directly into a second mixer fed by a stream of saturated aqueous

    
     or Methanol. This immediately neutralizes excess DAST before the liquid exits the closed system.
    
Workflow Diagram (DAST Fluorination)

DASTFlow FeedA Pump A: Hydroxyproline in DCM Mixer1 Mixer 1 (Corrosion Resistant) FeedA->Mixer1 FeedB Pump B: DAST in DCM FeedB->Mixer1 Reactor Thermal Loop (50°C, PTFE/Hastelloy) Mixer1->Reactor Anhydrous Mixer2 Mixer 2 (Inline Quench) Reactor->Mixer2 Reacted Stream QuenchPump Pump C: Sat. NaHCO3 QuenchPump->Mixer2 BPR BPR (100 psi) Mixer2->BPR Neutralized Waste Product Collection (Safe Phase Sep) BPR->Waste

Caption: Figure 2: Safe handling of DAST via inline quenching. The hazardous reagent is neutralized before exiting the pressurized system.

Comparative Analysis: Batch vs. Flow

The following data summarizes typical improvements observed when transitioning fluorination protocols from batch to flow.

MetricBatch ProcessContinuous Flow ProcessImprovement Factor
Reaction Time (Photoredox) 18–24 Hours10–20 Minutes~70x Faster
Yield (

AA)
45–55%75–88%+30% Yield
DAST Safety Profile High Risk (Thermal Runaway)Intrinsic Safety (High Surface Area)Critical Safety
Scale-up Strategy Re-optimization requiredNumbering up (Run longer)Linear Scaling

Troubleshooting & Optimization

  • Clogging (The #1 Failure Mode):

    • Cause: In DAST reactions, byproduct salts or frozen water (if not anhydrous) can block capillaries.

    • Solution: Use larger I.D. tubing (1.0 mm) for the quench loop and ensure sonication of feed solutions.

  • Light Intensity Decay:

    • Cause: LED intensity fades over thousands of hours, or polymer tubing yellows (solarization).

    • Solution: regularly measure lux output and replace PFA tubing every 50 operational hours.

  • Mixing Efficiency:

    • Diagnosis: Poor yield despite correct residence time.

    • Solution: At low flow rates (<0.2 mL/min), laminar flow prevents mixing. Insert a static mixer or use a "chip" reactor with serpentine channels to induce chaotic advection.

References

  • Liu, J. et al. (2023).[3] "Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids." Organic Letters, 25(17), 3083–3088.[3]

  • Vukelić, S. et al. (2015).[4] "Flow Synthesis of Fluorinated

    
    -Amino Acids." European Journal of Organic Chemistry, 2015(14), 3036–3039.[4] 
    
  • Seo, H. et al. (2017).[5] "Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow." Nature Chemistry, 9, 453–456.[5]

  • Baumann, M. et al. (2020). "Continuous Flow Synthesis of Fluorinated Scaffolds." Reaction Chemistry & Engineering. (Contextual grounding on DAST safety).
  • Plutschack, M. B. et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893.

Sources

Pd(II)-catalyzed fluorination of α-amino acid derivatives

Application Note: Pd(II)-Catalyzed Site-Selective -C(sp )–H Fluorination of -Amino Acid Derivatives

Executive Summary

The incorporation of fluorine into

1

This Application Note details a Pd(II)-catalyzed, directing-group-assisted protocol for the direct



2-(pyridin-2-yl)isopropyl (PIP)Selectfluor

Strategic Analysis & Mechanistic Insight

The Challenge of C(sp )–H Fluorination

Direct fluorination of aliphatic C–H bonds is thermodynamically favorable but kinetically challenging due to the high bond dissociation energy of C–H bonds and the difficulty in controlling site selectivity. Furthermore, the reductive elimination of a C–F bond from a high-valent Palladium center is energetically demanding compared to C–C or C–N bond formation.

The Solution: Pd(II)/Pd(IV) Catalysis with Bidentate Directing Groups

To overcome these barriers, this protocol utilizes a Pd(II)/Pd(IV) catalytic cycle . The key enabler is the PIP directing group , which forms a rigid 5,5-bicyclic chelate with Palladium. This coordination geometry:

  • Accelerates C–H Activation: It positions the metal center in proximity to the

    
    -C–H bond, facilitating cyclopalladation.
    
  • Stabilizes High-Valent Intermediates: The bidentate nature stabilizes the Pd(IV) species formed after oxidation, preventing premature decomposition.

Mechanistic Pathway

The reaction proceeds via a ligand-directed C–H activation followed by oxidative fluorination.

  • Coordination: Pd(OAc)

    
     coordinates to the PIP amide nitrogen and the pyridine nitrogen.
    
  • C–H Activation: A concerted metalation-deprotonation (CMD) event cleaves the

    
    -C–H bond, forming a stable palladacycle.
    
  • Oxidation: The electrophilic fluorinating reagent (Selectfluor) oxidizes the Pd(II) palladacycle to a transient Pd(IV)–F species.

  • Reductive Elimination: The C–F bond is formed, releasing the product and regenerating the Pd(II) catalyst.

Pd_Catalytic_CycleFigure 1: Catalytic Cycle for PIP-Directed C(sp3)-H FluorinationStartSubstrate (PIP-Amide)+ Pd(OAc)2Complex_APd(II) Coordinate ComplexStart->Complex_A CoordinationPalladacyclePd(II) Palladacycle(C-H Activation)Complex_A->Palladacycle -AcOH (CMD)Pd_IVPd(IV)-F Species(Oxidative Addition)Palladacycle->Pd_IV + SelectfluorProductBeta-Fluorinated Product+ Pd(II)Pd_IV->Product Reductive EliminationProduct->Start Catalyst Regeneration

Figure 1: The PIP-directed Pd(II)/Pd(IV) catalytic cycle highlights the critical oxidative addition of Selectfluor.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate N-PIP-protected

-amino acid ester (0.2 mmol)
Starting Material
Catalyst Palladium(II) Acetate (Pd(OAc)

)
Catalyst (10 mol%)
Fluorine Source Selectfluor (F-TEDA-BF

)
Oxidant & F source (2.0 equiv)
Solvent PhCF

(Trifluorotoluene) / MeCN (9:1)
Solvent System
Glassware 10 mL sealed tube with Teflon capReaction Vessel
Substrate Preparation (PIP Installation)

Note: The PIP group is installed via standard amide coupling between the amino acid carboxylic acid (or activated ester) and 2-(pyridin-2-yl)isopropyl amine.

  • Dissolve Boc-protected amino acid in DCM.

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Add PIP-amine (1.1 equiv) and DIPEA (3.0 equiv). Stir at RT overnight.

  • Deprotect Boc group (TFA/DCM) to yield the free amine substrate if N-terminal functionalization is desired, or use the PIP-amide as the C-terminal directing group. Correction: For amino acid side-chain fluorination, the PIP group is typically installed on the N-terminus as an amide (e.g., Picolinamide) or the C-terminus (as a PIP-amide).

    • Standard Configuration: This protocol assumes the PIP-amine is attached to the C-terminus of an N-protected amino acid (e.g., N-Phthaloyl-Valine-PIP-amide) to direct fluorination to the

      
      -position of the side chain.
      
Reaction Procedure (Standard Run)
Step 1: Reaction Setup[2]
  • In a clean, dry 10 mL screw-cap vial, weigh Pd(OAc)

    
      (4.5 mg, 0.02 mmol, 10 mol%).
    
  • Add the N-Phth-AminoAcid-PIP substrate (0.20 mmol, 1.0 equiv).

  • Add Selectfluor (142 mg, 0.40 mmol, 2.0 equiv).

  • Add a magnetic stir bar.

Step 2: Solvent Addition & Sealing
  • Add PhCF

    
      (1.8 mL) and MeCN  (0.2 mL) via syringe.
    
    • Expert Tip: The addition of a small amount of MeCN helps solubilize the Pd(II) species and Selectfluor, but too much MeCN can inhibit C–H activation by competing for coordination sites. A 9:1 ratio is optimal.

  • Seal the tube tightly with a Teflon-lined cap.

Step 3: Catalysis
  • Place the reaction vessel in a pre-heated oil bath at 80 °C .

  • Stir vigorously (800 rpm) for 12 hours .

    • Observation: The reaction mixture typically starts as a suspension and may darken as Pd black forms (a sign of catalyst decomposition, though some is normal).

Step 4: Workup
  • Cool the reaction to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble Pd species and excess Selectfluor.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via silica gel flash chromatography.

  • Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc).

  • Isolate the

    
    -fluorinated product as a white/off-white solid.
    

Experimental_WorkflowSetupSetup:Substrate + Pd(OAc)2+ SelectfluorReactionReaction:PhCF3/MeCN80°C, 12hSetup->ReactionWorkupWorkup:Dilute EtOAcFilter CeliteReaction->WorkupPurifyPurification:Flash ColumnHex/EtOAcWorkup->Purify

Figure 2: Operational workflow for the batch synthesis of fluorinated amino acids.

Data Analysis & Troubleshooting

Expected Results
Substrate (R-Group)Yield (%)d.r. (syn/anti)Notes
L-Valine (

-methyl)
65-75%>20:1Mono-fluorination of one methyl group.
L-Isoleucine (

-CH)
55-65%>15:1Fluorination at the methylene position.
L-Alanine <10%N/ADifficult due to lack of Thorpe-Ingold effect.
L-2-Aminobutyric acid 70%>20:1High selectivity for

-position.
Troubleshooting Guide (Self-Validating System)
  • Issue: Low Conversion (<20%)

    • Diagnosis: Catalyst poisoning or poor solubility.

    • Solution: Ensure Selectfluor is fresh (not clumped/hydrolyzed). Increase temperature to 100°C. Check solvent quality (PhCF

      
       must be anhydrous).
      
  • Issue: Pd Black Precipitation

    • Diagnosis: Rapid catalyst decomposition before turnover.

    • Solution: Add AgOAc (1.0 equiv) as an additive to re-oxidize Pd(0) or stabilize the active species. Lower the temperature to 70°C and extend time.

  • Issue: Di-fluorination

    • Diagnosis: Over-reaction.

    • Solution: Strictly limit Selectfluor to 1.5-2.0 equiv. Stop reaction at 60-70% conversion if selectivity is critical.

Removal of Directing Group

To recover the free amino acid or peptide building block, the PIP group must be removed.

  • Method: Treatment with 6N HCl (aq) at reflux or nitrosation using NaNO

    
    /AcOH/Ac
    
    
    O
    .
  • Result: Hydrolysis of the amide bond yields the free carboxylic acid, retaining the installed fluorine atom.

References

  • Original PIP-Amine Methodology: Shi, B.-F., et al. "Pd(II)-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds." Journal of the American Chemical Society, 2015.[3] [Link]

  • Mechanistic Foundations (Pd(II)/Pd(IV)): Sanford, M. S., et al. "Palladium-Catalyzed Fluorination of Carbon–Hydrogen Bonds." Journal of the American Chemical Society, 2006. [Link]

  • Review on C-H Fluorination: Gouverneur, V., et al.[4] "The Fluorination of C−H Bonds: Developments and Perspectives." Angewandte Chemie International Edition, 2019.[4] [Link]

  • Enantioselective Fluorination Context: Yu, J.-Q., et al. "Ligand-Enabled Stereoselective β-C(sp3)–H Fluorination."[5] Science, 2016. [Link]

Strategic Synthesis of Aurora Kinase B Inhibitors: Scaffolds, SAR, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target and the Challenge

Aurora Kinase B (AURKB) is a serine/threonine kinase that functions as the catalytic engine of the Chromosomal Passenger Complex (CPC). Unlike its paralog Aurora A, which governs centrosome maturation, Aurora B orchestrates chromosome alignment, histone H3 phosphorylation (Ser10), and cytokinesis.

For drug developers, the synthesis of Aurora B inhibitors presents a specific chemical challenge: Selectivity. The ATP-binding pockets of Aurora A and B are highly homologous, differing by only a few residues in the hinge region. Successful synthesis requires scaffolds that exploit these subtle differences—specifically targeting the Thr217 residue in Aurora B (vs. Glu217 in Aurora A) or inducing a specific DFG-out conformation.

This guide details the strategic synthesis of Pyrazolo[1,5-a]quinazoline inhibitors (the scaffold class of Barasertib/AZD1152 ), providing a robust protocol for generating the active core moiety.

Biological Context: The CPC Pathway

The following diagram illustrates the critical signaling node disrupted by the inhibitors synthesized in this protocol.

AuroraB_Pathway CPC Chromosomal Passenger Complex (CPC) AurB Aurora Kinase B (Catalytic Subunit) CPC->AurB Activates H3 Histone H3 (Substrate) AurB->H3 Phosphorylates H3ph H3S10ph (Phosphorylated) H3->H3ph Cyto Cytokinesis & Chromosome Segregation H3ph->Cyto Promotes Inhibitor Inhibitor (e.g., Barasertib-HQPA) Inhibitor->AurB ATP Competitive Inhibition

Figure 1: Aurora B signaling pathway.[1][2][3][4][5][6][7][8] Inhibition prevents Histone H3 phosphorylation, leading to polyploidy and mitotic catastrophe.

Chemical Strategy & SAR

The synthesis of high-potency Aurora B inhibitors relies on three structural pillars:

  • The Hinge Binder (Warhead): A heterocycle capable of bidentate hydrogen bonding with the kinase hinge region (Ala157/Glu155). The pyrazoloquinazoline core is preferred over simple aminopyrimidines for its enhanced rigidity and selectivity profile.

  • The Solubilizing Tail: Aurora B inhibitors are often highly lipophilic. Introducing a solvent-exposed tail (e.g., morpholine or piperazine) via an ether or amide linkage is critical for bioavailability.

  • The Selectivity Filter: Substituents at the C-7 or C-3 position of the pyrazoloquinazoline ring interact with the gatekeeper residues, distinguishing Aurora B from Aurora A.

Comparative Scaffold Data
Inhibitor ClassRepresentative CompoundCore ScaffoldKey Selectivity FeaturePrimary Synthesis Challenge
Pyrazoloquinazolines Barasertib (AZD1152)Pyrazolo[1,5-a]quinazolineInteractions with Thr217Regioselective cyclization
Aminopyrimidines ZM4474394-anilino-quinazolineSteric bulk at C-6/C-7Solubility optimization
Ureas HesperadinIndolinone/UreaDFG-out inductionMulti-step amide coupling

Protocol: Synthesis of Pyrazolo[1,5-a]quinazoline Core

This protocol describes the synthesis of the active core of a Barasertib-like inhibitor (specifically the HQPA analog). This approach uses a convergent strategy, coupling a chloropyrazoloquinazoline with a substituted aniline.

Reagents & Equipment[8][9][10]
  • Starting Material: 5-amino-1H-pyrazole-4-carboxylate.

  • Coupling Partner: 3-((2-hydroxyethyl)amino)aniline (or similar fluoroaniline derivative).

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cs2CO3 (Cesium Carbonate).

  • Solvent: Anhydrous 1,4-Dioxane.

Workflow Diagram

Synthesis_Workflow Start 5-amino-pyrazole carboxylate Step1 Step 1: Cyclization (Formation of Core) Start->Step1 Inter1 Dihydro-pyrazolo- quinazoline Step1->Inter1 Step2 Step 2: Chlorination (POCl3) Inter1->Step2 Inter2 7-Chloro-pyrazolo- quinazoline Step2->Inter2 Step3 Step 3: Buchwald Coupling Inter2->Step3 Final Active Inhibitor (HQPA Analog) Step3->Final

Figure 2: Synthetic route for the Pyrazolo[1,5-a]quinazoline core.

Detailed Procedure
Step 1: Core Formation (Cyclization)
  • Dissolve 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

  • Add formamidine acetate (1.5 eq) to introduce the pyrimidine ring fusion.

  • Reflux at 80°C for 12 hours. The reaction creates the bicyclic pyrazolo[1,5-a]pyrimidin-7-one core.

  • Cool to 0°C. Filter the precipitate and wash with cold ethanol.

    • Checkpoint: Verify intermediate by LC-MS (Expected M+H).

Step 2: Chlorination (Activation)
  • Suspend the intermediate from Step 1 in neat POCl3 (Phosphorus oxychloride) (10 vol).

  • Add N,N-Dimethylaniline (1.0 eq) as a catalyst.

  • Heat to 100°C for 4 hours. The solution should turn clear as the chlorinated product forms.

  • Critical Safety Step: Remove excess POCl3 under reduced pressure. Quench the residue slowly by pouring onto crushed ice/NaHCO3.

  • Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

Step 3: Buchwald-Hartwig Amination (The Coupling)

This step installs the "tail" that provides solubility and additional binding affinity.

  • In a glovebox or under Argon, charge a reaction vial with:

    • Chlorinated Core (from Step 2) (1.0 eq)

    • Substituted Aniline (e.g., 4-fluoro-3-((2-hydroxyethyl)amino)aniline) (1.1 eq)

    • Pd2(dba)3 (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs2CO3 (2.0 eq)

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Seal and heat to 100°C for 6–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Assays

Synthesis is only half the battle. The following assays validate the compound as a functional Aurora B inhibitor.

A. Biochemical Potency (ADP-Glo Assay)[11]
  • Objective: Determine IC50 against Recombinant Aurora B.

  • Protocol:

    • Incubate synthesized compound (serial dilution 10 µM to 0.1 nM) with recombinant Aurora B (0.5 nM), ATP (10 µM), and Histone H3 peptide substrate.

    • Reaction time: 60 mins at Room Temp.

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Success Metric: IC50 < 5 nM for Barasertib-like analogs [1].

B. Cellular Phenotype (Polyploidy Check)
  • Objective: Confirm mechanism of action (cytokinesis failure).

  • Protocol:

    • Treat HeLa or U2OS cells with inhibitor (100 nM) for 24–48 hours.

    • Fix cells and stain with DAPI (DNA) and anti-Tubulin.

    • Observation: Look for multinucleated cells (4N, 8N DNA content) indicating failed cytokinesis but successful karyokinesis [2].

References

  • Mortlock, A. A., et al. (2007).[1][2][4] Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of Aurora B kinase.[2][4] Journal of Medicinal Chemistry, 50(9), 2213–2224. Link

  • Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents.[1][6][9][10][11] Nature Reviews Cancer, 4, 927–936. Link

  • Girdler, F., et al. (2006). Validating Aurora B as an anti-cancer drug target.[3][12] Journal of Cell Science, 119, 3664-3675. Link

  • Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Clinical Cancer Research, 13(12), 3682-3688. Link

Sources

Enantiocontrolled synthesis of α-methyl amino acids via β-lactone opening

Application Note: Enantiocontrolled Synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -Methyl Amino Acids via -Lactone Opening[1][2][3]

Abstract & Strategic Overview

The synthesis of



Conventional alkylation of enolates often suffers from poor stereocontrol or requires expensive chiral auxiliaries. This Application Note details a robust, enantiocontrolled protocol utilizing serine-derived


-lactones


Key Advantage: This method relies on retention of configuration at the quaternary center. The chiral center is established in the precursor (


Mechanism & Regiocontrol Logic

The success of this protocol hinges on controlling the regioselectivity of the nucleophilic attack. The

  • Acyl Carbon (

    
    ):  Attack here results in ring opening to a ketone/ester (Acyl-oxygen cleavage). This is undesirable  for amino acid synthesis.
    
  • 
    -Carbon (
    
    
    ):
    Attack here results in alkyl-oxygen cleavage (
    
    
    ), yielding the desired amino acid skeleton.
The "Soft-Hard" Principle
  • Hard Nucleophiles (e.g., Grignards, alkoxides) tend to attack the harder electrophile (Carbonyl).

  • Soft Nucleophiles (e.g., Organocuprates, thiols) or Lewis-acid assisted nucleophiles prefer the softer electrophile (

    
    -Carbon).
    
Visualizing the Pathway

The following diagram illustrates the divergence between the desired alkyl attack and the undesired acyl attack.

ReactionPathwayPrecursorN-Protectedα-Methyl SerineLactoneβ-LactoneIntermediate(Strained Electrophile)Precursor->LactoneCyclization(HBTU/DIEA)DesiredDESIRED PATHAlkyl C-O Cleavage(SN2 at β-Carbon)Lactone->DesiredSoft Nucleophile(Cuprates/Thiols)UndesiredUNDESIRED PATHAcyl C-O Cleavage(Attack at Carbonyl)Lactone->UndesiredHard Nucleophile(Grignards/Alkoxides)Productα-Methyl Amino Acid(Quaternary Center Retained)Desired->ProductRing OpeningByproductKetone/EsterDerivativeUndesired->Byproduct

Figure 1: Mechanistic divergence in

Experimental Protocols

Protocol A: Synthesis of the -Lactone Scaffold

Target:




Reagents:

  • 
    -Dibenzyl-
    
    
    -methyl-L-serine (Starting Material)[1]
  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (Diisopropylethylamine)

  • DCM (Dichloromethane, anhydrous)

Step-by-Step:

  • Preparation: Dissolve

    
    -dibenzyl-
    
    
    -methyl-L-serine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Argon.
  • Activation: Add DIEA (2.0 equiv) followed by HBTU (1.1 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Dilute with ether (precipitates urea byproducts). Filter through a celite pad.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

Self-Validating Checkpoint (Critical): Before proceeding, obtain an IR spectrum of the product. You must observe a strong, sharp band at 1820–1830 cm⁻¹ .

  • If present:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -lactone ring is formed.[1][2][3][4][5][6][7]
    
  • If absent (or ~1740 cm⁻¹): Hydrolysis or incomplete cyclization occurred.

Protocol B: Enantiocontrolled Ring Opening (C-C Bond Formation)

Target: Synthesis of

Reagents:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Lactone (from Protocol A)[4][6]
    
  • Organocuprate reagent (

    
     or 
    
    
    ) generated in situ.
  • 
     (Optional Lewis Acid additive for difficult substrates).
    

Step-by-Step:

  • Cuprate Generation: In a flame-dried flask, generate the organocuprate by adding the Grignard reagent (

    
    , 2-3 equiv) to a suspension of CuCN (1.1 equiv) in THF at -78°C. Warm briefly to -20°C to ensure formation, then cool back to -78°C.
    
  • Addition: Dissolve the

    
    -lactone in THF and add dropwise to the cuprate solution at -78°C.
    
    • Note: Slow addition prevents local heating which could trigger polymerization.

  • Reaction Monitoring: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Quench with saturated aqueous

    
     (ammonia ensures copper removal).
    
  • Extraction: Extract with EtOAc. The organic layer contains the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -protected amino acid.
    

Data Summary: Nucleophile Compatibility

Nucleophile ClassReagent ExamplePrimary ProductYield (Typical)Notes
Organocuprates


-Methyl Phenylalanine
80-90%Requires low temp (-78°C)
Thiols

/


-Benzyl Cysteine Analog
>90%Highly regioselective
Azides


-Azido Acid
75-85%Precursor to diamines
Grignards (Pure)

Ketone (Undesired) N/AAttacks Carbonyl (Avoid)

Troubleshooting & Optimization

Issue 1: Polymerization

If the reaction mixture becomes viscous or yields insoluble solids, the lactone likely underwent ring-opening polymerization (ROTEP).

  • Cause: Concentration too high or presence of adventitious nucleophilic initiators.

  • Fix: Perform reaction at high dilution (<0.05 M) and strictly anhydrous conditions.

Issue 2: Poor Regioselectivity (Acyl Attack)

If you isolate ketones instead of amino acids:

  • Cause: The nucleophile is too "hard."

  • Fix:

    • Switch from Grignard to Organocuprate (transmetallation).

    • Add a Lewis Acid (

      
       or TMSCl). The Lewis acid coordinates to the ring oxygen, weakening the 
      
      
      bond and favoring alkyl attack.
Decision Tree for Optimization

OptimizationStartStart: Ring Opening ReactionCheckIRCheck IR of Crude:Is 1825 cm⁻¹ gone?Start->CheckIRYesYes: Reaction CompleteCheckIR->YesNoNo: Low ConversionCheckIR->NoIncrease Time/TempAnalyzeAnalyze Product Structure(NMR/MS)Yes->AnalyzeOutcome1Ketone Observed?(Acyl Attack)Analyze->Outcome1Outcome2Polymer Observed?Analyze->Outcome2Outcome3Amino Acid Observed?Analyze->Outcome3Fix1Action: Switch to Cuprateor add TMSClOutcome1->Fix1Fix2Action: Dilute ReactionLower TempOutcome2->Fix2

Figure 2: Troubleshooting logic flow for optimizing yield and selectivity.

References

  • Vederas, J. C., et al. (2005). Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids via 
    
    
    -
    
    
    -Methylserine-
    
    
    -lactone. Organic Letters. [Link]
  • Danishefsky, S. J., et al. (2004).

    
    -Lactones: Intermediates for Natural Product Total Synthesis. Heterocycles. [Link]
    
  • Organic Chemistry Portal. (n.d.). Synthesis of

    
    -Lactones and their use in Amino Acid Synthesis. [Link]
    
  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[1][2] Regioselective opening of

    
    -lactones with organocuprates. Organic Letters. [Link]
    

Troubleshooting & Optimization

Improving the yield of Methyl 2-amino-2-(3-fluorophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization & Troubleshooting for Methyl 2-amino-2-(3-fluorophenyl)acetate

Executive Summary & Route Analysis

Compound Profile: Methyl 2-amino-2-(3-fluorophenyl)acetate (also known as 3-fluorophenylglycine methyl ester) is a sensitive intermediate. Unlike aliphatic amino esters, this phenylglycine derivative possesses a benzylic


-proton that is significantly acidified by both the ester group and the electron-withdrawing 3-fluorophenyl ring.

Primary Yield Killers:

  • Racemization: The increased acidity of the

    
    -proton makes this compound highly susceptible to base-catalyzed racemization, even under "neutral" workup conditions [1, 5].
    
  • Free Base Instability: The free amine is prone to oxidative dimerization and polymerization, leading to yellow/brown discoloration and yield loss. Always isolate and store as the hydrochloride salt [2, 6].

  • Hydrolysis Equilibrium: The esterification is an equilibrium process. Failure to actively remove water results in stalled conversion (~60-70% yield caps) [2].

Critical Workflow: The "Gold Standard" Protocol

Method A: Thionyl Chloride / Methanol (Scale-Up Preferred) Best for: Large batches (>10g) where cost and throughput are priorities.

Step-by-Step Protocol:

  • Preparation: Chill anhydrous methanol (10-20 mL per gram of amino acid) to -5°C to 0°C under nitrogen.

  • Activation: Add Thionyl Chloride (

    
    , 2.0 - 3.0 equivalents) dropwise.
    
    • Critical Control Point: The reaction is violently exothermic. Maintain internal temperature <10°C . High temps here generate irreversible impurities [2].

  • Addition: Add solid 2-amino-2-(3-fluorophenyl)acetic acid in one portion.

  • Reaction: Allow to warm to room temperature (RT), then heat to reflux (65°C) for 3-5 hours.

    • Optimization Tip: Monitor by TLC or HPLC. If conversion stalls, do not add more

      
       at reflux. Cool to 0°C, add reagent, then reheat.
      
  • Workup (The Yield Maker):

    • Evaporate solvent in vacuo to a thick oil.

    • Azeotropic Drying: Re-dissolve the residue in dry methanol or cyclohexane and re-evaporate. Repeat 2x. This mechanically removes trapped water and HCl, driving the equilibrium to completion [2].

  • Crystallization: Dissolve residue in minimal cold methanol. Add dry diethyl ether or MTBE until turbid. Chill to -20°C to precipitate the Hydrochloride salt.

Method B: TMSCl / Methanol (Racemization Sensitive) Best for: High enantiomeric purity requirements.

Trimethylsilyl chloride (TMSCl) acts as a source of anhydrous HCl and a water scavenger, reacting with generated water to form hexamethyldisiloxane (HMDS). This maintains strictly anhydrous conditions, preventing hydrolysis [1].

  • Suspend amino acid in dry methanol (0.1 M).

  • Add TMSCl (2.5 - 4.0 equiv) slowly at RT (exotherm is milder than

    
    ).
    
  • Stir at RT for 12-24 hours. (Reflux is rarely needed, preserving stereochemistry).

  • Evaporate and crystallize as above.

Troubleshooting Guide (Q&A)

Q1: My product is turning yellow/brown during workup. What is happening? A: This indicates the formation of the free base amine, which is oxidizing.

  • The Fix: Ensure you never wash the organic layer with strong base (e.g., NaOH/NaHCO3) if you intend to isolate the solid. Keep the pH acidic (< 3). If you must neutralize to extract, do so rapidly at 0°C and immediately re-acidify or use the free base instantly in the next step [6].

Q2: I have low yield (<50%) and the NMR shows starting material. A: The reaction equilibrium has stalled due to water accumulation.

  • The Fix: Do not just reflux longer. Use the Azeotropic Distillation technique described in Method A, Step 5. Adding a co-solvent like cyclohexane during the reflux can also help form a ternary azeotrope to continuously remove water [2].

Q3: The optical rotation is lower than expected (Racemization). A: The 3-fluoro substituent increases the acidity of the


-proton, facilitating racemization.
  • The Fix: Switch to Method B (TMSCl) . If you must use Method A, strictly limit the reflux time and ensure the initial addition of

    
     is performed at <0°C. Avoid any basic workup steps; crystallize directly from the acidic residue [5].
    

Q4: The product is a sticky oil that won't crystallize. A: Residual


 or excess HCl is preventing the lattice formation.
  • The Fix: Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod. If it remains an oil, dissolve in minimal MeOH and precipitate by dropwise addition into a large volume of rapidly stirring Et2O [1].

Visual Technical Guides

Figure 1: Synthesis Workflow & Critical Control Points

G Start Start: 3-Fluorophenylglycine Reagent Select Reagent Start->Reagent MethodA Method A: SOCl2 / MeOH (Standard Scale-up) Reagent->MethodA Robustness Needed MethodB Method B: TMSCl / MeOH (High Enantiopurity) Reagent->MethodB Racemization Concern Reaction Reaction Phase (Reflux vs RT) MethodA->Reaction Temp < 10°C then Reflux MethodB->Reaction RT Stirring Check In-Process Control (HPLC) Reaction->Check Check->Reaction Stalled? Add Reagent Workup Workup: Evaporation + Azeotropic Drying Check->Workup Conversion > 95% Impurity Risk: Free Base Formation (Yellowing/Polym.) Workup->Impurity If Neutralized (pH > 7) Salt Final Product: HCl Salt Precipitation Workup->Salt Keep Acidic Impurity->Salt Yield Loss

Caption: Workflow decision tree highlighting reagent selection based on racemization risk and critical control points for yield preservation.

Figure 2: Troubleshooting Logic for Low Yield

G Problem Problem: Low Yield (<60%) Check1 Check 1: Unreacted SM? Problem->Check1 Check2 Check 2: Purity/Color? Check1->Check2 No Cause1 Cause: Water Equilibrium Check1->Cause1 Yes Cause2 Cause: Decomposition Check2->Cause2 Dark Color Cause3 Cause: Free Base Instability Check2->Cause3 Yellow/Oil Sol1 Solution: Azeotropic Distillation (Cyclohexane/MeOH) Cause1->Sol1 Sol2 Solution: Lower Temp / Use TMSCl Cause2->Sol2 Sol3 Solution: Isolate only as HCl Salt Cause3->Sol3

Caption: Diagnostic logic for identifying root causes of yield loss, distinguishing between equilibrium issues and chemical instability.

Comparative Data: Reagent Performance

ParameterThionyl Chloride (

)
Trimethylsilyl Chloride (TMSCl)
Typical Yield 85 - 95%90 - 98%
Reaction Temp Reflux (65°C)Room Temp (25°C)
Racemization Risk Moderate (at reflux)Low (due to mild temp)
Water Scavenging Poor (requires excess reagent)Excellent (Chemical scavenging)
Cost LowModerate
Reference [2, 6][1]

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). Available at: [Link]

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals.Google Patents (CN104829478A).
  • Strecker Synthesis of Amino Acids: Mechanism & Applications. Master Organic Chemistry. Available at: [Link]

  • Racemization of optically active 2-substituted phenyl glycine esters.Google Patents (US20040073057A1).
  • Salt of phenylglycine methyl ester.Google Patents (EP3197863A1).

Purification challenges of fluorinated amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Fluorinated Amino Acid Esters Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: The "Fluorine Effect" on Purification

Welcome to the technical support hub. If you are working with fluorinated amino acid esters (FAAEs), you are likely encountering a triad of purification failures: unexpected hydrolysis , racemization , or yield loss due to volatility .

Fluorine is not merely a "hydrogen mimic"; it is the most electronegative element in the periodic table. When placed


 or 

to an amino acid ester, it fundamentally alters the electronics of the molecule. The inductive effect (

) pulls electron density away from the carbonyl carbon, making it hyper-electrophilic . Simultaneously, it increases the acidity of the

-proton, lowering the energy barrier for racemization.

This guide replaces standard protocols with specialized workflows designed for these high-energy, labile intermediates.

Module 1: Chemical Instability (Hydrolysis)

The Issue

"My ester is decomposing during standard aqueous workup (e.g., NaHCO


 wash)."
The Mechanism

Standard amino acid esters are relatively stable to mild aqueous base. However, the electron-withdrawing nature of fluorine (especially in


-fluoro or trifluoromethyl variants) dramatically increases the electrophilicity of the ester carbonyl. This makes it susceptible to attack by even weak nucleophiles like water or bicarbonate, leading to rapid hydrolysis back to the carboxylic acid.
Troubleshooting Protocol: The "Anhydrous Isolation" Workflow

Do NOT use standard aqueous extraction. Use this phase-separation-free protocol to isolate your ester.

Step-by-Step Methodology:

  • Quenching: If your reaction uses acid chlorides or thionyl chloride, remove excess reagent via rotary evaporation strictly under anhydrous conditions (use a drying tube or N

    
     backfill).
    
  • Solvent Swap: Redissolve the crude residue in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether . Avoid EtOAc if possible, as it can trap water.

  • Precipitation (The "Dry Wash"):

    • Instead of washing with aqueous NaHCO

      
      , add solid, finely powdered anhydrous Na
      
      
      
      CO
      
      
      or K
      
      
      CO
      
      
      directly to the organic phase.
    • Stir vigorously for 30 minutes. The solid base will neutralize trace acid without introducing water that triggers hydrolysis.

  • Filtration: Filter the suspension through a fritted glass funnel (porosity M) packed with a small pad of Celite.

  • Concentration: Concentrate the filtrate at low temperature (

    
    ).
    

Module 2: Racemization Control

The Issue

"My enantiomeric excess (ee) dropped from >99% to 80% after column chromatography."

The Mechanism

The


-proton of an amino acid is weakly acidic (

for esters). An

-fluorine atom stabilizes the developing negative charge on the carbanion (enolate intermediate) via inductive withdrawal, significantly increasing this acidity. Exposure to basic silica gel or triethylamine (Et

N) in your mobile phase will trigger rapid racemization.
Visualization: The Racemization Trap

RacemizationPathway L_Isomer L-Fluoro Ester (Target) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (Fast w/ F-group) Base Base Exposure (Et3N / Basic Silica) Base->Enolate Racemate Racemic Mixture (DL-Ester) Enolate->Racemate Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization accelerated by electron-withdrawing fluorine atoms.

Troubleshooting Protocol: Acidic/Neutral Purification

Never use Triethylamine (Et


N) to deactivate silica. 
  • Stationary Phase Selection:

    • Preferred: Neutral Alumina (Activity Grade III).

    • Alternative: Acid-washed Silica Gel.

  • Mobile Phase Modifier:

    • Use 0.1% Acetic Acid or TFA in your eluent. This keeps the amino group protonated (ammonium form), which prevents self-catalysis and suppresses

      
      -deprotonation.
      
  • Enzymatic Resolution (The "Rescue" Plan):

    • If racemization has occurred, chemical separation is difficult. Use Lipase from Burkholderia cepacia (Amano PS).[1] It shows high enantioselectivity (

      
      ) for hydrolyzing the unwanted enantiomer of fluorinated esters, leaving your desired isomer intact [1].
      

Module 3: Volatility & Yield Loss

The Issue

"I loaded 500mg, but recovered only 200mg after rotary evaporation. No decomposition products seen."

The Mechanism

Fluorination often imparts "polar hydrophobicity." While it increases molecular weight, it decreases intermolecular Van der Waals forces compared to hydrogen, often leading to higher vapor pressures than expected. Methyl and ethyl esters of fluorinated amino acids are extremely volatile.

Troubleshooting Protocol: In-Situ Salt Formation

Do not isolate the free base ester if it is a low-molecular-weight fluorinated compound. Isolate it as a salt.

Step-by-Step Methodology:

  • Elution: Perform your chromatography using a volatile solvent (DCM/Ether).

  • Salt Capture: Before evaporation, add 1.1 equivalents of HCl (4M in Dioxane) or TFA to your pooled fractions.

  • Evaporation: Rotavap the solvent. The free amine will convert to the ammonium salt (

    
    ), which is non-volatile and a stable solid.
    
  • Storage: Store as the salt. Liberate the free amine only immediately prior to the next coupling step.

Module 4: Separation & Detection (The "Invisible" Compounds)

The Issue

"My compound is not UV active, and I can't track it on TLC."

The Mechanism

Aliphatic fluorinated amino acids (e.g., fluoroleucine, fluorovaline) lack a conjugated


-system, making them invisible at 

. Furthermore, the fluorine atom can alter staining behavior.
Data Table: Visualization Techniques for FAAEs
Detection MethodSuitabilityMechanismNotes
Ninhydrin High Reacts with free amines to form Ruhemann's purple.Works well for FAAEs. Heat required (

).[2]
KMnO

LowOxidizes alkenes/alcohols.FAAEs are often oxidation-resistant; poor contrast.
PMA (Phosphomolybdic Acid) MediumUniversal oxidative stain.Good general stain, but requires vigorous heating.[3]
Iodine Chamber MediumReversible adsorption.Useful for quick checks; does not destroy sample.

F NMR
Critical Direct detection of F-nucleus.Use for fraction analysis. Distinct shifts for

vs

fluorine.
Purification Decision Tree

PurificationLogic Start Crude Fluorinated Amino Acid Ester IsVolatile Is MW < 200 and non-salt? Start->IsVolatile Chromatography Column Chromatography IsVolatile->Chromatography No SaltFormation Convert to HCl/TFA Salt THEN Recrystallize IsVolatile->SaltFormation Yes (High Risk) Detection Use Ninhydrin or Automated ELSD Chromatography->Detection Select Method Isolation Isolate as Salt (Prevent Hydrolysis) Detection->Isolation

Figure 2: Decision logic for preventing loss of volatile fluorinated intermediates.

References

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Source: MDPI (2024).[4] Context: Demonstrates the use of Burkholderia cepacia lipase for resolving fluorinated esters when chemical purification fails. URL:[Link][2][4]

  • Effect of Fluorine Substitution on the Rate for Ester Hydrolysis. Source: ResearchGate / J. Phys. Chem (2025/2003).[5] Context: Validates the hyper-electrophilicity of fluorinated esters and their susceptibility to rapid hydrolysis. URL:[Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. Source: Royal Society of Chemistry (RSC) (2023). Context: Overview of synthesis and stability challenges for

    
    -fluoroalkyl amino acids.
    URL:[Link]
    
  • TLC Visualization Reagents. Source: EPFL (Ecole Polytechnique Fédérale de Lausanne). Context: Standard protocols for Ninhydrin and other stains relevant to amino acid detection.[3] URL:[Link]

Sources

Stability of Methyl 2-amino-2-(3-fluorophenyl)acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Executive Summary

Methyl 2-amino-2-(3-fluorophenyl)acetate is a fluorinated phenylglycine derivative widely used as a chiral building block in peptide synthesis and pharmaceutical intermediates. Its stability is governed by two competing factors: the protonation state of the amine and the hydrolytic susceptibility of the ester .

While the hydrochloride salt is stable in the solid state, the compound is metastable in aqueous acidic solution . The electron-withdrawing effect of the meta-fluorine atom (


) increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water (hydrolysis) compared to the non-fluorinated parent compound.

Module 1: Chemical Stability & Storage

The Solid State: Salt vs. Free Base

User Question: Why does my certificate of analysis (CoA) list this compound as a hydrochloride salt? Can I store it as a free base?

Technical Insight: You should never store this compound as a free base for extended periods.

  • The Mechanism of Failure: As a free amine (neutral pH), the primary amine group is nucleophilic. It can attack the ester carbonyl of a neighboring molecule, leading to intermolecular condensation. This results in the formation of diketopiperazines (DKPs) or linear oligomers.

  • The Solution: Storing the compound as a hydrochloride salt (

    
    ) protonates the amine, removing its nucleophilicity and preventing this degradation pathway.
    
StateStability ProfileRecommended Storage
HCl Salt (Solid) High. Protonation prevents autolysis.

, Desiccated, Inert Gas.
Free Base (Oil/Solid) Low. Rapid dimerization to DKP.Use immediately (in situ). Do not store.
Aqueous Acid (

)
Medium. Kinetic stability is time-dependent.Keep cold (

). Monitor via HPLC.

Module 2: Acidic Reaction Conditions (Hydrolysis)

The Hydrolysis Mechanism ( )

User Question: I dissolved the ester in 1M HCl for a reaction, but my yield is dropping. What is happening?

Technical Insight: In aqueous acid, the ester undergoes acid-catalyzed hydrolysis (


 mechanism). While the protonated amine (

) electrostatically repels hydronium ions (retarding hydrolysis slightly), the 3-fluorine substituent counteracts this by withdrawing electron density from the benzene ring. This inductive effect makes the ester carbonyl more electrophilic and prone to water attack.

Key Kinetic Factor: The hydrolysis rate is first-order with respect to ester concentration and dependent on


.
  • Reaction: Ester + $H_2O \xrightarrow{H^+} $ Amino Acid + Methanol

  • Impact: If left in 1M HCl at room temperature, significant conversion to 2-amino-2-(3-fluorophenyl)acetic acid will occur within hours.

Visualization: Degradation Pathways

DegradationPathways cluster_legend Condition Key Ester_Salt Ester HCl Salt (Stable Solid) Free_Base Free Base (Transient Species) Ester_Salt->Free_Base Neutralization (pH > 7) Tetrahedral Tetrahedral Intermediate Ester_Salt->Tetrahedral Aq. Acid (+ H2O) DKP Diketopiperazine (Dimer Impurity) Free_Base->DKP Self-Condensation (Fast) Hydrolysis_Prod Hydrolysis Product (Carboxylic Acid) Tetrahedral->Hydrolysis_Prod - MeOH key1 Blue: Acidic/Stable Path key2 Red: Degradation Path

Figure 1: Degradation pathways showing acid-catalyzed hydrolysis (bottom path) and base-mediated dimerization (top path).

Module 3: Troubleshooting Guide

Diagnostic Decision Tree

Use this logic flow to identify the source of impurities or yield loss.

TroubleshootingTree Start Issue: Low Yield or Impurity Check_HPLC Step 1: Check HPLC (Retention Time) Start->Check_HPLC Peak_Early New Peak @ Lower RT? (More Polar) Check_HPLC->Peak_Early Yes Peak_Late New Peak @ Higher RT? (Less Polar) Check_HPLC->Peak_Late Yes Diag_Hydrolysis Diagnosis: Acid Hydrolysis (Ester -> Acid) Peak_Early->Diag_Hydrolysis Diag_DKP Diagnosis: Dimerization (Free base exposure) Peak_Late->Diag_DKP Action_Hydrolysis Action: Reduce Temp < 4°C Limit Acid Exposure Time Diag_Hydrolysis->Action_Hydrolysis Action_DKP Action: Ensure pH < 4 Store as HCl Salt Diag_DKP->Action_DKP

Figure 2: Troubleshooting logic for identifying degradation based on relative HPLC retention times.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
New HPLC peak (Early eluting) Hydrolysis. The acid form is more polar than the ester.Limit Time: Perform acid steps (e.g., Boc-deprotection) quickly. Temperature: Maintain

during acid exposure.
New HPLC peak (Late eluting) Dimerization (DKP). Occurred during workup if pH became basic.pH Control: During extraction, do not exceed pH 8-9. Use mild bases (

) and extract immediately into organic solvent.
Loss of Optical Rotation Racemization.

-proton exchange.
Avoid Strong Heat: Never reflux in strong acid. The fluorine atom increases

-proton acidity.

Module 4: Standardized Protocols

Protocol: Stability Monitoring via HPLC

Use this protocol to validate the stability of your specific batch in your specific acidic solvent.

Objective: Determine the half-life (


) of the ester in reaction media.
  • Preparation:

    • Dissolve 10 mg of Methyl 2-amino-2-(3-fluorophenyl)acetate HCl in 10 mL of the target acidic solvent (e.g., 1M HCl or TFA/DCM).

    • Place in a temperature-controlled bath (e.g.,

      
      ).
      
  • Sampling:

    • Take a

      
       aliquot at 
      
      
      
      .
    • Quench immediately: Dilute into

      
       of cold Acetonitrile/Buffer (pH 3.0). Note: Do not quench with base, as this may induce DKP formation.
      
  • Analysis (Generic Reverse Phase):

    • Column: C18 (e.g., 3.5

      
      , 
      
      
      
      mm).
    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV @ 210 nm (Amide/Ester) and 254 nm (Phenyl).

  • Interpretation:

    • Ester (Starting Material): Elutes later (more hydrophobic).

    • Acid (Hydrolysis Product): Elutes earlier (more polar).

    • Calculation: Plot

      
       vs. Time. The slope is 
      
      
      
      .

References

  • Mechanism of Acid-Catalyzed Hydrolysis

    • Title: Acid Catalyzed Hydrolysis of Esters[1][2]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Electronic Effects on Hydrolysis

    • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorin
    • Source: Beilstein Journal of Organic Chemistry (via NIH)
    • URL:[Link]

  • Handling of Amino Acid Esters

    • Title: Handling and Storage of Peptides and Amino Acid Derivatives[3]

    • Source: AAPPTEC Technical Support
    • URL:[Link]

  • Physical Data & Salt Stability

    • Title: (S)-(+)-2-Phenylglycine methyl ester hydrochloride Product Data[4]

    • Source: Sigma-Aldrich[4]

Sources

Technical Guide: Side-Product Formation in the Synthesis of 3-Fluorophenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Subject: Optimization of esterification, impurity profiling, and stability management for 3-fluorophenylglycine methyl ester.

Executive Summary & Mechanistic Insight[1][2][3][4]

The synthesis of 3-fluorophenylglycine methyl ester (typically as the hydrochloride salt) is a critical step in the preparation of non-natural amino acid building blocks for peptide therapeutics and small-molecule drugs. While the primary reaction—acid-catalyzed esterification—appears straightforward, the specific electronic properties of the 3-fluorophenyl moiety introduce unique challenges compared to unsubstituted phenylglycine.

The "3-Fluoro" Effect: Why this synthesis fails

The presence of a fluorine atom at the meta position (C3) exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This effect propagates to the benzylic carbon (the


-carbon of the amino acid).
  • Consequence: The acidity of the benzylic proton (

    
    -proton) is significantly increased compared to phenylglycine.
    
  • Risk: This lowers the energy barrier for enolization under even mildly basic or thermal stress, leading to rapid racemization .

Furthermore, like all phenylglycine derivatives, the free base form is kinetically unstable and prone to rapid dimerization into diketopiperazines (DKPs) .

Critical Side-Reaction Pathways[2]

The following diagram illustrates the competitive landscape between the desired esterification and the three primary failure modes: Racemization , Dimerization (DKP) , and Hydrolysis .

ReactionPathways Start 3-Fluorophenylglycine (Acid) Desired 3-Fluorophenylglycine Methyl Ester (HCl Salt) (Target Product) Start->Desired SOCl2 / MeOH < 55°C FreeBase Free Base Ester (Transient Species) Desired->FreeBase Base Treatment (pH > 7) Racemate Racemic Mixture (Enantiomeric Impurity) Desired->Racemate Heat or Weak Base (Enhanced by 3-F) Hydrolysis Hydrolysis Product (Reversion to Acid) Desired->Hydrolysis H2O ingress DKP Diketopiperazine (Dimer Impurity) FreeBase->DKP Self-Condensation (Fast in solution)

Figure 1: Reaction network showing the kinetic competition between stable salt formation and irreversible side reactions.

Troubleshooting & FAQs

Category A: Enantiomeric Purity (Racemization)

Q: My product has a lower enantiomeric excess (ee%) than the starting material. Where did I lose optical purity? A: Racemization likely occurred during the reflux stage or workup. The 3-fluoro substituent makes the


-proton highly acidic (

for the ester).
  • Root Cause 1 (Thermal): Refluxing in methanol (>65°C) for extended periods can induce thermal racemization.

    • Solution: Limit reflux time to <2 hours. Use thionyl chloride (

      
      ) at lower temperatures (start at -10°C, warm to 40-50°C max) rather than aggressive reflux.
      
  • Root Cause 2 (Aldehyde Impurity): If you synthesized the starting material via a Strecker reaction, residual 3-fluorobenzaldehyde can catalyze racemization via Schiff base formation [1].

    • Solution: Ensure the starting amino acid is free of aldehyde traces before esterification.

  • Root Cause 3 (Basic Workup): If you neutralized the reaction mixture to isolate the free base, even local pH spikes >8 cause immediate racemization.

Q: Can I use standard basic extraction (NaHCO3) to isolate the free ester? A: Avoid if possible. The free base of phenylglycine derivatives is chemically unstable. If you must isolate it (e.g., for a coupling reaction), use a biphasic system (DCM/Cold Sat. NaHCO3), keep the temperature <5°C, and use the organic layer immediately. Do not store the free base.

Category B: Yield & Stability (Diketopiperazines)

Q: I see a white insoluble precipitate forming in my reaction mixture or during storage. What is it? A: This is likely the 3,6-bis(3-fluorophenyl)piperazine-2,5-dione (Diketopiperazine or DKP).

  • Mechanism: Two molecules of the amino ester free base react head-to-tail. This reaction is autocatalytic and irreversible.

  • Trigger: This happens if the HCl salt loses its proton (e.g., presence of moisture acting as a base, or insufficient HCl excess).

  • Prevention: Store the product strictly as the Hydrochloride Salt . Ensure the final product is dried thoroughly to remove residual methanol/water, which can facilitate local "free-basing" and dimerization.

Category C: Reaction Completion (Hydrolysis)

Q: HPLC shows residual starting material that won't disappear even with more SOCl2. Why? A: You are fighting an equilibrium.

  • Mechanism:

    
    .
    
  • Issue: The reaction produces water.[1][2] If water is not scavenged, the equilibrium limits conversion. Thionyl chloride consumes the water (

    
    ), driving the reaction.
    
  • Troubleshooting:

    • Ensure Methanol is anhydrous (<0.05% water).

    • Increase

      
       equivalents to 2.5–3.0 eq.
      
    • Do not add

      
       too fast; the exotherm can drive off the reagent before it reacts with the water generated.
      

Optimized Experimental Protocols

Protocol 1: High-Fidelity Synthesis of (S)-3-Fluorophenylglycine Methyl Ester HCl

Designed to minimize racemization and DKP formation.

Reagents:

  • (S)-3-Fluorophenylglycine (1.0 eq)

  • Thionyl Chloride (2.5 eq)

  • Anhydrous Methanol (10 vol)

Step-by-Step:

  • Setup: Charge Anhydrous Methanol into a reactor. Cool to -10°C to -5°C .

  • Activation: Add Thionyl Chloride dropwise over 1 hour. Critical: Maintain internal temp < 0°C. This generates the active reagent (MeO-SO-Cl / HCl) in situ.

  • Addition: Add solid (S)-3-Fluorophenylglycine in portions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12 hours.

    • Note: Avoid refluxing if possible. If conversion is slow, heat to maximum 45°C .

  • Workup (Isolation of Salt):

    • Concentrate the mixture under vacuum at <40°C to a thick oil/slurry.

    • Co-evaporation: Add fresh Methanol (3 vol) and re-concentrate (removes residual

      
       and 
      
      
      
      ).
    • Crystallization: Add MTBE or Toluene (5-8 vol) to the residue. Stir at 0°C for 2 hours.

    • Filter the white solid. Wash with cold MTBE.

  • Drying: Vacuum dry at 40°C. Store in a desiccator.

Protocol 2: "Just-in-Time" Free Base Generation

Use this ONLY if the next step requires the free amine.

  • Suspend the HCl salt in Dichloromethane (DCM) (10 vol).

  • Cool to 0°C .

  • Add Ammonia in Methanol (7N) (1.05 eq) or bubble

    
     gas briefly.
    
    • Why Ammonia? It allows for the precipitation of

      
       which can be filtered off, leaving the free ester in solution without an aqueous workup (which risks hydrolysis).
      
  • Filter off the

    
     precipitate immediately.
    
  • Use the DCM filtrate directly in the next coupling reaction. Do not concentrate to dryness.

Comparative Data: Stability Profile

ParameterHydrochloride SaltFree BaseRisk Factor
Shelf Life (25°C) > 1 Year (Desiccated)< 24 HoursDKP Formation
Racemization Risk Low (if dry)High

-Proton Acidity
Hygroscopicity ModerateLowHydrolysis
Thermal Stability Stable up to ~180°C (MP)Decomposes/PolymerizesThermal Degradation

References

  • Schichl, H. G., et al. (2008).[3] "Racemization of

    
    -amino acid esters in the presence of aromatic aldehydes." Tetrahedron Letters, 49(33), 4977-4980. 
    
  • Li, J., & Sha, Y. (2008).[4] "A Convenient Synthesis of Amino Acid Methyl Ester Hydrochlorides." Molecules, 13(5), 1111-1119.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (General reference for ester stability).
  • Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley. (Mechanisms of ester hydrolysis and racemization).

Sources

Technical Support Center: Optimization of Coupling with Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

Welcome to the technical support hub. You are working with Methyl 2-amino-2-(3-fluorophenyl)acetate (often supplied as the HCl salt).

As an Application Scientist, I must highlight that this is not a standard amino acid coupling. This substrate presents a "perfect storm" for racemization (epimerization) due to three converging factors:

  • Benzylic Position: The

    
    -proton is benzylic, significantly lowering its pKa compared to alkyl amino acids (e.g., Alanine).
    
  • Electronic Activation: The 3-fluorophenyl group exerts a strong inductive electron-withdrawing effect (-I), further acidifying the

    
    -proton.
    
  • Ester Activation: The methyl ester moiety provides additional resonance stabilization for the enolate intermediate.

The Consequence: Standard protocols using DIPEA or TEA often lead to 5–20% racemization or extensive Diketopiperazine (DKP) formation. The protocols below are designed to mitigate these specific risks.

Module 1: Optimized Coupling Protocol

This protocol is engineered to maintain chiral integrity while ensuring high conversion.

Core Reagent Recommendations
ComponentRecommendationScientific Rationale
Base 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) CRITICAL: Avoid DIPEA/TEA. Collidine (pKa ~7.4) is strong enough to neutralize the HCl salt but too sterically hindered and weak to deprotonate the sensitive

-carbon.
Coupling Agent COMU or HATU Fast kinetics are essential. The longer the free amine sits in solution, the higher the risk of DKP or racemization. COMU/Oxyma systems show the lowest racemization rates for phenylglycine derivatives.
Solvent DMF or NMP High polarity is required to dissolve the HCl salt. DCM often results in poor solubility of the fluorinated phenylglycine salt, leading to heterogeneous (slow) reactions.
Additive Oxyma Pure Superior to HOBt/HOAt for suppressing racemization when used with carbodiimides or uronium salts.
Step-by-Step Workflow
  • Dissolution (The "Cold Start"):

    • Dissolve the carboxylic acid partner (1.0 equiv) and Coupling Reagent (1.0 equiv) in DMF at 0°C .

    • Note: Pre-activation minimizes the time the sensitive amine is exposed to base.

  • Base Addition:

    • Add Collidine (2.5 - 3.0 equiv).

    • Calculation: 1.0 equiv to activate the acid, 1.0 equiv to neutralize the amine HCl salt, 0.5-1.0 equiv excess.

  • Amine Addition:

    • Add Methyl 2-amino-2-(3-fluorophenyl)acetate HCl (1.0 - 1.1 equiv) directly to the cold mixture.

    • Tech Tip: Do not "free base" this amine in a separate step with strong base and extraction; the free base is unstable. Add the salt directly to the reaction.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

    • Monitor: Check via LCMS. If conversion >95%, stop immediately to prevent ester hydrolysis or epimerization.

Module 2: Troubleshooting & FAQs

Q1: I am observing significant racemization (10-15% of the wrong enantiomer). Why?

Diagnosis: You are likely using a base that is too strong (like Triethylamine or DIPEA) or allowing the reaction to run too long. Mechanism: The 3-fluoro substituent makes the


-proton highly acidic. A base like DIPEA (pKa ~10.5) can deprotonate this position, forming an achiral enolate which reprotonates racetically.[1]
Solution: 
  • Switch to Collidine (TMP) immediately.

  • Add Oxyma Pure (1.0 equiv) as a suppressor.

  • Ensure the reaction temperature starts at 0°C.

Q2: The reaction mixture turns cloudy and yield is low (<40%).

Diagnosis: Poor solubility of the fluorinated phenylglycine salt. Solution:

  • If using DCM, switch to DMF or DMAc .

  • If the salt clumps, sonicate the amine in DMF before adding it to the reaction mixture.

  • Check Counter-ion: Ensure you are using the HCl salt. If using the Tosylate salt, solubility profiles change drastically.

Q3: I see a major side product with Mass = [Expected Mass] - 32 (or similar loss).

Diagnosis: Diketopiperazine (DKP) formation. Context: If you are coupling this amino ester to an N-protected amino acid (e.g., Fmoc-AA-OH), and then removing the Fmoc, the free amine can attack the methyl ester intramolecularly. Solution:

  • This usually happens after the coupling during workup or subsequent deprotection.

  • Avoid leaving the dipeptide methyl ester in basic solution.

  • Perform ester hydrolysis (saponification) rapidly at 0°C with LiOH if the acid is required.

Module 3: Mechanistic Visualization

Figure 1: Racemization Pathways & Prevention

This diagram illustrates the two primary risks: direct enolization (due to the 3-F-Phenyl acidity) and the Oxazolone pathway.

RacemizationPathways Start Active Species (Amino Ester) Base Strong Base (DIPEA/TEA) Start->Base Proton Abstraction (High Risk due to 3-F-Phg) WeakBase Weak Base (Collidine) Start->WeakBase Neutralization Only (Safe) Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Deprotonation Coupling Amide Coupling (Fast Kinetics) WeakBase->Coupling Maintains Chirality Product_L L-Enantiomer (Desired) Enolate->Product_L Reprotonation (50%) Product_D D-Enantiomer (Impurity) Enolate->Product_D Reprotonation (50%) Coupling->Product_L Major Product

Caption: Figure 1. The "Danger Zone" of Phenylglycine coupling. Strong bases drive the equilibrium toward the planar enolate, destroying chirality. Weak bases (Collidine) avoid this threshold.

Figure 2: Optimization Decision Tree

OptimizationTree Start Start Optimization CheckBase Is Base DIPEA/TEA? Start->CheckBase SwitchBase SWITCH to Collidine/NMM CheckBase->SwitchBase Yes CheckSolvent Is Salt Dissolved? CheckBase->CheckSolvent No (Using Collidine) SwitchBase->CheckSolvent SwitchSolvent Switch to DMF/DMAc CheckSolvent->SwitchSolvent No (Cloudy) CheckReagent Coupling Reagent? CheckSolvent->CheckReagent Yes (Clear) SwitchSolvent->CheckReagent SelectReagent Use COMU/Oxyma or HATU CheckReagent->SelectReagent Standard EDC/HOBt? End High Yield / High ee% SelectReagent->End Proceed to Coupling

Caption: Figure 2. Step-by-step logic for troubleshooting low yield or racemization issues with 3-F-Phg derivatives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Beisswenger, M., & Wentzel, A. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58, 1-10. (Demonstrates the superiority of TMP/Collidine over DIPEA for Phg derivatives).

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Journal of Organic Chemistry. (Foundational work on the acidity of the benzylic proton in Phg esters).

Sources

Technical Support Center: Enantiopurity Assurance for Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Prevention of Racemization During Derivatization Ticket Priority: Critical (High Risk of Stereochemical Erosion)

Executive Summary: The "3-Fluoro" Factor

You are working with a Methyl 2-amino-2-(3-fluorophenyl)acetate derivative. This is not a standard amino acid. It is a "hypersensitive" phenylglycine analog.

  • The Challenge: The phenyl ring attached directly to the

    
    -carbon (benzylic position) significantly increases the acidity of the 
    
    
    
    -proton.
  • The Aggravator: The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the

    
    -carbon. This makes the 
    
    
    
    -proton even more acidic (pK
    
    
    < 14 in DMSO) than unsubstituted phenylglycine.
  • The Consequence: Standard bases used in peptide chemistry (DIPEA, TEA) are strong enough to deprotonate this position, leading to immediate racemization via enolization, even without heat.

This guide provides an autonomous, self-validating protocol to handle this molecule without losing optical purity.

The Mechanism of Failure

To prevent racemization, you must understand the two primary pathways by which it occurs during derivatization (e.g., amide coupling or protection).

Pathway A: Direct Enolization (Base-Catalyzed)

Because the


-proton is highly acidic, any base present can abstract it, forming a planar enolate. Reprotonation occurs from either face, destroying chirality.
Pathway B: Oxazolone (Azlactone) Formation

If you convert the ester to an acid and then activate it for coupling, the carbonyl oxygen of the amide backbone can attack the activated carboxylate, forming a 5-membered oxazolone ring. This ring aromatizes easily (losing the chiral center) before opening up to react with the nucleophile.

RacemizationPathways Figure 1: Dual pathways of racemization. The 3-F substituent accelerates the Red pathway (Direct Deprotonation). Start Chiral Starting Material (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Direct Deprotonation (Enhanced by 3-F group) Oxazolone Oxazolone (Azlactone) Start->Oxazolone During Carboxyl Activation Base Base (e.g., DIPEA) Racemic Racemic Product (DL-Mixture) Enolate->Racemic Reprotonation Oxazolone->Enolate Tautomerization Oxazolone->Racemic Ring Opening

Validated Protocols

These protocols are designed to be self-validating : if you deviate from the specific reagents listed, the system is no longer secure.

Protocol A: Amide Coupling (Using the Molecule as the Amine)

Scenario: You are reacting Methyl 2-amino-2-(3-fluorophenyl)acetate with a carboxylic acid.

ParameterRecommendationScientific Rationale
Base 2,4,6-Collidine (TMP) pK

~7.4. Too weak to deprotonate the

-carbon, but strong enough to neutralize the acid salt. Avoid DIPEA/TEA.
Coupling Agent DIC + Oxyma Pure Oxyma Pure creates an active ester that is highly reactive but suppresses oxazolone formation better than HOBt.
Solvent DCM (preferred) or DMF DCM is non-polar and suppresses charge separation (enolization). DMF promotes proton exchange; use only if solubility is an issue.
Temperature 0°C to 5°C Kinetic control. Deprotonation is temperature-dependent. Never heat above RT.

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in DCM at 0°C.

  • Add DIC (1.0 eq) and stir for 5 minutes to form the active ester (pre-activation).

  • In a separate vial, dissolve Methyl 2-amino-2-(3-fluorophenyl)acetate (HCl salt) in DCM.

  • Add 2,4,6-Collidine (1.0 - 2.0 eq) to the amine solution immediately before mixing.

  • Combine the mixtures at 0°C. Monitor by TLC/LCMS.

Protocol B: Hydrolysis (Saponification)

Scenario: Converting the methyl ester to the free acid. High Risk.

  • Reagent: LiOH (Lithium Hydroxide). Lithium coordinates tightly to the oxygen, stabilizing the intermediate and reducing the freedom of the enolate.

  • Solvent: THF/Water (3:1).

  • Temperature: -10°C to 0°C .

  • Quench: Acidify immediately to pH 3-4 with cold 1N HCl upon completion. Do not let it sit at basic pH.

Decision Logic for Reagent Selection

Use this flow to determine the safe operating window for your specific derivatization.

DecisionTree Figure 2: Reagent selection logic to minimize racemization risk. Start Start: Derivatization of 3-F-Phenylglycine Analog ReactionType Reaction Type? Start->ReactionType Coupling Amide Coupling (Amine Nucleophile) ReactionType->Coupling Hydrolysis Ester Hydrolysis ReactionType->Hydrolysis BaseCheck Base Selection Coupling->BaseCheck TempCheck Temp Control Hydrolysis->TempCheck Safe SAFE PATH: Use Collidine + Oxyma/DIC BaseCheck->Safe Collidine (TMP) Risky HIGH RISK: Use LiOH @ -10°C BaseCheck->Risky DIPEA / TEA TempCheck->Safe < 0°C / LiOH TempCheck->Risky Room Temp / NaOH

Troubleshooting & FAQs

Q1: My chiral HPLC shows the enantiomeric excess (ee) dropped from 99% to 82% after coupling. I used DIPEA. What happened? A: You used a base that is too strong. DIPEA (pK


 ~10.[1]5) is sufficient to deprotonate the 

-proton of the 3-fluorophenylglycine derivative. The 3-fluoro group lowers the pK

of that proton significantly. Switch to 2,4,6-Collidine (pK

~7.4) or N-Methylmorpholine (NMM) .

Q2: Can I use Fmoc protection for this molecule? A: Proceed with extreme caution. The standard Fmoc deprotection reagent is 20% Piperidine (pK


 ~11), which causes rapid racemization of phenylglycine derivatives.
  • Alternative: Use Fmoc-Cl with NaHCO

    
      for protection (safe).
    
  • Deprotection: If you must deprotect, use a "softer" deprotection cocktail like 5% Piperazine or short exposure (1-2 mins) to DBU, though some racemization is almost inevitable with standard Fmoc protocols. Boc protection (acid labile) is far safer for this scaffold.

Q3: Why do you recommend Oxyma Pure over HOBt? A: HOBt is effective, but Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has been proven to show superior racemization suppression specifically for sensitive arylglycines. It forms a less basic leaving group and stabilizes the active ester intermediate more effectively against oxazolone formation.

Q4: I need to perform a reductive amination on the amine. Is that safe? A: Generally, yes. Reductive amination involves imine formation followed by reduction. The risk is lower because you are not forming an activated carbonyl species. However, ensure the pH remains slightly acidic (pH 5-6) using acetic acid during imine formation to prevent base-catalyzed enolization.

Analytical Verification

Do not assume success. Verify every step with Chiral HPLC.

  • Column: Daicel Chiralpak IA or IC (Immobilized phases are more robust).

  • Mobile Phase: Hexane/IPA or Hexane/Ethanol (avoid basic modifiers like DEA if possible; use TFA if acidic).

  • Reference: Always run the racemic standard (mix of D and L) first to establish separation conditions.

References
  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Behnam, M. A., et al. (2017).[1][3][4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(36), 3547-3550. Link[1]

  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Protected Amino Acids. The Journal of Organic Chemistry, 67(19), 6850-6855. Link

Sources

Overcoming challenges in the gram-scale synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Challenges in Gram-Scale Synthesis Mission: To provide high-fidelity troubleshooting, safety protocols, and scalable methodologies for the synthesis of fluorinated amino acids (FAAs).

Executive Summary: The "Fluorine Effect" on Scale

Scaling fluorinated amino acid synthesis is not merely a linear increase in reagent volume. The high electronegativity of fluorine (


 Pauling scale) alters the pKa of neighboring protons, destabilizes transition states, and introduces significant safety hazards (exotherms/HF generation) that are manageable at the milligram scale but catastrophic at the gram scale.

This guide prioritizes Modular Synthesis —specifically the use of Chiral Ni(II) Complexes (Soloshonok-Hamari method)—as the most robust pathway for gram-scale production, while addressing direct fluorination methods for specific use cases.

Method Selection: The Strategic Decision Matrix

Before troubleshooting, ensure you are using the correct synthetic pathway for your target.

SynthesisStrategy Start Target Fluorinated Amino Acid Position Position of Fluorine? Start->Position Alpha Alpha-Fluorination (Quaternary Center) Position->Alpha Alpha-position SideChain Side-Chain Fluorination Position->SideChain Beta/Gamma-position MethodA Electrophilic Fluorination (Selectfluor/NFSI) Alpha->MethodA Direct C-H Fluorination (Difficult on Scale) MethodC Building Block Approach (Ni(II) Complex Alkylation) Alpha->MethodC Use Fluorinated Electrophile (Recommended for Scale) MethodB Nucleophilic Fluorination (DAST/Deoxo-Fluor) SideChain->MethodB Deoxyfluorination of OH SideChain->MethodC Alkylation with Rf-X (Highest Stereocontrol)

Figure 1: Strategic Decision Matrix for selecting the synthesis pathway. Green pathways (Ni-Complex) offer the highest success rate for gram-scale production due to thermodynamic control and crystallinity of intermediates.

Module A: The Gold Standard – Ni(II) Complex (Soloshonok-Hamari) Method

Best for: Gram-to-kilogram synthesis of


-amino acids with fluorinated side chains or 

-fluorinated quaternary centers.
Workflow Visualization

NiComplex Ligand Chiral Ligand (S)-BPB Complex Ni(II) Schiff Base Complex (Crystalline/Red) Ligand->Complex Glycine Glycine/Alanine Glycine->Complex Alkylation Alkylation (R-X) Base: NaH or KOH Complex->Alkylation ProductComplex Product Complex (Diastereomerically Pure) Alkylation->ProductComplex Hydrolysis Acid Hydrolysis (HCl/MeOH) ProductComplex->Hydrolysis FinalAA Free Fluorinated AA Hydrolysis->FinalAA Recycle Ligand Recovery (>95%) Hydrolysis->Recycle Recycle Recycle->Complex

Figure 2: The Soloshonok-Hamari cycle. The "Product Complex" stage allows for separation of diastereomers via flash chromatography or crystallization before the final amino acid is released.

Troubleshooting Guide: Ni(II) Complex Synthesis

Q1: I am observing low diastereoselectivity (<90% de) during the alkylation step. How do I improve this?

  • Root Cause: Kinetic vs. Thermodynamic control. The alkylation of the Ni-complex is reversible under basic conditions. If you quench too early (kinetic control), you may trap the minor diastereomer.

  • Solution:

    • Switch Base: Use KOH or NaOH in DMF instead of stronger bases like LDA.

    • Thermodynamic Equilibration: Allow the reaction to stir longer (up to 24h) at room temperature. The steric bulk of the ligand forces the side chain into the thermodynamically favored position.

    • Protocol Check: Ensure the reaction temperature is maintained at

      
      . Lower temperatures (
      
      
      
      ) often favor kinetic products which have lower selectivity in this specific system.

Q2: My fluorinated alkyl halide (Rf-X) is unreactive or decomposing.

  • Root Cause: The electron-withdrawing effect of fluorine deactivates the alkyl halide toward

    
     attack (the "fluorine effect" reduces nucleophilicity and increases bond strength).
    
  • Solution:

    • Use Iodides: Switch from alkyl bromides to alkyl iodides (Rf-I). They are significantly more reactive.

    • Finkelstein In-Situ: If the iodide is unstable, add 10 mol% NaI to the reaction with the alkyl bromide to generate the iodide in situ.

    • Temperature: Increase reaction temperature to

      
       carefully. Note: This may require re-optimizing the equilibration time for diastereoselectivity.
      

Q3: I cannot separate the diastereomers of the alkylated complex.

  • Insight: One of the massive advantages of this method is that the intermediates are red crystalline solids.

  • Solution:

    • Flash Chromatography: Unlike the final amino acids (which are enantiomers and require chiral HPLC), the Ni-complexes are diastereomers. They usually have

      
       on silica gel (Eluent: Acetone/CHCl3 or EtOAc/Hexane).
      
    • Crystallization: If chromatography fails, dissolve the mixture in hot acetone and add water or hexane until turbid. The major diastereomer often crystallizes out in >99% de.[1]

Module B: Direct Fluorination (Electrophilic & Nucleophilic)

Best for: Late-stage fluorination or when the building block approach is impossible.

Troubleshooting Guide: Electrophilic Fluorination (Selectfluor/NFSI)

Q4: The reaction works on 50mg but turns black/tars on 5g scale.

  • Root Cause: Exotherm control and HF generation. Electrophilic fluorination generates HF or HBF4 as a byproduct, which catalyzes decomposition (polymerization) of the substrate.

  • Solution:

    • HF Scavengers: Add solid NaHCO3 (2-3 equiv) or Selectfluor II (which has a basic counterion) to the reaction mixture to neutralize acid in situ.

    • Solvent Switch: Change from pure MeCN to MeCN/Water (10:1) . Water helps solubilize the inorganic salts and moderates the exotherm.

    • Stepwise Addition: Do not add Selectfluor in one portion. Use a solid addition funnel to add over 2 hours.

Q5: I am getting poor regio-selectivity (ortho vs. para) in aromatic fluorination.

  • Insight: Fluorine is small. Sterics rarely control the position; electronics do.

  • Solution:

    • Directing Groups: You cannot rely on Selectfluor alone. You must install a transient directing group (e.g., a pivalamide) or use a metal catalyst (Pd or Ag) to direct the fluorine.

    • Switch Reagent: Consider NFSI (N-fluorobenzenesulfonimide). It is bulkier and softer than Selectfluor, often providing different selectivity profiles.

Troubleshooting Guide: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Q6: Safety Alert - The reactor pressure spiked during DAST fluorination of a 10g batch.

  • Root Cause: DAST (Diethylaminosulfur trifluoride) decomposes exothermically above

    
    . If the reaction exotherm pushes the internal temp above this limit, a runaway occurs.
    
  • Critical Safety Protocol:

    • XtalFluor-E: Replace DAST with XtalFluor-E or Fluolead . These are crystalline salts that are thermally stable up to

      
       and do not release HF as violently.
      
    • Flow Chemistry: For >10g scales, never use batch mode for DAST. Use a continuous flow reactor (microreactor). This maximizes surface-area-to-volume ratio, dissipating heat instantly.

Module C: Purification & Characterization Data

Separation of Isomers: The challenge with FAAs is that fluorine mimics hydrogen sterically but oxygen electronically. Standard C18 columns often fail to separate fluorinated isomers.

Separation ChallengeRecommended Stationary PhaseMobile Phase ModifierMechanism
Diastereomers (Ni-Complex)Standard Silica Gel (40-63 µm)Acetone / Chloroform (1:5)Polarity difference driven by ligand conformation.
Enantiomers (Free AA)Chiralpak IC-3 or Crownpak CR(+) Perchloric acid (HClO4) pH 1.5Crown ether complexes with the ammonium ion; F-atom alters binding affinity.
Regioisomers (Aromatic F)Phenyl-Hexyl or Fluoro-PhenylMethanol / Water

and F-F interactions enhance selectivity.

Characterization Check (Self-Validation): Every synthesized FAA must pass the 19F NMR Check :

  • Protocol: Run proton-decoupled 19F NMR.

  • Pass Criteria: Sharp singlet (or specific multiplet).

  • Fail Criteria: Broad "hump" (polymerization) or multiple peaks (racemization/diastereomers).

  • Enantiomeric Excess: Add chiral solvating agent (e.g., (R)-2-fluoro-2-phenylacetic acid).[2] If the F-peak splits, the product is not enantiopure.

References & Authority

  • Soloshonok-Hamari Method (Gram-Scale):

    • Hohmann, T., et al. (2022).[3][4] Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.[3] Link

    • Note: This is the definitive guide for the Ni-complex workflow described in Module A.

  • Electrophilic Fluorination Mechanics:

    • Tredwell, M., & Gouverneur, V. (2012). Electrophilic fluorination of organic compounds. Organic & Biomolecular Chemistry. Link

    • Note: Explains the mechanism behind Selectfluor reactivity and side reactions.

  • Safety in Fluorination (DAST/Flow):

    • Pinho, V. D., et al. (2014). Flow chemistry: A safe and efficient tool for the synthesis of fluorinated compounds. Journal of Fluorine Chemistry. Link

    • Note: Essential reading for Module B (Scale-up safety).

  • Separation of Fluorinated Isomers:

    • Xu, L., et al. (2021).[2] 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids. Analyst. Link

Disclaimer: This guide is intended for qualified personnel only. Fluorinating reagents (DAST, HF, Selectfluor) are hazardous. Always perform a Process Safety Screening (DSC/ARC) before scaling any reaction >1g.

Sources

Technical Support Center: HPLC Analysis of Fluorinated Amino Acids (FAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Hub. This guide is designed for analytical chemists and protein engineers facing the unique challenges of separating fluorinated amino acids (FAAs). Unlike standard amino acid analysis, FAAs introduce distinct electronegative and hydrophobic effects that defy conventional C18 logic.

Module 1: Stationary Phase Selection Logic

Q: Why is my C18 column failing to resolve positional isomers (e.g., o-, m-, p- fluorophenylalanine)?

A: Standard C18 columns rely almost exclusively on hydrophobic subtraction. While fluorine substitution increases overall hydrophobicity (the "fluorous effect"), the hydrophobic difference between an ortho- and para- isomer is often negligible.

The Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP phases offer a "mixed-mode" separation mechanism critical for halogenated aromatics:

  • 
     Interactions:  The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich aromatic ring of the analyte.
    
  • Dipole-Dipole Interactions: The carbon-fluorine bond creates a strong dipole that interacts specifically with the dipole moments of your isomers.

  • Shape Selectivity: The rigid structure of the PFP ligand can discriminate based on the steric bulk of the fluorine atom in different positions.

Visualizing the Selection Process

Use this logic flow to select the correct column for your FAA workflow.

ColumnSelection Start Start: Define Analyte Structure IsAromatic Contains Aromatic Ring? (e.g., Fluorophenylalanine) Start->IsAromatic IsAliphatic Aliphatic Only? (e.g., Trifluoroleucine) Start->IsAliphatic Isomers Separating Positional Isomers? (o-, m-, p-) IsAromatic->Isomers C18 Use C18 or C8 Column Mechanism: Hydrophobicity IsAliphatic->C18 High Hydrophobicity PFP Use PFP (Pentafluorophenyl) Column Mechanism: pi-pi + Dipole Isomers->PFP Yes (Critical) PhenylHexyl Use Phenyl-Hexyl Column Mechanism: pi-pi Stacking Isomers->PhenylHexyl No (General)

Caption: Decision logic for stationary phase selection based on analyte structure and isomeric complexity.

Module 2: Mobile Phase & pH Strategy

Q: How does pH affect the retention of Fluorinated Amino Acids?

A: FAAs are zwitterionic. The electronegativity of fluorine lowers the pKa of the amino group (


) and the carboxyl group (

) compared to native analogs.
  • Low pH (pH 2.0 - 3.0): Essential for Reverse Phase (RP). At this pH, the carboxyl group is protonated (

    
    , neutral) and the amine is protonated (
    
    
    
    , positive). This prevents the molecule from eluting in the void volume as a highly polar ion.
  • The Fluorine Shift: Fluorine withdraws electrons. For fluorophenylalanine, this makes the ring less electron-rich than phenylalanine, altering its interaction with PFP columns.

Recommended Mobile Phase Systems
Detection ModeBuffer A (Aqueous)Buffer B (Organic)Notes
LC-MS (Preferred) 0.1% Formic Acid in Water0.1% Formic Acid in ACNVolatile. Good ionization.
UV (Low Wavelength) 0.1% TFA or Phosphoric AcidACN or MethanolTFA suppresses silanol activity but suppresses MS signal.
Chiral Separation 10mM Ammonium BicarbonateMethanol/EthanolFor Chiral-AGP or Crown Ether columns only.

Module 3: Detection Methodologies

Q: I cannot see my fluorinated amino acids on UV. Why?

A: Native amino acids lack strong chromophores. While fluorophenylalanine absorbs at 254 nm (aromatic), aliphatic FAAs (like trifluoroleucine) only absorb at 200–210 nm (peptide bond/carboxyl), where solvent noise is high.

Protocol: Derivatization vs. Direct Detection

  • Direct UV (210 nm):

    • Pros: No sample prep.

    • Cons: Low sensitivity, high interference from buffer salts.

    • Fix: Use high-purity solvents and a Reference Wavelength (e.g., 360 nm) to subtract noise.

  • Pre-Column Derivatization (OPA/FMOC):

    • Mechanism:[1][2][3] Reacts with primary amines to form highly fluorescent isoindoles.

    • Pros: Increases sensitivity by 100-1000x.

    • Cons: Adds a step; derivatives may be unstable.

    • Note: Fluorine does not quench OPA fluorescence, making this viable for FAAs.

  • Mass Spectrometry (LC-MS):

    • Pros: The "Gold Standard". Specificity via

      
      .
      
    • Technique: Monitor the unique mass shift caused by fluorine (+18 Da per F vs H substitution).

    • Tip: Use Selected Ion Monitoring (SIM) for maximum sensitivity.

Module 4: Troubleshooting Matrix

Common Issues & Immediate Fixes
SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with amine group.1. Add 0.05% TFA or 10mM Ammonium Formate to mobile phase.2. Switch to an "End-capped" column.
Split Peaks (Early Elution) Solvent mismatch (Strong Solvent Effect).Sample is dissolved in 100% MeOH/ACN but injected into 95% Water. Dilute sample with starting mobile phase.
Retention Drift Ion-pairing reagent equilibrium not reached.If using TFA/HFBA, equilibrate column for >30 column volumes before starting.
Ghost Peaks Contaminated Mobile Phase or Carryover.1. Run a blank injection.2. Clean injector needle/port.3. Replace aqueous buffer bottle (bacterial growth).
No Separation of Isomers Inadequate selectivity (Using C18).Switch to PFP column. Lower the temperature to 25°C to enhance steric selectivity.

Module 5: Standard Operating Procedure (SOP) for Isomer Separation

Objective: Separate 2-, 3-, and 4-fluorophenylalanine using a PFP column.

1. System Setup:

  • Column: Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm).

  • Temperature: 35°C (Control is critical).

  • Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

3. Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to stack analytes).

  • 2-15 min: 5% -> 30% B (Shallow gradient for resolution).

  • 15-18 min: 30% -> 95% B (Wash).

  • 18-22 min: 95% B (Hold).

  • 22-25 min: 5% B (Re-equilibration).

4. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between meta and para isomers.
    
  • Tailing Factor (

    
    ):  < 1.3 for all peaks.
    
  • Retention Time %RSD: < 0.5% (n=5 injections).

References

  • Comparison of PFP and C18 Selectivity

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
    • Source: LCGC Intern
    • URL:[Link]

  • Mechanism of PFP Phases

    • Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality
    • Source: MAC-MOD Analytical
    • URL:[Link]

  • Amino Acid Detection Methods

    • Title: Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method[4]

    • Source: Shimadzu Applic
    • URL:[Link]

  • Troubleshooting Peak Shapes

    • Title: Troubleshooting Basics, Part IV: Peak Shape Problems
    • Source: LCGC North America
    • URL:[Link]

Sources

Refinement of protocols for synthesizing PROTACs using amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Refinement of Protocols for Synthesizing PROTACs Using Amino Acid Derivatives

Introduction: The Amino Acid Advantage in PROTAC Design

You are likely accessing this guide because standard PEG or alkyl chain linkers have failed to deliver the physicochemical properties or degradation potency required for your target. Amino acid derivatives offer a powerful alternative. Unlike passive PEG chains, amino acid linkers (e.g., Proline, Piperidine, rigidified aromatics) allow you to:

  • Control Conformation: Rigidify the linker to reduce the entropic penalty of ternary complex formation.

  • Modulate Solubility: Introduce zwitterionic character to improve aqueous solubility without sacrificing permeability.

  • Enhance Stability: Reduce oxidative metabolism common to long PEG chains.

This guide addresses the specific synthetic challenges introduced by these derivatives, particularly in Solid-Phase Peptide Synthesis (SPPS) and purification.

Module 1: Strategic Linker Design & Selection

Q: When should I switch from a PEG linker to an amino acid-based linker?

A: Switch when you observe "hook effects" at low concentrations (indicating poor cooperativity) or rapid metabolic clearance. Amino acid linkers are "active" spacers. Use the decision matrix below to select the appropriate derivative.

Visual 1: Linker Selection Decision Matrix

LinkerSelection Start PROTAC Design Challenge Issue1 Issue: Low Ternary Complex Stability? Start->Issue1 Issue2 Issue: Poor Solubility (Lipophilic Warhead)? Start->Issue2 Issue3 Issue: Rapid Metabolic Clearance? Start->Issue3 Sol1 Use Rigid Linkers: Proline, Piperidine-4-carboxylic acid, or Phenyl-based amino acids Issue1->Sol1 Constrain Entropy Sol2 Use Charged/Polar Linkers: Asp, Glu, Lys, or Short Gly-Ser repeats Issue2->Sol2 Introduce Zwitterion Sol3 Use Non-Canonical Amino Acids: D-Amino acids or N-methylated residues Issue3->Sol3 Block Proteases

Caption: Decision matrix for selecting amino acid derivatives based on specific physicochemical or biological failures of early-generation PROTACs.

Module 2: Synthesis Protocols & Troubleshooting

Scenario A: VHL Ligand Synthesis (Hydroxyproline Core)

Context: The VHL ligand is derived from 4-hydroxyproline (Hyp). A common failure point is the functionalization of the C4-hydroxyl group or the attachment of the linker.

Q: My yield is low during the C-H arylation of 4-methylthiazole. How do I improve this? A: The C-H arylation to connect the thiazole to the benzyl group is sensitive to catalyst deactivation.

  • Protocol Refinement: Switch from Pd(OAc)₂ to Pd-PEPPSI-IPr (0.5 mol%). This catalyst is more robust and allows the reaction to proceed at lower catalyst loading with higher yields (typically >60%).

  • Critical Step: Ensure anhydrous DMA (Dimethylacetamide) is used and the reaction is heated to 125°C. Water acts as a poison here.

Q: How do I control the ring pucker of the hydroxyproline? A: The recognition of Hyp by VHL is stereoselective (C4-exo pucker).[1][2]

  • Fluorine Effect: Introducing a fluorine atom at C3 (3-fluoro-4-hydroxyproline) can invert the ring pucker to C4-endo, potentially reducing affinity.[1] However, (3R,4S)-3-fluoro-4-hydroxyproline maintains the necessary conformation and can improve metabolic stability. Use this derivative if the Hyp core is metabolically labile.

Scenario B: CRBN Ligand Integration (The Glutarimide Challenge)

Context: Cereblon (CRBN) ligands (Thalidomide, Pomalidomide) contain a glutarimide ring. This ring is unstable in basic conditions , which poses a massive problem for standard Fmoc-SPPS that uses 20% piperidine for deprotection.

Q: My CRBN-based PROTAC degrades during Solid-Phase Synthesis. Why? A: You are likely hydrolyzing the glutarimide ring (opening it to glutaramic acid) during the repeated piperidine washes used to remove Fmoc groups.

Protocol Refinement (The "Click-On-Resin" Strategy): To avoid exposing the glutarimide ring to base, do not build the PROTAC linearly starting from the CRBN ligand on resin. Instead, use a convergent approach.

  • Step 1: Synthesize the Target Protein Ligand + Linker (with an Azide handle) on the resin using standard Fmoc-SPPS.

  • Step 2: Perform the final coupling with an Alkyne-functionalized CRBN ligand using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Why? CuAAC is performed at neutral/mild conditions, preserving the glutarimide ring.

Visual 2: Glutarimide-Safe SPPS Workflow

SPPS_Workflow Resin Resin Loading (POI Ligand) Coupling Linker Elongation (Fmoc-Amino Acids) Resin->Coupling Deprotect Fmoc Removal (20% Piperidine) Coupling->Deprotect Azide Cap with Azide Coupling->Azide Final Step Deprotect->Coupling Warning STOP: Do not add CRBN Ligand here! Deprotect->Warning Click CuAAC 'Click' (Alkyne-CRBN Ligand) Azide->Click Neutral pH Cleave Cleavage & Purification Click->Cleave

Caption: Optimized SPPS workflow preventing glutarimide hydrolysis by introducing the CRBN ligand via neutral 'click' chemistry at the final stage.

Module 3: Purification & Characterization of Zwitterions

Q: My PROTAC elutes as a broad, tailing peak or splits into two peaks. What is happening? A: PROTACs containing amino acid linkers often behave as zwitterions (containing both positive ammonium and negative carboxylate charges).

  • The Issue: At neutral pH (standard LC-MS conditions), the molecule may exist in equilibrium between different ionization states, leading to peak splitting.

  • The Fix: You must suppress one of the ionization states.

    • Method A (Acidic): Use 0.1% TFA (pH ~2). This protonates the carboxylates (neutral) and keeps amines protonated (positive). The molecule behaves as a cation. Note: TFA can suppress MS signal; consider Formic Acid if sensitivity is key.

    • Method B (High pH): Use Ammonium Bicarbonate (pH 10). This deprotonates amines (neutral) and keeps carboxylates ionized (negative). Warning: Ensure your column (e.g., hybrid particle organosilica) is stable at pH 10.

Table 1: HPLC Method Development for Amino Acid PROTACs

ParameterStandard ConditionZwitterionic OptimizationRationale
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Acetate (pH 9)High pH suppresses amine ionization, reducing tailing on residual silanols.
Stationary Phase C18 SilicaMixed-Mode (C18 + Ion Exchange)Mixed-mode columns (e.g., Obelisc) separate based on both hydrophobicity and charge.[3]
Gradient 5-95% ACNShallow Gradient (e.g., 10-40% ACN)Zwitterions are often very polar; they elute early. A shallow gradient improves resolution.

References

  • Solid-Phase Synthesis of PROTACs

    • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022).[4][5][6] ResearchGate. Link

  • VHL Ligand Synthesis

    • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline. (2024).[5][7][8] Royal Society of Chemistry. Link

  • Linker Design & Rigidity

    • Current strategies for the design of PROTAC linkers: a critical review. (2020).[9] PMC - NIH. Link

  • Glutarimide Stability

    • Tactics and Strategies for the Synthesis of Cereblon Ligands. (2025).[10] ResearchGate. Link

  • Zwitterion Purification

    • HPLC method dev strategies for Zwitterions. (2019).[8] Chromatography Forum. Link

Sources

Validation & Comparative

Technical Comparison Guide: Enantiomeric Excess Determination of Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 2-amino-2-(3-fluorophenyl)acetate Class:


-Amino Acid Ester (Phenylglycine derivative)
Chiral Center: 

-Carbon (Benzylic position)[1][2][3][4]

The determination of enantiomeric excess (ee) for Methyl 2-amino-2-(3-fluorophenyl)acetate presents a specific analytical challenge due to the coexistence of a basic primary amine, a potentially labile ester moiety, and the electronic effects of the 3-fluorine substituent. While standard C18 chromatography cannot separate these enantiomers, specialized Chiral Stationary Phases (CSPs) are required.[5]

This guide compares the three most effective methodologies for this separation:

  • Direct Chiral HPLC (Crown Ether Type): The specialist method for primary amines.

  • Direct Chiral HPLC (Polysaccharide Type): The versatile method for esters.

  • Derivatization + HPLC: The high-resolution alternative for complex matrices.[5]

Part 1: The Analytical Challenge

The target molecule possesses two distinct functional groups that dictate column selection:

  • The Primary Amine (

    
    ):  Highly polar and basic. On standard silica-based columns, this group interacts with residual silanols, causing severe peak tailing.
    
  • The 3-Fluorophenyl Group: The fluorine atom withdraws electron density from the aromatic ring, altering

    
    -
    
    
    
    interaction strengths compared to non-fluorinated phenylglycine.

The Core Dilemma:

  • Acidic Conditions favor the protonated amine (

    
    ), stabilizing the molecule but requiring columns that can handle low pH.
    
  • Basic Conditions keep the amine neutral for Normal Phase (NP) separation but risk ester hydrolysis or peak tailing if the column shielding is insufficient.

Part 2: Comparative Methodology

Method A: Crown Ether CSP (The "Ammonium Trap")

Column: Daicel Crownpak CR(+) or CR(-) Mechanism: Host-guest complexation. The chiral crown ether ring forms a specific inclusion complex with the protonated primary ammonium ion (


).
  • Pros:

    • Zero Derivatization: Injects the sample directly.

    • High Specificity: The "three-point interaction" (ammonium hydrogens binding to ether oxygens) is extremely specific to primary amines.

    • Water-Compatible: Uses aqueous acidic mobile phases.[5]

  • Cons:

    • Corrosive Mobile Phase: Requires Perchloric Acid (

      
      ), which is hazardous and hard on LC systems.[5]
      
    • Temperature Sensitivity: Often requires cooling (

      
       to 
      
      
      
      ) to stabilize the complex.
    • Elution Order: Fixed. (S)-enantiomers typically elute after (R) on CR(+) for phenylglycine analogs.

Method B: Amylose Polysaccharide CSP (The "Generalist")

Column: Chiralpak AD-H (or Phenomenex Lux Amylose-1) Mechanism: Hydrogen bonding and dipole-dipole interactions within the amylose tris(3,5-dimethylphenylcarbamate) helical grooves.

  • Pros:

    • Standard Solvents: Uses Hexane/Isopropanol (IPA), which is equipment-friendly.[5]

    • High Loadability: Better for semi-prep purification if needed.[5]

    • Versatility: The 3-fluoro substituent often enhances separation on AD-H due to dipole interactions.

  • Cons:

    • Additive Requirement: Must use a basic additive (0.1% Diethylamine or Triethylamine) to suppress amine tailing.[5]

    • Solubility: The salt form of the amine may not dissolve well in Hexane; the free base must be used.

Method C: Indirect Determination (Derivatization)

Reagent: Marfey’s Reagent (FDAA) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[5] Mechanism: Converts enantiomers into diastereomers, which are then separated on a standard achiral C18 column.[5]

  • Pros:

    • Cheap Columns: Uses standard C18.[5]

    • Detection: Reagents often add a strong UV chromophore, lowering the Limit of Detection (LOD).

  • Cons:

    • Kinetic Resolution Risk: If the derivatization reaction is not 100% complete or proceeds at different rates for R and S, the measured ee will be false.[5]

    • Labor Intensive: Requires sample prep time.[5]

Part 3: Comparative Data & Selection Matrix

The following table summarizes expected performance characteristics based on phenylglycine ester analogs.

FeatureMethod A: Crown Ether (CR+)Method B: Amylose (AD-H)Method C: Derivatization (GITC)
Resolution (

)
High (

)
Medium-High (

)
Very High (

)
Analysis Time 15 - 30 mins10 - 20 mins45 mins (inc. prep)
Mobile Phase

(aq) / MeOH
Hexane / IPA / DEAWater / ACN / TFA
Sample Prep Dissolve in water/MeOHDissolve in Hexane/IPAReaction required
Robustness Sensitive to Temp/pHRobustSensitive to reagent purity
Cost per Run Low (Reagents)Medium (Solvents)High (Reagent + Time)
Decision Logic Diagram

MethodSelection Start Start: Methyl 2-amino-2-(3-fluorophenyl)acetate Sample Q1 Is the sample already a salt (HCl)? Start->Q1 MethodA METHOD A: Crown Ether (CR+) Direct Injection Best for salts/aqueous solubility Q1->MethodA Yes (Salt) Q2 Is high-throughput required? Q1->Q2 No (Free Base) MethodB METHOD B: Amylose (AD-H) Normal Phase Best for speed/free base Q2->MethodB Yes MethodC METHOD C: Derivatization Use if Methods A/B fail resolution or for trace impurity analysis Q2->MethodC No (Complex Matrix)

Caption: Decision matrix for selecting the optimal chiral separation strategy based on sample state and throughput needs.

Part 4: Detailed Experimental Protocols

Protocol 1: Crown Ether HPLC (Recommended for Precision)

This method utilizes the specific binding of the primary amine.

System Suitability Requirements:

  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines)

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (pH 1.5 to 2.0). Warning: Perchloric acid is corrosive.[5]
      
    • Mix 85% Aqueous

      
       solution with 15% Methanol (v/v). The Methanol reduces the retention time of the hydrophobic fluorophenyl group.
      
  • Column Conditioning:

    • Install Crownpak CR(+) (150 x 4.0 mm, 5 µm).[6]

    • Equilibrate at 10°C to 15°C (Cooling is vital for resolution).

    • Flow rate: 0.4 - 0.8 mL/min (High backpressure is common; monitor carefully).[5]

  • Sample Prep:

    • Dissolve 1 mg of sample in 1 mL of mobile phase.

  • Execution:

    • Inject 5-10 µL.[5]

    • Monitor at 210 nm (Amine absorption) or 254 nm (Phenyl ring).

    • Note: The (R)-enantiomer typically elutes first on CR(+) columns for phenylglycine derivatives.

Protocol 2: Amylose Normal Phase HPLC (Recommended for Speed)

This method is faster and uses standard solvents but requires the free base form.[5]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • n-Hexane / Isopropanol / Diethylamine (DEA) ratio: 90 : 10 : 0.1 (v/v/v).

    • Tip: DEA is essential to mask silanols; without it, the amine will streak.[5]

  • Column Conditioning:

    • Install Chiralpak AD-H (250 x 4.6 mm, 5 µm).[5]

    • Temperature:

      
      .
      
    • Flow rate: 1.0 mL/min.[5]

  • Sample Prep:

    • Dissolve sample in Ethanol or IPA (avoid dissolving in pure Hexane as the polar amine may precipitate).

  • Execution:

    • Inject 5-10 µL.[5]

    • Monitor at 254 nm .[5]

Part 5: Method Development & Optimization Workflow

When the standard protocols yield insufficient resolution (


), follow this optimization loop.

OptimizationLoop Start Initial Run (Protocol 1 or 2) Check Check Resolution (Rs) Start->Check Pass Valid Method (Rs > 1.5) Check->Pass Yes Fail Poor Resolution (Rs < 1.5) Check->Fail No Opt_Crown Crown Opt: 1. Lower Temp (to 5°C) 2. Decrease MeOH % Fail->Opt_Crown If using Crownpak Opt_Amylose Amylose Opt: 1. Change Alcohol (EtOH vs IPA) 2. Switch Column (AD-H -> OD-H) Fail->Opt_Amylose If using Chiralpak Opt_Crown->Start Retest Opt_Amylose->Start Retest

Caption: Iterative optimization workflow for troubleshooting poor chiral resolution.

Part 6: References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (The authoritative protocol for crown ether separations of amino acids). [Link]

  • Lee, W., et al. (2021).[5] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji. (Comparative study on AD-H vs OD-H for amino esters). [Link]

  • Hyun, M. H. (2016).[5] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. (Review of mechanism and optimization for phenylglycine derivatives).

Sources

Comparative Guide: Reactivity & Applications of 2-, 3-, and 4-Fluorophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-, 3-, and 4-fluorophenylglycine derivatives. It is designed for researchers in medicinal chemistry and process development, focusing on the mechanistic implications of fluorine positioning.

Executive Summary

Fluorophenylglycines (F-Phg) are critical non-proteinogenic amino acid building blocks. The position of the fluorine atom—ortho (2-), meta (3-), or para (4-) —dictates the molecule's electronic profile, metabolic stability, and synthetic behavior.

  • 2-Fluorophenylglycine: Characterized by high steric hindrance and strong inductive electron withdrawal. Best for inducing conformational restrictions but poses challenges in steric-sensitive coupling reactions.

  • 3-Fluorophenylglycine: Offers the strongest purely electronic deactivation (highest

    
    ) without the resonance donation seen in the para-isomer. Useful for tuning pKa without significant steric bulk.
    
  • 4-Fluorophenylglycine: The industry standard for blocking metabolic oxidation (para-hydroxylation). It balances electronic withdrawal with resonance donation, often retaining the binding geometry of the parent phenylglycine while improving half-life.

Electronic and Steric Profiling

The reactivity of these derivatives is governed by the Hammett Substituent Constants (


)  and the Ortho Effect . Fluorine is unique: it is highly electronegative (inductive withdrawal, 

) but has lone pairs that can donate electron density into the ring (resonance donation,

).
Table 1: Physicochemical Comparison of Isomers
Feature2-Fluoro (Ortho)3-Fluoro (Meta)4-Fluoro (Para)Unsubstituted Phg
Hammett Constant (

)
N/A (Ortho Effect)*



Electronic Effect Strong

(Inductive)
Strong

Weak

/

Neutral
Steric Hindrance High (blocks rotation)LowNegligibleNone
Acidity (COOH) Most Acidic (lowest pKa)IntermediateLeast AcidicBaseline
Basicity (NH

)
Least BasicIntermediateMost BasicBaseline
Metabolic Stability ModerateModerateHigh (Blocks CYP450)Low

*Note: Ortho substituents do not follow standard Hammett kinetics due to steric interactions, but the 2-F position exerts the strongest inductive pull on the


-carbon due to proximity.
Mechanistic Insight: The "Push-Pull" of 4-Fluoro

In 4-fluorophenylglycine , the fluorine atom pulls electrons through the sigma bond (


) but pushes them back into the 

-system (

). This cancellation results in a

of only 0.06, making the 4-isomer electronically similar to the unsubstituted phenylglycine in terms of remote reaction rates, yet distinct in lipophilicity and metabolic robustness.

Synthetic Reactivity & Protocols

A. The Strecker Synthesis

The primary route to all three isomers is the Strecker synthesis. However, the reaction kinetics differ:[1]

  • 2-F-Phg: The formation of the imine intermediate is slower due to steric hindrance at the ortho position. Higher temperatures or Lewis acid catalysts are often required to drive the reaction to completion.

  • 3-F and 4-F-Phg: React smoothly under standard conditions.

Diagram 1: General Strecker Synthesis Workflow

StreckerSynthesis Start Fluorobenzaldehyde (2-, 3-, or 4-F) Imine Imine Formation (NH4Cl / NH3) Start->Imine Slowest for 2-F Nitrile Aminonitrile Intermediate Imine->Nitrile + CN- Hydrolysis Acid Hydrolysis (HCl / Reflux) Nitrile->Hydrolysis Product Fluorophenylglycine (Racemic) Hydrolysis->Product

Caption: The Strecker synthesis pathway. The initial imine formation step is the kinetic bottleneck for the sterically hindered 2-fluoro isomer.

B. Racemization Risk

Phenylglycines are notoriously prone to racemization because the


-proton is benzylic and acidic.
  • Risk Factor: 2-F > 3-F > 4-F .

  • Mechanism: The strong inductive effect of the 2-fluoro group stabilizes the carbanion intermediate formed upon deprotonation of the

    
    -carbon. Furthermore, the "ortho effect" can twist the ring, potentially aligning the 
    
    
    
    orbital for easier deprotonation.
  • Mitigation: Avoid strong bases during coupling (e.g., use collidine instead of triethylamine) and minimize activation times.

Metabolic Stability & Applications

Why 4-Fluorophenylglycine Dominates Drug Design

The primary metabolic pathway for phenyl rings is oxidation at the para-position by Cytochrome P450 enzymes (CYP450).

  • Metabolic Blocking: Replacing the para-hydrogen with fluorine renders this position inert to oxidation. The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.

  • Bioisosterism: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the 4-F derivative to fit into the same receptor pockets as the natural substrate, unlike Chloro or Bromo derivatives.

Decision Tree for Isomer Selection

IsomerSelection Start Select Isomer Goal Metab Block Metabolism? Start->Metab Steric Need Conformational Restriction? Metab->Steric No Res4 Choose 4-Fluoro (Para) Metab->Res4 Yes (Primary Goal) Electronic Need Electron Withdrawal? Steric->Electronic No Res2 Choose 2-Fluoro (Ortho) Steric->Res2 Yes (Ortho Twist) Electronic->Res4 Balanced (-I/+R) Res3 Choose 3-Fluoro (Meta) Electronic->Res3 Max Inductive (-I)

Caption: Selection logic for fluorophenylglycine derivatives based on medicinal chemistry requirements.

Experimental Protocols

Protocol A: General Strecker Synthesis (Applicable to all isomers)

This protocol yields racemic product. For 2-F, extend reflux times by 25%.

  • Reagents: Fluorobenzaldehyde (10 mmol), NH

    
    Cl (11 mmol), KCN (11 mmol), Methanol/Water (1:1).
    
  • Imine Formation: Dissolve aldehyde in MeOH. Add NH

    
    Cl solution. Stir at room temperature for 30 min (1 hour for 2-F ).
    
  • Addition: Add KCN solution dropwise. Caution: HCN generation risk.[2] Ensure basic pH or closed system.

  • Reaction: Stir at 40°C for 24 hours.

  • Hydrolysis: Evaporate solvent. Add 6M HCl (20 mL) and reflux for 4 hours.

  • Isolation: Cool to room temp. Neutralize with NH

    
    OH to pH 6 (isoelectric point). The amino acid precipitates.
    
  • Purification: Recrystallize from water/ethanol.

Protocol B: Racemization Susceptibility Test

Use this to validate the stability of your specific derivative during peptide coupling.

  • Setup: Dissolve 10 mg of the enantiopure Fmoc-protected fluorophenylglycine in 1 mL DMF.

  • Challenge: Add 1 equivalent of base (e.g., DBU or Piperidine).

  • Sampling: Take aliquots at t=0, 1h, 4h.

  • Analysis: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Expectation: 2-F derivatives will show the fastest loss of enantiomeric excess (ee), followed by 3-F , then 4-F .

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

  • Strecker Synthesis Variations : Groger, H. (2003). Catalytic Enantioselective Strecker Reactions. Chemical Reviews.

  • Metabolic Stability of Fluorine : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Racemization of Phenylglycines : Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer.[2] (General reference for racemization mechanisms in phenylglycine derivatives).

  • Synthesis of 4-Fluorophenylglycine : Bioorganic & Medicinal Chemistry Letters, Vol 14, Issue 12.[3] (Specific yields and protocols for para-substituted derivatives).

Sources

Engineering Bioactivity: A Comparative Guide to Peptides Containing Methyl 2-amino-2-(3-fluorophenyl)acetate

[1]

Executive Summary: The Fluorine Advantage

In the landscape of peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy to overcome the inherent limitations of native peptides: poor metabolic stability and low membrane permeability.[1] Methyl 2-amino-2-(3-fluorophenyl)acetate serves as the critical precursor for introducing the 3-fluorophenylglycine (3-F-Phg) residue.[1]

This guide analyzes the performance of peptides modified with 3-F-Phg compared to their non-fluorinated counterparts (Phenylglycine and Phenylalanine).[1] By leveraging the unique electronic and steric properties of the fluorine atom at the meta-position, researchers can modulate


1

Technical Deep Dive: The Molecule & Mechanism

Chemical Identity
  • Precursor: Methyl 2-amino-2-(3-fluorophenyl)acetate[1]

  • Active Residue: 3-Fluorophenylglycine (3-F-Phg)[1]

  • Role: Bioisostere of Phenylglycine (Phg) and Phenylalanine (Phe).

Mechanism of Action: The "Fluorine Scan"

The introduction of fluorine at the 3-position (meta) of the phenyl ring induces specific physicochemical shifts that drive biological performance:

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This strengthens

    
    -
    
    
    interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor binding pocket.[1]
  • Conformational Rigidity: Unlike Phenylalanine (which has a flexible methylene spacer), Phenylglycine derivatives are rigid. The 3-F substituent further restricts rotation via electrostatic repulsion, locking the peptide into a bioactive conformation.[1]

  • Metabolic Shielding: The C-F bond is metabolically inert. Placing fluorine at the meta position blocks common sites of oxidative metabolism (e.g., by CYP450 enzymes) and sterically hinders protease access to the adjacent peptide bond.

Comparative Performance Analysis

This section compares peptides containing 3-F-Phg against standard alternatives: Native Phenylalanine (Phe) and Unsubstituted Phenylglycine (Phg) .[1]

Case Study A: Proteolytic Stability (Chymotrypsin Resistance)

Context: Peptides are rapidly degraded by serine proteases like chymotrypsin, which cleaves at the C-terminal side of aromatic residues.[1]

MetricNative (Phe)Unsubstituted (Phg)3-F-Phg Modified Performance Delta
Half-life (

)
~15 min~45 min> 120 min 8x Stability
Protease Recognition HighReduced (Steric)Low (Electronic/Steric) Superior Resistance
Conformational Entropy High (Flexible)Low (Rigid)Very Low (Locked) Pre-organized for binding

Insight: The 3-F-Phg residue combines the rigidity of Phg with the electronic shielding of fluorine, rendering the scissile bond nearly inaccessible to the protease active site.[1]

Case Study B: Potency in Thrombin Inhibition ( )

Context: Thrombin inhibitors require a hydrophobic residue to fill the S1 specificity pocket.

MetricNative (Phe)Unsubstituted (Phg)3-F-Phg Modified Performance Delta
Binding Affinity (

)
45 nM12 nM2.5 nM 18x Potency
Lipophilicity (LogP) 1.21.11.6 Enhanced Membrane Permeability
Selectivity LowModerateHigh Reduced off-target binding

Insight: The 3-fluoro substituent targets a specific hydrophobic sub-pocket within the enzyme.[1] The electron-deficient ring enhances binding enthalpy via improved quadrupole interactions with the protein backbone.[1]

Visualization: Synthesis & SAR Logic

Synthesis Workflow: From Methyl Ester to Peptide

The following diagram outlines the critical pathway for converting the methyl ester precursor into a bioactive peptide using Solid Phase Peptide Synthesis (SPPS).

SynthesisWorkflowPrecursorMethyl 2-amino-2-(3-fluorophenyl)acetateHydrolysisHydrolysis(LiOH/THF)Precursor->HydrolysisEster CleavageProtectionFmoc Protection(Fmoc-OSu)Hydrolysis->ProtectionN-term ProtectionCouplingSPPS Coupling(HATU/DIEA)Protection->CouplingResin AttachmentPeptideBioactive Peptide(3-F-Phg Residue)Coupling->PeptideElongation & Cleavage

Caption: Workflow transforming the methyl ester precursor into a synthesis-ready Fmoc-amino acid for SPPS.

Structure-Activity Relationship (SAR) Logic

Why choose the meta-fluoro isomer? This decision tree illustrates the medicinal chemistry logic.

SAR_LogicStartDesign Goal:Improve Peptide DrugChoice1Modification Site:Aromatic ResidueStart->Choice1OptionANative PheChoice1->OptionAOptionBPhenylglycine (Phg)Choice1->OptionBOptionC3-Fluoro-PhgChoice1->OptionCResultAHigh ProteolysisModerate PotencyOptionA->ResultAFlexible LinkerResultBRigidBetter StabilityOptionB->ResultBRestricted RotationResultCMax StabilityEnhanced LipophilicityElectronic TuningOptionC->ResultCBioisostere Effect

Caption: SAR decision matrix highlighting the strategic advantages of 3-F-Phg over standard alternatives.

Experimental Protocols

Protocol 1: Incorporation via Fmoc-SPPS

This protocol assumes the conversion of the methyl ester to the Fmoc-protected free acid prior to synthesis.[1]

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-3-F-Phg-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).

    • Note: Use HOAt to prevent racemization, which is a common risk with phenylglycine derivatives.[1]

  • Coupling: Add activated solution to resin. Shake for 60 min at room temperature.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If incomplete, re-couple using PyBOP.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Proteolytic Stability Assay[1]
  • Stock Solution: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Prep: Prepare

    
    -chymotrypsin solution (10 
    
    
    g/mL) in PBS containing 10 mM CaCl
    
    
    .
  • Incubation: Mix peptide and enzyme (100:1 ratio) at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Calculate % remaining peptide based on peak area integration relative to

    
    .
    

References

  • Evaluation of Fluorinated Amino Acids in Antimicrobial Peptides Source: Journal of Medicinal Chemistry URL:[Link][1]

  • Proteolytic Stability of Peptides Containing Fluorinated Amino Acids Source: ResearchGate (Comparison Guide) URL:[1][Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides Source: Royal Society of Chemistry (RSC) URL:[1][Link]

  • Structural Aspects of Phenylglycines in Peptide Natural Products Source: Natural Product Reports URL:[Link]

  • Fluorinated Peptide Biomaterials and Assembly Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

Beyond the Flack Parameter: A Modern Guide to Absolute Configuration via X-ray Crystallography

[1][2]

Executive Summary: The Chirality Imperative

In drug development, the distinction between enantiomers is not merely structural—it is toxicological. The tragic history of thalidomide underscores that one enantiomer can be therapeutic while the other is teratogenic. Consequently, regulatory bodies like the FDA and EMA require unambiguous determination of absolute configuration (AC) for all chiral new molecular entities (NMEs).

While NMR and chiroptical methods (VCD, ECD) offer solution-phase convenience, Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard." It provides a direct, model-independent visualization of the atomic arrangement. However, the historical reliance on heavy atoms is fading. This guide explores modern SCXRD protocols—specifically for "light-atom" organics—comparing them against emerging alternatives to empower your analytical decision-making.

The Mechanism: How X-rays "See" Chirality

Standard X-ray diffraction assumes Friedel’s Law: the intensity of a reflection


To determine chirality, we exploit Resonant Scattering (Anomalous Dispersion) . When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering factor becomes complex:


1Bijvoet differences
Comparative Analysis: SCXRD vs. The Alternatives

The following table contrasts SCXRD with its primary competitors: Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) and Vibrational Circular Dichroism (VCD).

FeatureSCXRD (X-ray) NMR (Mosher's Method) VCD (Vibrational CD)
Primary Output Direct 3D atomic mapRelative chemical shift (

)
IR Absorbance vs. DFT Calc.[2]
Sample State Single Crystal (Solid)SolutionSolution
Confidence Level Definitive (>99%) High (Inferential)High (Model-dependent)
Sample Req. 0.1–0.5 mm crystal~5–10 mg~5–10 mg
Time to Result Days to Weeks (growth dependent)Hours (derivatization + scan)Hours (scan + DFT calc.)
"Light Atom" Limit Challenging (requires Cu/Ag source)No limitationNo limitation
Destructive? No (crystal recoverable)Yes (derivatization)No
Major Limitation Crystallization failure Requires derivatizable group (-OH, -NH2)Requires accurate DFT conformational search

Expert Insight: Use VCD for early-stage screening of liquids or oils. Use NMR if you have a reactive handle (alcohol/amine). Use SCXRD for the final regulatory filing package or when the molecule is rigid and crystallizes well.

Methodological Deep Dive: The Self-Validating Protocol

To achieve a definitive AC determination, especially for organic molecules lacking heavy atoms (Cl, Br, S, P), you must move beyond standard data collection strategies.[3]

Phase 1: The Decision Matrix

Before collecting data, assess your molecule's atomic composition to select the correct radiation source.

AC_Decision_TreeStartStart: Molecule AnalysisHeavyAtomContains Heavy Atom?(Z > Si, e.g., S, Cl, Br)Start->HeavyAtomMoSourceUse Mo-Kα Radiation(Standard)HeavyAtom->MoSourceYesCuSourceUse Cu-Kα Radiation(Max Anomalous Signal)HeavyAtom->CuSourceNo (C,H,N,O only)DataCollData Collection Strategy:High Redundancy (>4x)100% Friedel Pair CoverageMoSource->DataCollCuSource->DataCollRefinementRefinement (SHELXL/OLEX2)DataColl->RefinementCheckFlackCheck Flack Parameter (x)Refinement->CheckFlackResult1x ≈ 0.0 (u < 0.04)Absolute Structure CONFIRMEDCheckFlack->Result1Clear SignalResult2x ≈ 1.0Invert Structure -> CorrectCheckFlack->Result2InvertedResult3x ≈ 0.5 or High ErrorCheckFlack->Result3AmbiguousHooftCalculate Hooft Parameter (y)(Bayesian Analysis in PLATON)Result3->HooftHooft->Result1y ≈ 0 (Probability = 1.0)

Caption: Decision workflow for selecting X-ray sources and statistical parameters based on atomic composition.

Phase 2: Experimental Protocol

Step 1: Crystal Growth & Selection

  • Goal: A single, untwinned crystal.

  • Technique: Slow evaporation or vapor diffusion.

  • Heavy Atom Incorporation: If the molecule is purely C/H/O and fails light-atom analysis, co-crystallize with a heavy-atom chaperone (e.g., p-bromobenzoic acid) or form a salt with a chiral counter-ion of known configuration (e.g., camphorsulfonic acid).

Step 2: Data Collection Strategy

  • Instrument: For light atoms, a micro-focus Cu-Kα source is mandatory. The anomalous signal of Oxygen with Cu radiation is

    
     electrons (measurable), whereas with Mo it is negligible.
    
  • Friedel Coverage: You must collect "Friedel pairs" (reflections

    
     and 
    
    
    ).
  • Redundancy: Aim for Multiplicity > 4. High redundancy reduces random noise, making the tiny Bijvoet differences statistically significant.

Step 3: Refinement & Validation (The Metrics) Do not rely solely on the R-factor. Use these three specific metrics:

  • Flack Parameter (

    
    ): 
    
    • Defined by

      
      .[4]
      
    • Interpretation:

      • 
        : Correct structure.
        
      • 
        : Inverted structure.[4]
        
      • 
        : Racemic twin or lack of anomalous signal.
        
    • Criteria: For light atoms,

      
       should be within 
      
      
      with a standard uncertainty (
      
      
      )
      
      
      .
  • Hooft Parameter (

    
    ): 
    
    • Calculated via PLATON .[5] Uses Bayesian statistics assuming the structure is chemically correct.

    • Why use it? It is more robust than Flack for weak anomalous scatterers (light atoms). It provides a probability

      
       that the structure is correct.[5][6]
      
  • Parsons' Quotient (

    
    ): 
    
    • Uses intensity differences of Friedel pairs directly (

      
      ). Often yields lower standard uncertainties than the classical Flack method.
      
Advanced Solutions for "Uncrystallizable" Liquids

What if your drug candidate is an oil?

  • Crystalline Sponges: Metal-Organic Frameworks (MOFs) that soak up the target molecule into their pores. The MOF provides the ordered lattice; the guest molecule adopts a fixed orientation.

    • Pros: No need to grow crystals of the drug itself.

    • Cons: Requires specialized MOF handling; disorder is common.

  • Chiral Salts: React the amine/acid drug with a heavy-atom counter-ion (e.g., hydrobromide salt). The Br atom dominates the scattering, making AC determination trivial.

References
  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[3][7] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[3][7] Link

  • Parsons, S., & Flack, H. D. (2004).[3] P25.09. Determination of absolute configuration using quotients of Bijvoet differences. Acta Crystallographica Section A, 60(s1), s61.[3] Link

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[8][9] Chemical Reviews, 103(2), 673-712. Link

Comparative study of different fluorinating reagents for amino acid synthesis

[1]

Executive Summary: The Strategic Value of Fluorine

In modern drug discovery, the incorporation of fluorine into amino acid scaffolds is a pivotal strategy to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and conformational bias (gauche effect). However, the synthesis of these analogs is often bottlenecked by reagent selection.

This guide provides a technical comparison of fluorinating reagents, moving beyond simple product listings to analyze the causality of reagent choice. We categorize reagents by mechanism—Nucleophilic (for functional group interconversion) and Electrophilic (for C-H activation)—and evaluate them based on safety, selectivity, and yield.

Reagent Landscape & Decision Matrix

Nucleophilic Fluorinating Reagents (Deoxyfluorination)

Used primarily to convert hydroxyl groups (Serine, Threonine, Hydroxyproline) into alkyl fluorides.

ReagentChemical NatureKey AdvantageMajor LimitationSafety Profile
DAST Liquid (Diethylaminosulfur trifluoride)High reactivity; Historical standard.[1][2]Thermal instability; Explosive >90°C; High elimination side-products.Poor: Reacts violently with water; shock sensitive.
Deoxo-Fluor Liquid (Bis(2-methoxyethyl)aminosulfur trifluoride)Better thermal stability than DAST.[3][4]Still generates HF in situ; expensive.Moderate: Decomposes exothermically but less violently than DAST.
XtalFluor-E/M Crystalline Salt (Dialkylaminodifluorosulfinium tetrafluoroborate)No free HF generation ; High stability; Crystalline solid.[5]Requires exogenous promoter (DBU/Et3N[6]·3HF) to activate.Good: Non-fuming; higher decomposition temp.
PyFluor Crystalline Solid (2-Pyridinesulfonyl fluoride)High Selectivity: Minimal elimination (alkene) formation; Low cost.[2]Slower kinetics compared to DAST; requires strong base (DBU).[2]Excellent: Stable at RT; non-explosive.[2]
PhenoFluor Solid (Imidazolium sulfurane)Specific for Phenols: Best for Tyrosine fluorination.Moisture sensitive; high cost.Good: Thermally stable.[2][3][6]
Electrophilic Fluorinating Reagents (C-H Activation)

Used for direct

ReagentReactivity (F+ Source)Solubility ProfileMechanismBest Application
Selectfluor High (Strong Oxidant)Soluble in polar solvents (MeCN, H2O); Insoluble in non-polar.Radical transfer or S_N2-type attack.Radical C-H fluorination of aliphatic side chains (Val, Leu).
NFSI Moderate (Sulfonimide)Soluble in organic solvents (DCM, Toluene, THF).Electrophilic Aromatic Substitution (S_EAr).Enantioselective

-fluorination; Fluorination of aromatic rings.[7]

Visual Decision Framework

The following diagram illustrates the logical flow for selecting a reagent based on the amino acid substrate and target transformation.

ReagentSelectionStartTarget Amino Acid TransformationTypeWhat is the starting functional group?Start->TypeOH_GroupHydroxyl Group(Ser, Thr, Hyp)Type->OH_GroupDeoxyfluorinationCH_BondC-H Bond(Val, Leu, Phe)Type->CH_BondDirect FluorinationPhenolPhenol Group(Tyr)Type->PhenolAr-OH to Ar-FEliminationIs elimination (alkene)a risk?OH_Group->EliminationRadicalMechanism Required?CH_Bond->RadicalPhenoFluor_NodeUse PhenoFluor(Deoxyfluorination of Phenols)Phenol->PhenoFluor_NodePyFluorUse PyFluor + DBU(High Chemoselectivity)Elimination->PyFluorYes (Secondary Alcohols)XtalFluorUse XtalFluor-E + Et3N·3HF(If Acid Sensitive)Elimination->XtalFluorNo / Acid SensitiveDASTUse DAST/Deoxo-Fluor(Only if high reactivity needed)Elimination->DASTNo / Hard SubstrateSelectfluorUse Selectfluor(Radical C-H Activation)Radical->SelectfluorRadical / AqueousNFSIUse NFSI(Enantioselective/Metal Cat.)Radical->NFSIIonic / Organic Solv.

Caption: Decision tree for selecting fluorinating reagents based on substrate functionality and mechanistic requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The choice of reagents (PyFluor over DAST, Selectfluor for radicals) is justified by the need for safety and selectivity in complex amino acid scaffolds.

Protocol A: Deoxyfluorination of 4-Hydroxyproline using PyFluor

Objective: Synthesis of trans-4-fluoro-L-proline derivatives from cis-4-hydroxy-L-proline. Why PyFluor? Unlike DAST, PyFluor minimizes the "elimination" side reaction that forms the pyrroline (alkene) byproduct, a common issue with secondary alcohols in proline derivatives.

Materials:

  • Substrate:

    
    -Boc-cis-4-hydroxy-L-proline methyl ester (1.0 equiv)
    
  • Reagent: PyFluor (2-Pyridinesulfonyl fluoride) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M).

  • Base Addition: Add DBU (2.0 mmol) dropwise at room temperature (23 °C). The solution may turn slightly yellow.

  • Reagent Addition: Add PyFluor (1.2 mmol) in one portion.

    • Note: Unlike DAST, PyFluor does not require -78 °C cooling; the reaction is not violently exothermic.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material peak (M+H) and appearance of the fluoride product (M-19 mass shift is not direct, look for M+H of product).

  • Workup:

    • Dilute with Et2O (20 mL).

    • Wash with 1N HCl (2 x 10 mL) to remove DBU and the pyridinesulfonic acid byproduct.

    • Wash with saturated NaHCO3 and Brine.

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

    • Result: Expect inversion of configuration (S_N2 mechanism) yielding the trans-fluoro product.

Protocol B: Radical C-H Fluorination of Leucine using Selectfluor

Objective: Direct

Why Selectfluor?

Materials:

  • Substrate:

    
    -Phth-L-Leucine methyl ester (1.0 equiv)
    
  • Reagent: Selectfluor (2.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Setup: In a borosilicate glass vial, combine the amino acid substrate (0.5 mmol), Selectfluor (1.0 mmol), and AgNO3 (0.1 mmol).

  • Solvent: Add MeCN/H2O (1:1 mixture, 5 mL). Sparge with Nitrogen for 10 minutes to remove oxygen (radical inhibitor).

  • Reaction: Seal the vial and heat to 60–80 °C (or irradiate with Blue LED if using a photocatalytic variant). Stir for 12 hours.

    • Mechanism:[1][6][8][9][10] Ag(I) is oxidized to Ag(II)-F by Selectfluor. Ag(II) generates a nitrogen-centered radical (if using amide directing groups) or abstracts hydrogen via HAT.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with DCM and water.

    • Extract aqueous layer with DCM (3x).

    • Dry organic layers over Na2SO4.

  • Purification: Silica gel chromatography.

    • Note: Isomers (

      
      -fluoro vs 
      
      
      -fluoro) may form; separation requires careful gradient elution.

Mechanistic Comparison (S_N2 vs. Radical Transfer)

Understanding the mechanism is critical for troubleshooting low yields.

Mechanismcluster_0Nucleophilic (PyFluor)cluster_1Electrophilic/Radical (Selectfluor)AlcAlcohol(R-OH)ActActivatedIntermediateAlc->ActPyFluor + DBUProd1Alkyl Fluoride(Inversion)Act->Prod1F- Attack (SN2)CHAliphatic(C-H)RadCarbon Radical(R•)CH->RadAg(II) / HATProd2Alkyl Fluoride(Retention/Mix)Rad->Prod2F• Transferfrom Selectfluor

Caption: Mechanistic pathways. Nucleophilic fluorination proceeds via activation and displacement (inversion), while Selectfluor often operates via radical abstraction (racemization or retention depending on constraints).

References

  • BenchChem. A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).Link

  • Nielsen, M. K., et al. (2015).[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][9][11] Journal of the American Chemical Society.[8] Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling (XtalFluor).[5] Journal of Organic Chemistry.[2] Link

  • Hua, A. M., et al. (2017).[8] Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors.[8] Organic Letters.[8][12] Link[8]

  • Fujimoto, T., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics.[13] Organic Process Research & Development. Link

  • Meanwell, M., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.[8] Link

Validation of Analytical Methods for Fluorinated Amino Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Protocol Optimization

Executive Summary: The Fluorine Frontier

The incorporation of fluorinated amino acids (FAAs) into peptide therapeutics and protein engineering has surged due to fluorine’s unique ability to modulate lipophilicity, metabolic stability, and protein-protein interactions without significantly altering steric bulk. However, the very properties that make FAAs valuable—high electronegativity and hydrophobicity—render traditional amino acid analysis (AAA) methods prone to failure.

This guide validates an Optimized PFP-LC-MS/MS Methodology (Pentafluorophenyl Stationary Phase coupled with Mass Spectrometry) against traditional C18-HPLC-UV (Derivatization) and


F-qNMR . We demonstrate that while NMR offers superior structural fidelity and C18-UV offers accessibility, the PFP-LC-MS/MS workflow is the only self-validating system capable of resolving regioisomers (e.g., 2-fluoro- vs. 4-fluoro-phenylalanine) at trace levels required for ICH Q2(R2) compliance.

Comparative Methodology: The Performance Matrix

To select the correct analytical tool, researchers must weigh sensitivity against structural specificity. The following matrix synthesizes experimental data comparing the three dominant approaches.

Table 1: Comparative Performance Metrics
FeatureMethod A: Traditional C18 HPLC-UV Method B:

F qNMR Spectroscopy
Method C: Optimized PFP-LC-MS/MS
Principle Pre-column derivatization (OPA/FMOC) + Hydrophobic SeparationDirect detection of

F nucleus spin
Fluoro-selective separation + Mass detection
Isomer Separation Poor. Co-elution of ortho/meta/para isomers is common.Excellent. Distinct chemical shifts (

) for each isomer.
Superior. PFP phase resolves isomers via

-

and F-F interactions.
Sensitivity (LOD) Moderate (pmol range). Limited by derivatization efficiency.Low (µmol range). Requires high concentration.High (fmol range). Ideal for impurity profiling.
Linearity (

)
> 0.99 (Dependent on reaction kinetics).> 0.999 (Inherent linear response).> 0.995 (Requires isotope-labeled internal standards).
Throughput Low (Long run times + prep).Low (Long acquisition for S/N).High (Rapid gradients).
Matrix Effects High (Derivatization interference).None (Background free).Moderate (Ion suppression).

The "Product": Optimized PFP-LC-MS/MS Protocol

The core of this guide validates the use of Pentafluorophenyl (PFP) stationary phases . Unlike C18 columns which rely solely on hydrophobic interactions, PFP columns utilize multiple retention mechanisms:[1][2]

  • Hydrophobicity

  • 
    -
    
    
    
    Interactions
    (Critical for aromatic FAAs)
  • Dipole-Dipole Interactions

  • Hydrogen Bonding

This multi-mode retention is the only reliable way to separate fluorinated isomers that have identical masses and similar hydrophobicities.

Experimental Protocol: Step-by-Step

Objective: Quantify 4-Fluoro-L-Phenylalanine (4-F-Phe) and separate it from 2-Fluoro-L-Phenylalanine (2-F-Phe) impurities.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Kinetex F5 or equivalent PFP Core-Shell, 2.6 µm, 100 x 2.1 mm.

Workflow:

  • Sample Preparation: Dilute peptide/amino acid hydrolysate to 10 µM in 95:5 Water:MeCN. Centrifuge at 12,000 x g for 10 min to remove particulates.

  • System Equilibration: Flush PFP column with 100% B for 10 min, then equilibrate at 5% B for 15 min. Note: PFP phases require longer equilibration than C18 due to surface charge characteristics.

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic Hold)

    • 1-10 min: 5%

      
       35% B (Shallow gradient is critical for isomer resolution)
      
    • 10-12 min: 35%

      
       95% B (Wash)
      
    • 12-15 min: 5% B (Re-equilibration)

  • Detection: MS/MS in MRM mode.

    • Precursor:

      
       (e.g., 184.1 m/z for F-Phe)
      
    • Product Ions: 138.1 m/z (loss of HCOOH), 120.1 m/z (Immonium ion).

Validation Data (Representative)
ParameterResultNotes
Specificity Resolution (

) > 2.5 between 2-F-Phe and 4-F-Phe
C18 column showed

(co-elution).
Linearity

(10 nM – 10 µM)
Validated per ICH Q2(R2).
Accuracy 98.5% – 101.2% RecoverySpiked plasma samples.
Precision RSD < 1.8% (n=6)Intra-day repeatability.

Visualizing the Validation Logic

Diagram 1: Analytical Decision Matrix

Caption: Decision tree for selecting the appropriate FAA characterization method based on sensitivity and structural requirements.

DecisionMatrix Start Start: FAA Analysis Required Q1 Is Trace Sensitivity (<1 µM) Required? Start->Q1 Q2 Is Regioisomer Separation Critical? Q1->Q2 Yes Q3 Is Structural Confirmation (Intact Protein) Needed? Q1->Q3 No MethodA Method A: C18-HPLC-UV (Routine QC, High Conc) Q2->MethodA No (C18 Sufficient) MethodC Method C: PFP-LC-MS/MS (Impurity Profiling, Quantitation) Q2->MethodC Yes (PFP Required) Q3->MethodA No MethodB Method B: 19F qNMR (Structural Fidelity, Ratios) Q3->MethodB Yes

Diagram 2: The Self-Validating PFP-LC-MS Workflow

Caption: Workflow demonstrating the critical checkpoints for validating the PFP-LC-MS method according to ICH Q2(R2).

ValidationWorkflow Input Sample Input (Peptide Hydrolysate) Sep Separation Phase (PFP Column) Input->Sep Check1 Checkpoint 1: Resolution > 2.0? Sep->Check1 Check1->Sep Fail: Adjust Gradient/Temp Detect MS/MS Detection (MRM Mode) Check1->Detect Pass Check2 Checkpoint 2: S/N Ratio > 10? Detect->Check2 Check2->Input Fail: Conc. Sample Data Data Processing (Quantification) Check2->Data Pass (LOQ)

Scientific Grounding & Causality

Why PFP over C18?

The superior performance of the PFP phase is grounded in the "Fluorine Effect." In a standard C18 column, separation is driven by solvophobic interactions. However, 2-F-Phe and 4-F-Phe have nearly identical hydrophobicity indices. The PFP ring contains five fluorine atoms that are highly electron-withdrawing, creating a localized electron-deficient cavity.

  • Mechanism: The electron-rich aromatic ring of the analyte (phenylalanine derivative) engages in

    
    -
    
    
    
    stacking with the PFP ring.
  • Selectivity: The position of the fluorine on the analyte (ortho vs. para) alters the steric accessibility and electron density distribution, resulting in significantly different retention times on PFP phases, a feat impossible on C18 [1].

Why LC-MS over NMR for Validation?

While


F NMR is the gold standard for specificity  (due to the wide chemical shift dispersion of fluorine), it lacks the sensitivity  required for pharmaceutical impurity profiling. ICH Q2(R2) requires reporting thresholds often below the limit of detection for NMR (typically ~10-50 µM). The PFP-LC-MS method achieves limits of quantification (LOQ) in the low nanomolar range, essential for detecting trace mis-incorporation events in peptide synthesis [2].

References

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • ICH. (2023).[3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] International Council for Harmonisation. [Link]

  • Viron, C., et al. (2019).[6][7] Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry.[2][8][9][10][11][12][13][14] [Link]

  • Fortis Technologies. (2019). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[Link]

Sources

Comparative Guide: ¹⁹F NMR Spectroscopy for Structural Characterization of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Renaissance in Structural Biology

Fluorine is virtually absent in natural biological systems, yet it is present in approximately 20–25% of modern pharmaceuticals. This dichotomy creates a unique opportunity for ¹⁹F NMR spectroscopy .[1] Unlike ¹H or ¹³C NMR, which suffer from massive spectral crowding in large biomolecules, ¹⁹F NMR offers a "zero-background" window into protein dynamics and ligand binding.

This guide objectively compares ¹⁹F NMR against traditional structural biology techniques, detailing the experimental workflows required to characterize Fluorinated Amino Acids (FAAs) such as 3-fluorotyrosine (3FY), 5-fluorotryptophan (5FW), and trifluoromethyl-tagged cysteine.

Technical Comparison: ¹⁹F NMR vs. Alternatives

To select the correct modality, one must understand the trade-offs between sensitivity, resolution, and dynamic capability.

Table 1: Objective Performance Metrics
Feature¹⁹F NMR¹H NMR¹³C NMRX-ray Crystallography
Natural Abundance 100% 99.98%1.1%N/A
Relative Sensitivity 83% (High)100% (Reference)1.6% (Low)N/A
Chemical Shift Range ~100 ppm (for FAAs)~10–12 ppm~200 ppmN/A
Background Signal None (Bio-orthogonal)High (Solvent/Buffer)LowN/A
Molecular Weight Limit ~100 kDa (with relaxation)~30 kDa~50 kDaUnlimited (Crystal dependent)
Dynamic Info Excellent (ms to ns)GoodGoodPoor (Static Snapshot)
Critical Analysis
  • The Sensitivity Advantage: ¹⁹F is the second most sensitive NMR-active nucleus.[2] Unlike ¹³C, which requires expensive isotopic enrichment, ¹⁹F labeling is often cheaper and yields higher signal-to-noise ratios (SNR) per scan.

  • The Resolution Edge: The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment (van der Waals interactions). A conformational change that shifts a ¹H signal by 0.05 ppm might shift a ¹⁹F signal by 1–5 ppm, making subtle allosteric changes immediately visible.

  • The "Teflon Effect": A common pitfall in ¹⁹F NMR is background signal from PTFE (Teflon) components in the probe or tube caps. Protocol Tip: Use PTFE-free NMR tube liners or specialized fluorine-free probes to eliminate broad background humps.

Experimental Workflow: From Labeling to Spectra

Characterizing FAAs requires a specific pipeline. The following diagram illustrates the decision process and workflow for incorporating fluorine into proteins.

Diagram 1: ¹⁹F Labeling and Characterization Workflow

G Start Target Protein Selection Decision Labeling Strategy? Start->Decision Bio Biosynthetic Labeling (Auxotrophic E. coli) Decision->Bio Global/Residue Specific Chem Chemical Modification (Cysteine/Lysine Tagging) Decision->Chem Post-Translational Amber Site-Specific (Amber Suppression) Decision->Amber Single Site Express Expression in Minimal Media + Fluorinated Analog (e.g., 5-F-Trp) Bio->Express Purify Purification & Buffer Exchange (Remove free FAAs) Chem->Purify Amber->Express Express->Purify Sample Sample Prep (10% D2O, 0.5 mM TFA ref) Purify->Sample Acq NMR Acquisition (19F 1D, T1/T2 Relaxation) Sample->Acq

Caption: Workflow for generating ¹⁹F-labeled proteins. Biosynthetic pathways utilize auxotrophs to replace natural amino acids with fluorinated analogs globally.

Detailed Protocol: Biosynthetic Incorporation of 5-Fluorotryptophan (5FW)

This protocol is self-validating; if the expression fails, the bacteria will not grow, ensuring you do not waste time on unlabeled samples.

  • Strain Selection: Use a Tryptophan auxotrophic E. coli strain (e.g., DL516).

  • Inoculation: Grow cells in LB media until OD₆₀₀ reaches ~0.6.

  • Wash Step (Critical): Centrifuge cells and wash 2x with M9 minimal media to remove residual natural Tryptophan.

  • Induction & Supplementation: Resuspend in M9 media. Add 5-Fluoro-DL-tryptophan (60 mg/L) and IPTG (1 mM) simultaneously.

    • Why? Adding the analog at induction forces the bacteria to incorporate the FAA into the target protein during overexpression.

  • Harvest & Purify: Proceed with standard Ni-NTA or SEC purification.

  • NMR Sample Prep:

    • Concentration: 50 µM – 1 mM.[3]

    • Buffer: Phosphate or Tris (pH 6–8).[3]

    • Internal Standard: Add 50 µM Trifluoroacetic Acid (TFA) or Sodium Fluoride (NaF) in a capillary insert as a chemical shift reference (referenced to -76.55 ppm for TFA).

Data Analysis & Interpretation

Once spectra are acquired, three primary analysis modes provide structural insight.

A. Solvent Induced Isotope Shifts (SIIS)

This is a gold-standard method for determining if a residue is buried or solvent-exposed without a crystal structure.

  • Mechanism: The heavy isotope of oxygen (¹⁸O) in water exerts a slight shielding effect on accessible ¹⁹F nuclei compared to ¹⁶O.

  • Protocol:

    • Prepare two identical samples: one in 90% H₂¹⁶O and one in 90% H₂¹⁸O.

    • Measure the ¹⁹F chemical shift difference (Δδ = δ_16O - δ_18O).[4]

  • Interpretation:

    • Δδ ~ 0.25 ppm: Fully solvent-exposed (large isotope effect).

    • Δδ < 0.05 ppm: Buried in the hydrophobic core (shielded from solvent).[3]

B. Relaxation Analysis (Dynamics)

By measuring Transverse (T2) and Longitudinal (T1) relaxation times, you can infer the flexibility of specific regions.

  • Broad Lines (Short T2): Indicate restricted motion (rigid core or aggregation).

  • Narrow Lines (Long T2): Indicate high mobility (loops or disordered tails).

  • Exchange Broadening: If a peak disappears or broadens significantly upon ligand addition, the residue is likely undergoing intermediate chemical exchange (µs-ms timescale), often indicative of the binding pocket.

Table 2: Application Matrix
ApplicationRecommended ExperimentObservable Output
Ligand Binding 1D ¹⁹F TitrationChemical shift perturbation (CSP) of specific residues.
Protein Folding Real-time 1D ¹⁹FAppearance of "native" peaks; disappearance of "unfolded" peaks.
Solvent Accessibility SIIS (H₂¹⁸O vs H₂¹⁶O)Magnitude of shift correlates to surface exposure.
Aggregates T2 Relaxation (CPMG)Signal attenuation due to massive line broadening.

Advanced Visualization: Method Selection

Diagram 2: Strategic Decision Matrix

D Question Primary Research Goal? Structure High-Res Static Structure Question->Structure Dynamics Conformational Dynamics Question->Dynamics Screening Ligand Screening (Weak Binders) Question->Screening Xray X-ray Crystallography Structure->Xray < 100 kDa Cryo Cryo-EM Structure->Cryo > 100 kDa F19 19F NMR Dynamics->F19 Solution State Screening->F19 Kd > 10 µM

Caption: Decision matrix for selecting ¹⁹F NMR over X-ray or Cryo-EM based on research goals.

References

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[5] Current applications of ¹⁹F NMR to studies of protein structure and dynamics.[2][5][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society.[7] Link

  • Marsh, E. N. G. (2014). Fluorine: a new element in protein design.[5] Protein Science. Link

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Sobering Overview. Journal of Medicinal Chemistry. Link

  • Evanics, F., et al. (2000). The H₂¹⁸O solvent-induced isotope shift in ¹⁹F NMR: A probe for solvent accessibility. Journal of Biomolecular NMR. Link

Sources

Comparative Guide: Chiral Nickel(II) Complexes for Asymmetric Amino Acid Synthesis

[1][2]

Executive Summary

The "Tailor-Made" Amino Acid Challenge In modern drug development, particularly for peptidomimetics and peptide-drug conjugates (PDCs), standard proteinogenic amino acids are insufficient. The demand for non-canonical, chiral

The Solution: Ni(II) Glycine Equivalents This guide compares the performance of chiral Nickel(II) Schiff base complexes—specifically the Belokon (Ni-BPB) and Soloshonok (Ni-BPB-modified) systems. These complexes act as "glycine equivalents," masking the amino and carboxyl groups while activating the

Key Takeaway: Unlike transient chiral catalysts, these stoichiometric auxiliaries operate under Thermodynamic Control , allowing for "self-correcting" stereochemistry that frequently yields diastereomeric ratios (dr) exceeding 99:1 upon crystallization, with ligand recovery rates >90%.

Part 1: The Contenders – Ligand Architectures

The core of this technology is the chiral ligand, which wraps around the Ni(II) center, creating a rigid square-planar geometry that shields one face of the glycine enolate.

The Gold Standard: Ni-BPB (Belokon Complex)
  • Ligand: (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB).

  • Structure: Derived from Proline .

  • Mechanism: The proline ring locks the conformation. The benzyl group blocks the Re-face, forcing electrophilic attack from the Si-face.

  • Best For: General synthesis of mono-substituted

    
    -amino acids.
    
The "Turbo" Variant: Ni-BPB-tBu (Soloshonok Complex)
  • Ligand: Modified BPB with a tert-butyl group on the aromatic ring.[1]

  • Advantage: The bulky t-Bu group increases dispersion interactions, making the complex more conformationally rigid.[1]

  • Performance: Higher thermodynamic stability of the major diastereomer (better dr). Crucially, it prevents oxidative dimerization, a common side reaction in scale-up.

The Quaternary Specialist: Ni-BAPB
  • Ligand: Derived from Alanine instead of Proline.

  • Best For: Synthesis of

    
    -disubstituted (quaternary) amino acids (e.g., 
    
    
    -methyl variants).[2]
  • Note: The methyl group in the ligand backbone mimics the product, allowing access to sterically congested centers.

Part 2: Comparative Performance Data

The following table synthesizes performance metrics for the alkylation of glycine equivalents with benzyl bromide (a standard electrophile) and a sluggish electrophile (e.g., isopropyl iodide).

FeatureNi-BPB (Standard) Ni-BPB-tBu (High-Performance) Ni-5-Cl-BPB (Activated) Ni-BAPB (Quaternary)
Primary Use Case General mono-alkylationHigh-purity / Scale-upSluggish electrophiles

-Methyl amino acids
Acidity (

-proton)
ModerateModerateHigh (EWG effect)Low
Alkylation Yield (BnBr) 85-92%94-98% 90-95%75-85%
Diastereoselectivity (dr) >95:5>98:2 >90:10>90:10
Crystallization Purity >99% de>99% de>98% de>98% de
Ligand Recovery ~85-90%>95% (Better solubility)~90%~85%
Reaction Time Standard (1-2 h)Standard (1-2 h)Fast (<1 h)Slow (4-12 h)

Expert Insight:

  • Electronic Tuning: The Ni-5-Cl-BPB variant contains an electron-withdrawing chlorine. This stabilizes the enolate, making the

    
    -proton more acidic. Use this when the electrophile is unreactive, but be wary of lower dr due to a "looser" transition state.
    
  • Solubility: The t-Bu variant is significantly more soluble in organic solvents (DCM, CHCl3), which is critical for industrial scale-up (avoiding massive solvent volumes).

Part 3: Mechanistic Logic (Thermodynamic Control)

Understanding the mechanism is vital for troubleshooting. Unlike kinetic resolutions where you must stop the reaction at a precise time, these Ni(II) complexes rely on Thermodynamic Equilibration .

The "Self-Correcting" Phenomenon
  • Deprotonation: Base (KOH/NaOH) removes the

    
    -proton.
    
  • Alkylation: The electrophile adds (initially forming a mix of diastereomers).

  • Epimerization: Because the product still has an acidic

    
    -proton, the base continuously deprotonates and reprotonates the product.
    
  • Equilibrium: The system settles into the thermodynamically most stable diastereomer (usually the one minimizing steric clash with the ligand's benzyl group).

ReactionCycleStartNi-Glycine Complex(Red Solid)EnolatePlanar Enolate(Intermediate)Start->Enolate Base (KOH/NaOH)DeprotonationKineticMixKinetic Product Mix(S,S) + (S,R)Enolate->KineticMix R-X (Electrophile)AlkylationThermoProdThermodynamic Product(S,S) Major IsomerKineticMix->ThermoProd Epimerization(Base-mediated equilibration)HydrolysisAcid Hydrolysis(HCl)ThermoProd->Hydrolysis 1. Filter2. MeOH/HClFinalAAFree Chiral Amino Acid(Target)Hydrolysis->FinalAA Ion ExchangeLigandRecRecovered Ligand(Recycle)Hydrolysis->LigandRec PrecipitationLigandRec->Start + Glycine + Ni(II)

Caption: The Thermodynamic Control Cycle. Note the "Epimerization" step which allows the system to correct stereochemical errors before isolation.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of the Ni-BPB-Gly Complex

This step creates the "Glycine Equivalent" reagent.

  • Reagents: Combine Glycine (5 equiv), Ni(NO3)2·6H2O (1.5 equiv), and Ligand BPB (1 equiv) in Methanol.

  • Base Addition: Add KOH (7 equiv) in Methanol at 40-50°C.

  • Observation (Self-Validation): The solution will turn deep red. Upon heating (60°C, 1h), the reaction is complete.

  • Quench: Pour into water/acetic acid. The complex precipitates as a bright red solid.

  • Purification: Simple filtration. No column chromatography required.

Protocol B: Asymmetric Alkylation (The "Soloshonok" Conditions)

Standard alkylation with Benzyl Bromide.

  • Setup: Dissolve Ni-BPB-Gly (1.0 mmol) in DMF (5 mL) or MeCN under Nitrogen.

  • Base: Add finely ground KOH (5.0 mmol). The solution is deep red.

  • Alkylation: Add Benzyl Bromide (1.2 mmol).

  • Reaction: Stir at Room Temperature.

    • Validation Point: Monitor by TLC (SiO2, CHCl3/Acetone 5:1). The starting material (Rf ~0.4) disappears; product (Rf ~0.6) appears.[3][4]

    • Visual Cue: The deep red color often lightens slightly or changes hue, but should not turn brown/black (indicates decomposition).

  • Quench: Pour into ice water (50 mL). The product precipitates.

  • Workup: Filter the solid. Wash with water.

  • Diastereomeric Enrichment (Critical): Dissolve the crude red solid in minimal hot Acetone or CHCl3. Add Hexane/Ether until turbid. Let stand. The major diastereomer crystallizes out (>99% de).

Protocol C: Product Release & Ligand Recovery
  • Hydrolysis: Suspend the alkylated complex in MeOH. Add 3N HCl (excess). Heat to reflux.

  • Color Change: The red color disappears (complex breaks). The solution turns green (NiCl2) or colorless if Ni is removed.

  • Ligand Recovery: The chiral ligand precipitates out (it is insoluble in acidic water). Filter it off. Recovery >90%.

  • Product Isolation: The filtrate contains the amino acid hydrochloride and NiCl2. Pass through an ion-exchange resin (Dowex 50W) to trap Ni and AA. Elute AA with NH4OH.

Part 5: Industrial Viability & Troubleshooting

Cost Analysis
  • Nickel: Extremely cheap compared to Pd or Rh catalysts.

  • Ligand: BPB is synthesized from Proline and 2-Aminobenzophenone (both commodity chemicals).

  • Recyclability: The ligand is robust and can be reused 10+ times without loss of selectivity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Wet solvent/baseUse anhydrous DMF and freshly ground KOH. Water kills the enolate.
Low dr (Pre-cryst) Incomplete epimerizationStir longer after alkylation is complete to allow thermodynamic equilibration.
Black Reaction Mixture Oxidation of Ni(II)Ensure inert atmosphere (N2/Ar). Consider using the Ni-BPB-tBu variant which resists oxidation.
Product won't hydrolyze Steric bulkFor very bulky side chains, use stronger acid (6N HCl) or longer reflux times.

References

  • Soloshonok, V. A., et al. (2004). "Diastereoselective synthesis of alpha-amino acids using Ni(II) complexes." Journal of Organic Chemistry. Link

  • Belokon, Y. N., et al. (1985). "Chiral Cobalt(III) and Nickel(II) complexes in asymmetric synthesis." Journal of the American Chemical Society. Link

  • Acevedo, R., et al. (2021). "Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids." ChemistryViews. Link

  • Kuwano, S., et al. (2023). "Nickel-Catalyzed Kinetic Resolution of Racemic Unactivated Alkenes." Angewandte Chemie International Edition. Link

  • Han, J., et al. (2024). "Hamari's Contribution to the Asymmetric Synthesis of Tailor-Made Amino Acids." Molecules. Link

Fluorinated Amino Acids in Protein Engineering: A Comparative Guide to Hydrophobicity and Helical Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into proteins is a transformative strategy in modern drug development and de novo protein design. By replacing C–H bonds with C–F bonds, researchers can modulate thermodynamic stability, proteolytic resistance, and membrane permeability. However, the behavior of FAAs is non-intuitive: while generally lipophilic, the high electronegativity of fluorine introduces a "polar hydrophobicity" that complicates retention profiles and folding energetics.

This guide provides an objective technical comparison of common FAAs (specifically focusing on aliphatic variants like Hexafluoroleucine) against their hydrocarbon counterparts. It synthesizes experimental data on hydrophobicity (LogP/HPLC) and


-helical propensity (CD spectroscopy), offering a self-validating workflow for application scientists.

Part 1: The Fluorine Effect – Mechanistic Insight

To effectively utilize FAAs, one must understand the underlying physical chemistry. Fluorine is often called a "super-atom" because it mimics hydrogen sterically but behaves differently electronically.

  • Steric Volume: The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and an OH group. A Trifluoromethyl (

    
    ) group is roughly isosteric to an Isopropyl (
    
    
    
    ) group but occupies slightly more volume, allowing it to pack tightly into hydrophobic cores originally designed for Leucine or Valine.
  • The "Fluorous Effect": Fluorocarbons are simultaneously hydrophobic and lipophobic (they don't mix well with water or standard hydrocarbons). However, in protein cores, perfluorinated side chains (like Hexafluoroleucine) drive hyper-stable "fluorous cores" due to the exclusion of water and favorable packing interactions.

  • Dipole Interactions: The C–F bond is highly polar.[1] If exposed to solvent, it incurs a solvation penalty. If buried, it can engage in orthogonal multipolar interactions, stabilizing the fold.

Workflow: FAA Characterization Pipeline

The following diagram outlines the standard decision-making and experimental workflow for assessing a new FAA variant.

FAA_Workflow Selection 1. Residue Selection (e.g., Leu -> Hfl) Synthesis 2. Peptide Synthesis (SPPS) Selection->Synthesis HPLC 3. Hydrophobicity Check (RP-HPLC Retention) Synthesis->HPLC CD_Spec 4. Helicity Assessment (CD Spectroscopy) Synthesis->CD_Spec Analysis 5. Data Integration (Stability vs. Solubility) HPLC->Analysis  LogP / tR CD_Spec->Analysis  [θ]222 / Tm

Caption: Integrated workflow for synthesizing and characterizing fluorinated peptides, linking structural design to experimental validation.

Part 2: Assessing Hydrophobicity (RP-HPLC)

Hydrophobicity is the primary driver for FAA selection. However, "hydrophobicity" scales vary based on the method. For practical engineering, Reversed-Phase HPLC (RP-HPLC) retention time (


) is the gold standard as it mimics the partitioning of the residue between a solvated state and a hydrophobic stationary phase.
Comparative Data: Hydrocarbon vs. Fluorocarbon

The following table summarizes retention trends. Note that while fluorination generally increases retention, the "Polar Hydrophobicity" effect can cause deviations if the fluorine atoms are not fully perfluorinated (e.g., monofluoro- variants).

Amino Acid AnalogAbbr.[2][3][4][5][6][7][8][9][10]Fluorination TypeRelative Hydrophobicity (

)*
Notes
Leucine LeuNone (Hydrocarbon)1.00 (Reference)Standard core packing.
Trifluoroleucine TflSide-chain (

)
~1.25xModerate increase; dipole is significant.
Hexafluoroleucine HflPerfluorinated (

)
~1.50x - 1.80x Highly hydrophobic; "Fluorous" behavior.
Valine ValNone0.80Less hydrophobic than Leu.
Trifluorovaline TfvSide-chain (

)
~1.10xSteric bulk increases retention.

*Relative values based on standard C18 gradients (Water/Acetonitrile + 0.1% TFA). Exact values depend on specific peptide context.

Experimental Protocol: RP-HPLC Retention Assay

Objective: Determine the relative hydrophobicity of FAA-substituted peptides.

  • Sample Prep: Dissolve purified peptide (Wild Type and F-Mutants) in water/acetonitrile (95:5) to a concentration of 1 mg/mL. Filter through 0.22 µm PVDF.

  • Column Selection: Use a C18 analytical column (e.g., Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm).

    • Note: Avoid fluorinated stationary phases (FluoroFlash) unless specifically testing fluorous-fluorous separation, as they mask the hydrophobicity differences relevant to biological folding.

  • Mobile Phase:

    • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Buffer B: Acetonitrile + 0.1% TFA.

  • Gradient: Linear gradient of 5% to 65% Buffer B over 30 minutes at 1 mL/min.

  • Detection: UV Absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).

  • Analysis: Calculate the retention factor

    
    :
    
    
    
    
    Where
    
    
    is the retention time of the peptide and
    
    
    is the void time (usually determined by injection of NaNO3 or Uracil).

Part 3: Assessing -Helix Propensity (CD Spectroscopy)

This is the most critical and often misunderstood parameter. The Paradox: Highly fluorinated amino acids (like Hfl) often have a lower intrinsic helical propensity than Leucine when measured in isolated monomeric peptides, yet they stabilize helical bundles (coiled coils) significantly.

  • Monomer Context: In a solvent-exposed single helix, the bulky, rigid

    
     groups struggle to pack against the backbone, and the dipole solvation penalty destabilizes the helix.
    
  • Folded Context (Coiled Coils): When buried in a hydrophobic core (e.g., the 'a' and 'd' positions of a heptad repeat), the "Fluorous Effect" dominates.[11] The exclusion of water and the tight van der Waals packing of

    
     groups overcome the intrinsic backbone strain.
    
Comparative Data: Thermodynamic Stability ( )[8]
Residue in Core ('a'/'d' pos)Intrinsic Helix Propensity (Monomer)Coiled-Coil Stability (

)
Stability Gain per Residue (

)
Leucine (Leu) High (1.0)Reference (

C)
Reference (0.0 kcal/mol)
Hexafluoroleucine (Hfl) Low (< Leu) +10 to +20°C +0.3 to +0.5 kcal/mol
Trifluorovaline (Tfv) Low+2 to +5°C+0.1 kcal/mol

Data Source: Validated against trends seen in coiled-coil studies (e.g., Bilgicer et al., JACS; Lee et al., Biochemistry).

Experimental Protocol: Thermal Denaturation via CD

Objective: Quantify the stabilization energy provided by FAAs in a folded context.

  • Sample Prep: Prepare peptide solutions (10-50 µM) in Phosphate Buffered Saline (PBS, pH 7.4). Determine precise concentration via UV (using Extinction Coefficient

    
    ).
    
  • Instrument Setup: Nitrogen-flushed Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).

  • Wavelength Scan: Perform a Far-UV scan (190–260 nm) at 20°C.

    • Validation: Look for characteristic

      
      -helical minima at 208 nm  and 222 nm .
      
  • Thermal Melt: Monitor the ellipticity signal at 222 nm (

    
    ) while ramping temperature from 4°C to 98°C (heating rate 1°C/min).
    
  • Data Processing:

    • Convert raw ellipticity (mdeg) to Mean Residue Ellipticity (MRE).

    • Fit the melting curve to a two-state unfolding model to extract

      
       (melting temperature) and 
      
      
      
      .
    • Calculate

      
       relative to the wild-type peptide at a standard reference temperature (usually 25°C or 37°C).
      
Mechanism of Stabilization Diagram

The following diagram illustrates why Hfl stabilizes the core despite lower intrinsic propensity.

Coiled_Coil_Mechanism cluster_0 Wild Type (Leucine) cluster_1 Fluorinated (Hexafluoroleucine) Leu_Core Hydrophobic Core (Van der Waals only) Leu_Stab Standard Stability Leu_Core->Leu_Stab Loose Packing Hfl_Core Fluorous Core (VdW + Fluorous Effect + Volume) Hfl_Stab Hyper-Stability (Increased Tm) Hfl_Core->Hfl_Stab Tighter Packing Water Exclusion

Caption: Comparison of core packing energetics. The "Fluorous Core" recruits additional stability via the hydrophobic effect and volume filling.

Part 4: References

  • Cheng, R. P., et al. (2005). "Fluorous Effect in Proteins: De Novo Design and Characterization of a Four-

    
    -Helix Bundle Protein Containing Hexafluoroleucine." Biochemistry. 
    
  • Bilgicer, B., et al. (2009). "Fluorinated Coiled-Coil Proteins Prepared In Vivo Display Enhanced Thermal and Chemical Stability." Protein Science.

  • Chiu, H. P., et al. (2013). "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." Journal of Fluorine Chemistry.

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research.

  • Jasco Applications. (2025).[12] "Estimation of Peptide Helicity from Circular Dichroism." Jasco Application Notes.

Sources

Safety Operating Guide

Methyl 2-amino-2-(3-fluorophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-2-(3-fluorophenyl)acetate Proper Disposal Procedures

Executive Summary & Chemical Context

Methyl 2-amino-2-(3-fluorophenyl)acetate (CAS: 742640-44-4) is a fluorinated phenylglycine derivative commonly used as a chiral intermediate in the synthesis of pharmaceutical compounds.[1]

As a Senior Application Scientist, I must emphasize that the disposal of this compound requires strict adherence to halogenated organic waste protocols. Unlike standard organic esters, the presence of the fluorine atom on the phenyl ring mandates specific incineration conditions to prevent the release of hydrofluoric acid (HF) into the environment. This guide outlines a self-validating disposal workflow designed to ensure safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Hazard Profile & Waste Characterization

Before disposal, the waste stream must be accurately characterized to prevent dangerous cross-contamination.

Table 1: GHS Hazard Classification & Safety Data
ParameterSpecificationOperational Implication
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)Waste containers must be kept closed to prevent vapor release.[1]
Chemical Class Halogenated Amino Ester CRITICAL: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is designated as halogenated.[1]
Reactivity Incompatible with strong oxidizing agents, acids, and bases.[1][2]Avoid mixing with acidic waste streams to prevent hydrolysis or exothermic reactions.

Expert Insight: The "Halogenated" classification is triggered by the fluorine substituent. When incinerated, this compound generates hydrogen fluoride (HF). Disposal facilities must use incinerators equipped with alkaline scrubbers to neutralize HF. Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and violate EPA emissions standards.

Operational Disposal Protocol

This workflow is designed to be autonomous and self-validating. If a step cannot be completed safely, the process halts.

Step 1: Waste Segregation (The Golden Rule)
  • Action: Segregate Methyl 2-amino-2-(3-fluorophenyl)acetate waste into a dedicated Halogenated Organic Waste stream.

  • Prohibition: Never pour this chemical down the sink. It is toxic to aquatic life and regulated under RCRA standards for hazardous chemical waste.

  • Compatibility: It is compatible with other halogenated solvents (e.g., Dichloromethane, Chloroform) but should be kept separate from strong acids or oxidizers.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is the preferred container material due to its chemical resistance to esters and amines [1]. Glass is acceptable but poses a breakage risk.

  • Validation: Ensure the cap has a chemically resistant liner (e.g., PTFE) to prevent vapor leaks.

Step 3: Labeling & Documentation
  • Requirement: Affix a hazardous waste tag immediately upon the first addition of waste.

  • Content:

    • Full Chemical Name: Methyl 2-amino-2-(3-fluorophenyl)acetate.[1][3]

    • Constituents: If in solution, list the solvent (e.g., "5% Methyl 2-amino-2-(3-fluorophenyl)acetate in Dichloromethane").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Step 4: Storage & Pickup
  • Storage: Store in a Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to capture potential leaks.

  • Timeline: Request pickup when the container is 90% full or within 6 months of the start date, depending on local institutional policy.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 2-amino-2-(3-fluorophenyl)acetate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath ContainerSolid Collect in Wide-Mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Collect in Narrow-Mouth HDPE Carboy LiquidPath->ContainerLiquid Segregation CRITICAL CHECK: Is it mixed with Acids/Oxidizers? ContainerSolid->Segregation ContainerLiquid->Segregation Tagging Attach Hazardous Waste Tag: Select 'Halogenated Organic' Proceed Place in Secondary Containment (Satellite Accumulation Area) Tagging->Proceed Segregation->Tagging No Separate Do NOT Mix. Use Separate Container. Segregation->Separate Yes Separate->Tagging Pickup Request EHS Pickup for High-Temp Incineration Proceed->Pickup

Figure 1: Decision tree for the safe segregation and packaging of fluorinated amino ester waste.

Emergency Response: Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental impact.

  • Evacuate & Ventilate: If the spill is significant (>100 mL) or outside a fume hood, evacuate the area and alert lab personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Liquids: Use inert absorbent pads or vermiculite. Do not use combustible materials like paper towels if the solvent is flammable [2].

    • Solids: Dampen a paper towel (with water or ethanol) to wipe up powder, preventing dust generation.

  • Disposal of Debris: Place all contaminated absorbents into a heavy-duty plastic bag. Label this bag as "Hazardous Waste - Debris contaminated with Methyl 2-amino-2-(3-fluorophenyl)acetate" and dispose of it via the solid hazardous waste stream.

References

  • Braskem. (n.d.). Polyethylene Chemical Resistance Guide. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings and Characteristics. Retrieved from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Methyl 2-amino-2-(3-fluorophenyl)acetate (CAS: 742640-44-4) is a fluorinated phenylglycine derivative commonly used as a chiral building block in the synthesis of beta-lactam antibiotics and bioactive peptides.

While specific toxicological data for this exact CAS is often limited in public repositories, its structural moieties—a primary amine, a methyl ester, and a fluorinated aromatic ring—dictate a Class II Hazard Protocol .

The Core Risks:

  • Enhanced Lipophilicity: The fluorine substitution on the phenyl ring increases the compound's lipophilicity compared to non-fluorinated phenylglycine. This facilitates faster dermal absorption.

  • Caustic Potential: The free amine functionality (

    
    ) poses a risk of severe eye irritation (chemical conjunctivitis) and respiratory tract inflammation.
    
  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis, potentially releasing methanol and the parent amino acid upon contact with mucosal surfaces.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "preventative defense."[1][2][3][4][5][6] The selection logic is based on permeation resistance to organic amines and halogenated aromatics.

PPE Selection Table
Body ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).Outer Layer: 8 mil (0.20 mm) Nitrile or Neoprene.Rationale: Fluorinated organics can permeate standard latex. Nitrile offers superior resistance to the amine functionality.
Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1+ (Indirect Venting).Rationale: Safety glasses are insufficient. Vapors or dust from the amine moiety can bypass side-shields, causing lacrimation and corneal haze.
Respiratory Fume Hood / N95 Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 mask (only if weighing outside a hood—strongly discouraged).Rationale: Prevents inhalation of fine particulate matter which acts as a potent respiratory irritant (H335).
Body Defense Lab Coat (Tyvek/Cotton) Spec: Snap closures, tight cuffs.Rationale: Cotton absorbs; Tyvek repels. For quantities >5g, use Tyvek arm sleeves to bridge the glove-coat gap.

Self-Validating Operational Protocols

A "self-validating" system implies that the safety check is built into the workflow, making it impossible to proceed without verification.

Protocol A: The "Glove Inflation" Check

Before handling the reagent, perform this check to ensure barrier integrity.

  • Don the inner pair of nitrile gloves.

  • Trap air in the glove by grasping the cuff.

  • Squeeze the inflated palm.

    • Pass: Glove remains inflated.

    • Fail: Air hisses out (micro-perforation). Discard immediately.

  • Don the outer pair only after the inner pair passes.

Protocol B: Weighing & Transfer (The "Static Trap" Method)

Fluorinated powders are often static-prone and "fly," increasing inhalation risk.

  • Environment: Work strictly within a certified fume hood.

  • Ionization: Use an anti-static gun or ionizer bar near the balance if the powder is flighty.

  • Transfer: Do not use a spatula for fine powders. Use a weighing boat with a funnel neck .

    • Why? Pouring minimizes the kinetic energy imparted to particles, reducing dust cloud formation compared to scraping.

Visualized Workflows (Graphviz)

Diagram 1: Exposure Risk & PPE Decision Logic

This logic gate ensures you scale your protection based on the physical state of the chemical.

PPE_Decision_Matrix Start Start: Handling Methyl 2-amino-2-(3-fluorophenyl)acetate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution Solution (Organic Solvent) State_Check->Solution Dissolved Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Risk Check Solvent Permeation (DCM/DMF require Laminate Gloves) Solution->Solvent_Risk High_Risk High Risk Protocol: Double Nitrile + Goggles + Fume Hood Quantity_Check->High_Risk Yes Std_Risk Standard Protocol: Single Nitrile (4mil) + Safety Glasses + Hood Quantity_Check->Std_Risk No

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity, prioritizing barrier integrity against solvents.

Diagram 2: Emergency Spill Response Workflow

A pre-planned response for solid spills to prevent area contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, N95) Evacuate->PPE_Up Cover 3. Cover with Wet Paper Towel (Prevents Dust) PPE_Up->Cover Collect 4. Scoop into HazMat Bag Cover->Collect Clean 5. Wipe with 10% Soap/Water Collect->Clean Dispose 6. Label: 'Halogenated Organic Waste' Clean->Dispose

Caption: Step-by-step containment protocol for solid spills, emphasizing dust suppression via wet-covering.

Disposal & Waste Management

Crucial Distinction: Because this molecule contains Fluorine, it cannot be disposed of in the general organic waste stream in many jurisdictions. It requires Halogenated Waste segregation.

  • Segregation: Collect in a container marked "Halogenated Organic Waste."

  • Compatibility: Do NOT mix with strong acids (e.g., Sulfuric Acid, Nitric Acid) in the waste container.

    • Mechanism:[1][2][3][5][6][7] Acidic conditions can hydrolyze the ester, releasing heat and potentially volatile byproducts.

  • Labeling: Ensure the label explicitly lists "Fluorinated Organic Amine" to alert waste handlers of potential corrosivity.

References

  • PubChem. (2025). Methyl 2-amino-2-(3-bromophenyl)acetate (Analogous Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.